2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-[1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18/h1-8,13-14,17-18H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNPLGLZBUDMRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Characterization of 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol and its Schiff Base Analogue (Salen)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nomenclature "2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol" can be ambiguous and is often associated with two distinct but related compounds that are central to coordination chemistry and catalysis. This guide provides a comprehensive characterization of both the Schiff base ligand, N,N'-bis(salicylidene)ethylenediamine (Salen) , and its reduced, saturated analogue, 1,2-Bis(2-hydroxyphenyl)ethane-1,2-diamine . Due to its extensive applications, the primary focus will be on the Salen ligand.
Salen is a tetradentate C2-symmetric ligand that forms stable complexes with a wide range of metals, finding significant use as catalysts in asymmetric synthesis.[1] Its reduced form serves as a crucial chiral building block and precursor.[2] This document details their synthesis, physicochemical properties, spectroscopic signatures, and key applications, providing researchers with the foundational data and protocols necessary for their work.
N,N'-Bis(salicylidene)ethylenediamine (Salen)
Salen is a Schiff base ligand synthesized from the condensation of salicylaldehyde and ethylenediamine.[1] It is a yellow crystalline solid, sparingly soluble in water but more soluble in organic solvents like ethanol and acetone.[3]
Synthesis
The synthesis of Salen is a straightforward condensation reaction. Several protocols have been reported, with variations in solvents and reaction times.
Experimental Protocol:
A general and efficient procedure involves the reaction of salicylaldehyde with ethylenediamine in ethanol.[4]
-
Dissolve salicylaldehyde (2 equivalents) in absolute ethanol in a round-bottom flask.
-
Separately, dissolve ethylenediamine (1 equivalent) in absolute ethanol.
-
Slowly add the ethylenediamine solution to the salicylaldehyde solution with stirring.
-
The reaction mixture is then refluxed for 1-4 hours.[4][5] A bright yellow precipitate typically forms.
-
After cooling the mixture to room temperature, the solid product is collected by filtration.
-
The crude product is washed with cold ethanol to remove unreacted starting materials.[4][6]
-
For higher purity, the Salen ligand can be recrystallized from hot ethanol.[7]
Physical and Chemical Properties
The key physical and chemical properties of the Salen ligand are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₆N₂O₂ | [1][8] |
| Molecular Weight | 268.31 g/mol | [8] |
| Appearance | Yellow crystalline powder | [3][9] |
| Melting Point | 126-128 °C | [1][10][11] |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, chloroform. | [3][12] |
| CAS Number | 94-93-9 | [1] |
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and purity of the synthesized Salen ligand.
1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Proton (¹H) NMR: The ¹H NMR spectrum of Salen shows characteristic peaks for the aromatic, imine, and ethylene bridge protons.[3][5]
-
Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[5]
| ¹H NMR (in DMSO-d₆) | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference(s) |
| 12.92 | singlet | -OH | [5] | |
| 8.91 | singlet | -CH=N- (imine) | [5] | |
| 6.41 - 7.09 | multiplet | Aromatic protons | [3] | |
| 3.45 | singlet | -CH₂-CH₂- (ethylene bridge) | [3] |
| ¹³C NMR (in DMSO-d₆) | Chemical Shift (δ) ppm | Assignment | Reference(s) |
| 164.51 | C-OH | [5] | |
| 160.93 | C=N (imine) | [5] | |
| 114.18 - 120.39 | Aromatic carbons | [3] | |
| 58.36 | -CH₂- (ethylene bridge) | [3] |
Experimental Protocol for NMR:
-
Dissolve approximately 20 mg of the Salen ligand in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3][13]
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).[3][6]
-
Process the spectra using appropriate software to assign peaks and integrate signals.[3]
1.3.2. Infrared (IR) Spectroscopy
The IR spectrum of Salen shows characteristic absorption bands for the O-H, C=N, and aromatic C-H bonds.
| IR (KBr, cm⁻¹) | Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| 3200-2401 | O-H (phenolic, broad) | [5] | |
| 3049 | C-H (aromatic) | [5] | |
| 1610 | C=N (imine) | [5] | |
| 1190 | C-O (phenolic) | [5] |
Experimental Protocol for IR Spectroscopy:
-
Prepare a KBr pellet containing a small amount of the Salen ligand or acquire the spectrum using an ATR-FTIR spectrometer.[10][14]
-
Record the spectrum over the range of 4000-400 cm⁻¹.[10]
1.3.3. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the Salen ligand.
| Mass Spectrometry | m/z | Assignment | Reference(s) |
| ESI-MS | 268.2771 | [M+H]⁺ | [5] |
Experimental Protocol for Mass Spectrometry:
-
Dissolve a small amount of the Salen ligand in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an electrospray ionization (ESI) mass spectrometer.[5]
X-ray Crystallography
The three-dimensional structure of Salen metal complexes has been extensively studied by X-ray crystallography.[15][16] These studies reveal that the Salen ligand typically coordinates to metal ions in a square-planar or square-pyramidal geometry.[17] The ligand itself is not perfectly planar, with the ethylene bridge adopting a gauche conformation.
Applications
Salen ligands and their metal complexes have a wide range of applications in catalysis and medicine.
1.5.1. Asymmetric Catalysis
Chiral Salen-metal complexes are highly effective catalysts for a variety of asymmetric reactions, including:
-
Epoxidation of olefins: Salen-Mn complexes are particularly well-known for their use in the Jacobsen-Katsuki epoxidation.[2][18]
-
Hydrolytic Kinetic Resolution (HKR) of epoxides: Salen-Co complexes are used to resolve racemic epoxides with high enantioselectivity.[18][19]
-
Cyclopropanation reactions. [18]
-
Strecker reaction. [18]
1.5.2. Drug Development
Salen-metal complexes have shown promise as therapeutic agents, particularly in cancer research.[20][21] They have been investigated for their ability to induce apoptosis in cancer cells and to overcome multidrug resistance.[21][22] The mechanism of action often involves the inhibition of enzymes like histone deacetylases (HDACs).[20]
1,2-Bis(2-hydroxyphenyl)ethane-1,2-diamine
This compound is the reduced form of the Salen ligand, where the imine bonds have been reduced to single bonds. It is a white to off-white powder.[14]
Synthesis
The synthesis of 1,2-Bis(2-hydroxyphenyl)ethane-1,2-diamine typically involves the reduction of the corresponding Salen ligand.
Experimental Protocol:
A common method for the reduction of the Salen ligand is using sodium borohydride (NaBH₄).
-
Suspend the Salen ligand in a suitable solvent, such as methanol or ethanol.
-
Cool the suspension in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in portions to the stirred suspension.
-
Continue stirring the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
The product can be extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the product.
Physical and Chemical Properties
The key physical and chemical properties of 1,2-Bis(2-hydroxyphenyl)ethane-1,2-diamine are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₆N₂O₂ | [19][23] |
| Molecular Weight | 244.29 g/mol | [19][23] |
| Appearance | White to off-white powder | [13][14] |
| Melting Point | 157-163 °C | [2][24] |
| Optical Rotation ([α]²²/D) | +62° (c = 1% in chloroform) for (1R,2R) isomer | [2] |
| -65° (c = 0.2 in chloroform) for (1S,2S) isomer | [24] | |
| CAS Number | 119386-71-9 (for stereoisomers) | [19][23] |
Spectroscopic Characterization
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of the reduced ligand will show the disappearance of the imine proton signal and the appearance of new signals for the C-H protons of the reduced ethane bridge and the N-H protons of the amino groups.
2.3.2. Infrared (IR) Spectroscopy
The IR spectrum will show the disappearance of the C=N stretching vibration (around 1610 cm⁻¹) and the appearance of N-H stretching vibrations (typically in the range of 3300-3500 cm⁻¹).
Applications
1,2-Bis(2-hydroxyphenyl)ethane-1,2-diamine, particularly its chiral enantiomers, serves as a valuable precursor in the synthesis of more complex chiral ligands and catalysts.[2] It is also used in the synthesis of novel organic compounds with potential applications in materials science and medicinal chemistry.[2]
Conclusion
N,N'-bis(salicylidene)ethylenediamine (Salen) and its reduced analogue, 1,2-Bis(2-hydroxyphenyl)ethane-1,2-diamine, are two fundamentally important compounds in chemical research. The Salen ligand, with its versatile coordination chemistry, has proven to be a cornerstone in the development of catalysts for asymmetric synthesis and has shown significant potential in the design of novel therapeutic agents. Its reduced form provides access to a key chiral scaffold for further synthetic elaborations. This guide provides a consolidated resource of their synthesis, characterization, and applications, intended to support and facilitate further research and development in these exciting areas.
References
- 1. Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1R,2R)-1,2-双(2-羟苯基)乙烯二胺 95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Mechanistic Basis for High Stereoselectivity and Broad Substrate Scope in the (salen)Co(III)-Catalyzed Hydrolytic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of novel halogenated chlorido[N,N′-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N,N'-Bis(salicylidene)ethylenediamine | C16H16N2O2 | CID 26518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Metal salen complex - Wikipedia [en.wikipedia.org]
- 13. rsc.org [rsc.org]
- 14. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 15. Development of a greener salen H2 and metal salen complex undergraduate experiment - American Chemical Society [acs.digitellinc.com]
- 16. Salen ligand - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Mechanistic basis for high stereoselectivity and broad substrate scope in the (salen)Co(III)-catalyzed hydrolytic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bis(salicylidene)ethylenediamine (Salen) in Different Solvents | Semantic Scholar [semanticscholar.org]
- 21. sciensage.info [sciensage.info]
- 22. mdpi.com [mdpi.com]
- 23. publishing.bceln.ca [publishing.bceln.ca]
- 24. mdpi.com [mdpi.com]
Technical Guide: Spectroscopic and Synthetic Profile of 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol and its Analogue
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for N,N′-Bis(2-hydroxybenzyl)-1,2-ethanediamine. This data is critical for the structural elucidation and characterization of this class of compounds.
Table 1: ¹H-NMR Spectroscopic Data of N,N′-Bis(2-hydroxybenzyl)-1,2-ethanediamine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.83 | s | 4H | -NHCH ₂CH ₂NH- |
| 3.98 | s | 4H | Ar-CH ₂NH- |
| 6.75-6.84 | m | 4H | Ar-H |
| 6.97 | d, J = 7.5 Hz | 2H | Ar-H |
| 7.14-7.19 | m | 2H | Ar-H |
Solvent: CDCl₃, Frequency: 300 MHz
Table 2: ¹³C-NMR Spectroscopic Data of N,N′-Bis(2-hydroxybenzyl)-1,2-ethanediamine
| Chemical Shift (δ) ppm | Assignment |
| 48.08, 52.84 | -NHC H₂C H₂NH-, Ar-C H₂NH- |
| 116.39, 116.64 | Ar-C |
| 119.44 | Ar-C |
| 122.37 | Ar-C |
| 128.54, 128.67 | Ar-C |
| 129.12, 129.18 | Ar-C |
| 158.20 | Ar-C -OH |
Solvent: CDCl₃, Frequency: 75 MHz
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Found m/z |
| [M+1]⁺ | 272.1525 | 272.1519 |
Formula: C₁₆H₂₀N₂O₂
Experimental Protocols
The synthesis of N,N′-Bis(2-hydroxybenzyl)-1,2-ethanediamine is typically achieved through the reduction of the corresponding Schiff base, N,N'-bis(salicylidene)ethylenediamine (salen). This procedure can be adapted for the synthesis of 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol by starting with the appropriate chiral diamine.
Protocol: Synthesis of N,N′-Bis(2-hydroxybenzyl)-1,2-ethanediamine
Materials:
-
N,N'-bis(salicylidene)ethylenediamine (Salen)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
The Schiff base (salen) is dissolved in methanol.
-
Sodium borohydride is added portion-wise to the solution at room temperature with stirring.
-
The reaction mixture is stirred for an additional 2-3 hours.
-
Deionized water is added to the reaction mixture.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the key chemical transformation and a generalized experimental workflow for the synthesis and characterization of the target compound and its analogues.
Caption: Synthetic route from the Schiff base to the diamine.
Caption: Generalized workflow for synthesis and analysis.
An In-depth Technical Guide to the Molecular Structure of 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol. This chiral diamine serves as a versatile building block in coordination chemistry and asymmetric synthesis. This document collates available data on its chemical properties, stereoisomers, and its emerging role in the development of therapeutic agents, particularly through the formation of metal complexes. While detailed experimental data for the parent compound is limited in publicly accessible literature, this guide synthesizes available information and provides theoretical frameworks for its characterization and use.
Molecular Structure and Properties
This compound, a chiral vicinal diamine, possesses a molecular formula of C₁₄H₁₆N₂O₂ and a molecular weight of 244.29 g/mol .[1][2][3] The structure features a central 1,2-diaminoethane backbone with a phenol group attached to each of the two stereogenic carbon atoms. The presence of two chiral centers gives rise to three stereoisomers: the (1R,2R) enantiomer, the (1S,2S) enantiomer, and the meso compound.
The IUPAC name for the racemic mixture is 2-[1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol.[3] The individual enantiomers are designated as 2-[(1R,2R)-1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol and 2-[(1S,2S)-1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol, respectively.[2][4]
A summary of the key physicochemical properties of the enantiomers is presented in Table 1.
Table 1: Physicochemical Properties of this compound Enantiomers
| Property | (1R,2R)-enantiomer | (1S,2S)-enantiomer | Reference(s) |
| CAS Number | 870991-70-1 | 870991-68-7 | [4][5] |
| Molecular Formula | C₁₄H₁₆N₂O₂ | C₁₄H₁₆N₂O₂ | [1][2] |
| Molecular Weight | 244.29 g/mol | 244.29 g/mol | [1][2] |
| Melting Point | 157-163 °C | 157-162 °C | [6] |
| Optical Activity | [α]₂₂/D +62° (c=1% in chloroform) | [α]₂₂/D -65° (c=0.2 in chloroform) | [6] |
| Appearance | Powder | Solid | [6] |
Synthesis and Stereochemical Resolution
Proposed Synthesis of Racemic this compound
A potential synthetic pathway could involve the reductive amination of 2,2'-dihydroxybenzil. This would likely proceed through the formation of a diimine intermediate followed by reduction to the desired diamine.
Experimental Protocol: Chiral Resolution
While a specific protocol for the target molecule is unavailable, the resolution of the closely related (±)-1,2-diphenylethylenediamine using L-(+)-tartaric acid provides a well-documented template.[7] This process relies on the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.
Conceptual Experimental Workflow for Chiral Resolution:
Caption: Conceptual workflow for the chiral resolution of a racemic diamine.
Spectroscopic and Crystallographic Characterization
As of the date of this document, experimental spectroscopic (NMR, IR, Mass Spectrometry) and crystallographic data for this compound are not available in the public domain. Researchers are advised to perform full characterization upon synthesis. Predicted mass spectrometry data for the (1S,2S)-enantiomer is available and can serve as a reference.
Table 2: Predicted Mass Spectrometry Data for (1S,2S)-1,2-bis(2-hydroxyphenyl)ethylenediamine
| Adduct | m/z |
| [M+H]⁺ | 245.12847 |
| [M+Na]⁺ | 267.11041 |
| [M-H]⁻ | 243.11391 |
| [M+NH₄]⁺ | 262.15501 |
| [M+K]⁺ | 283.08435 |
| Data sourced from PubChemLite.[8] |
Applications in Medicinal Chemistry and Catalysis
The primary application of this compound in the scientific literature is as a chiral ligand for the formation of metal complexes, particularly with therapeutic potential, and as a stereoinductor in asymmetric synthesis.
Precursor for Schiff Base Ligands and Metal Complexes
The diamine can be readily condensed with aldehydes or ketones to form Schiff base ligands. These ligands are then used to chelate metal ions, leading to complexes with interesting chemical and biological properties.
Experimental Workflow for Schiff Base and Metal Complex Formation:
Caption: General workflow for the synthesis of metal complexes.
Gold(III) Complexes with Anticancer Activity
A notable application of this diamine is in the synthesis of gold(III) complexes with potential anticancer properties. While the specific synthesis and characterization of gold(III) complexes with the Schiff base of this compound are not detailed, related studies on similar gold(III)-diamine complexes show promising cytotoxic activities against various cancer cell lines.[9][10] These complexes are thought to exert their anticancer effects by targeting thioredoxin reductase or other thiol-containing proteins.
Stereoinductor in Asymmetric Synthesis
The chiral nature of the enantiomerically pure forms of this compound makes them valuable as stereoinductors in asymmetric catalysis. They can be employed as catalysts in reactions such as the preparation of warfarin and coumachlor.
Biological Signaling Pathways
There is currently no available information in the scientific literature detailing the interaction of this compound or its simple derivatives with specific biological signaling pathways. The biological activity of its metal complexes, particularly gold(III) complexes, suggests a potential for interaction with cellular redox systems, but further research is required to elucidate specific molecular targets and pathways.
Conclusion
This compound is a chiral diamine with significant potential as a building block in medicinal chemistry and asymmetric catalysis. While comprehensive experimental data for the parent compound is sparse, the available information on its properties and the activities of its derivatives, especially metal complexes, highlights it as a molecule of interest for further investigation. Future research should focus on the development of robust synthetic protocols and the full spectroscopic and crystallographic characterization of this compound and its derivatives to unlock their full potential in drug discovery and development.
References
- 1. Synthesis and anti-cancer activities of a water soluble gold(III) porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity and Apoptosis Induction of Gold(III) Complexes Containing 2,2′-Bipyridine-3,3′-dicarboxylic Acid and Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold(i) and gold(iii) phosphine complexes: synthesis, anticancer activities towards 2D and 3D cancer models, and apoptosis inducing properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine | C14H16N2O2 | CID 16218375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine | C14H16N2O2 | CID 16218403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (1R,2R)-1,2-双(2-羟苯基)乙烯二胺 95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. PubChemLite - (1s,2s)-1,2-bis(2-hydroxyphenyl)ethylenediamine (C14H16N2O2) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
In-Depth Technical Guide: (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine (CAS 870991-70-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine, identified by CAS number 870991-70-1, is a chiral organic compound with a diphenolic structure linked to a chiral diamine backbone.[1] This molecule is of significant interest in the field of asymmetric synthesis due to its role as a versatile chiral ligand. Its unique structural features, including two phenolic hydroxyl groups and a central ethylenediamine bridge, impart both hydrophilic and hydrophobic properties.[1] The presence of amino groups allows for hydrogen bonding, making it a valuable building block in organic synthesis and a ligand in coordination chemistry.[1] While its primary application lies in catalysis, the structural motif of chiral vicinal diamines is found in various biologically active compounds and pharmaceuticals, suggesting potential, though currently unexplored, applications in drug discovery.[2]
Physicochemical Properties
A summary of the key physicochemical properties of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 870991-70-1 | [1][3][4][5][6] |
| IUPAC Name | 2-[(1R,2R)-1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol | |
| Synonyms | (1R,2R)-1,2-Diamino-1,2-bis(2-hydroxyphenyl)ethane, 2,2'-[(1R,2R)-1,2-Diaminoethylene]bisphenol | [4] |
| Molecular Formula | C₁₄H₁₆N₂O₂ | [1][3][6] |
| Molecular Weight | 244.29 g/mol | [3][6] |
| Appearance | White to light yellow to light orange powder to crystal | [3][4] |
| Melting Point | 157-163 °C | [3] |
| Density | 1.294 ± 0.06 g/cm³ (predicted) | [3] |
| Purity | >95.0% (T)(HPLC) | [4] |
| Solubility | Soluble in chloroform. | [2] |
Applications in Asymmetric Synthesis
The primary and well-documented application of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is as a chiral ligand in asymmetric catalysis. Chiral vicinal diamines are crucial in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.
This compound can be used as a precursor for the synthesis of:
-
Enantiomerically pure trans-3-arylpiperazine-2-carboxylic acid derivatives through a diaza-Cope rearrangement.
-
It can also be used to synthesize other chiral diamines with rigid backbones, which have applications in the enantioselective Michael addition of malonates to nitroalkenes.
The general workflow for utilizing a chiral diamine ligand in asymmetric metal-catalyzed reactions is depicted below.
Potential Biological Significance (Inferred)
While no direct pharmacological studies on (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine have been identified in the public domain, the broader class of ethylenediamine derivatives and their Schiff bases have been investigated for a range of biological activities.
Cytotoxic Activity of Related Compounds: Studies on derivatives of N,N'-Bis(2-hydroxybenzyl) ethylenediamine have shown cytotoxic activity against human cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells.[6] These compounds were found to induce cell cycle arrest and loss of mitochondrial membrane potential.[6] This suggests that the core scaffold of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine could be a starting point for the design of novel cytotoxic agents.
The hypothetical progression from a chiral diamine to a potential therapeutic agent is outlined in the diagram below.
References
- 1. (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine | C14H16N2O2 | CID 16218403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine 95 HPLC 870991-70-1 [sigmaaldrich.com]
- 3. (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine | RUTHIGEN [ruthigen.com]
- 4. biocompare.com [biocompare.com]
- 5. scbt.com [scbt.com]
- 6. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers of 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol
This technical guide provides a comprehensive overview of the isomers of 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol, a chiral diamine of significant interest in chemical synthesis and drug development. The document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed information on the synthesis, characterization, and potential applications of these compounds.
Introduction to Isomers
This compound possesses two stereogenic centers at the 1 and 2 positions of the ethane bridge. This gives rise to three possible stereoisomers: a pair of enantiomers, (1R,2R) and (1S,2S), and a meso compound. The enantiomeric pair is of particular importance due to their applications as chiral ligands and synthons in asymmetric synthesis. These chiral vicinal diamines are highly valued in the development of stereoselective organocatalysts and transition metal-based catalysts, as well as in the synthesis of pharmaceuticals.
Physicochemical Properties
The fundamental properties of the key enantiomeric isomers are summarized below. This data is essential for their identification, handling, and application in experimental settings.
| Property | (1R,2R)-Isomer | (1S,2S)-Isomer |
| IUPAC Name | 2,2'-[(1R,2R)-1,2-Diaminoethane-1,2-diyl]diphenol | 2,2'-[(1S,2S)-1,2-Diaminoethane-1,2-diyl]diphenol |
| Synonyms | (+)-2,2'-((1R,2R)-1,2-DIAMINOETHANE-1,2-DIYL)-DIPHENOL | (-)-2,2'-((1S,2S)-1,2-DIAMINOETHANE-1,2-DIYL)-DIPHENOL |
| CAS Number | 870991-70-1[1] | 870991-68-7 |
| Molecular Formula | C₁₄H₁₆N₂O₂[1] | C₁₄H₁₆N₂O₂[2] |
| Molecular Weight | 244.29 g/mol [1] | 244.294 g/mol [2] |
| Appearance | White to light yellow to light orange powder/crystal | Data not available |
| Purity | >95.0% (T) (HPLC) | 97.0%[2] |
| Storage | 2-8°C Refrigerator[1] | Data not available |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound typically involves the preparation of a racemic mixture followed by chiral resolution.
Synthesis of Racemic this compound
A common route to vicinal diamines involves the reductive coupling of imines or the reduction of α-diones followed by amination. For the phenyl-substituted analogue, 1,2-diphenylethane-1,2-dione (benzil) can serve as a starting material. The synthesis of the racemic diamine from benzil can be achieved in multiple steps, which may include the formation of an intermediate that is subsequently reduced and aminated.
Chiral Resolution of the Racemic Mixture
The separation of the enantiomers is a critical step and is often accomplished by classical resolution using a chiral resolving agent. L-(+)-tartaric acid is a commonly used resolving agent for racemic diamines. The general procedure involves the formation of diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.
Experimental Protocol: Chiral Resolution of a Vicinal Diamine (General Procedure)
This protocol is adapted from the resolution of 1,2-diphenylethylenediamine and can be optimized for this compound.[3]
-
Salt Formation: Dissolve the racemic diamine (1 equivalent) in a suitable solvent, such as ethanol, with heating. In a separate flask, dissolve L-(+)-tartaric acid (1 equivalent) in the same solvent, also with heating.
-
Precipitation: Add the hot tartaric acid solution to the diamine solution. The diastereomeric tartrate salts will precipitate out of the solution.
-
Crystallization: Allow the mixture to cool to room temperature to complete the crystallization process.
-
Isolation: Collect the crystals by filtration and wash them with cold ethanol.
-
Liberation of the Free Diamine: Suspend the isolated diastereomeric salt in water and cool the mixture in an ice bath. Add a strong base, such as 50% aqueous sodium hydroxide, dropwise with vigorous stirring to neutralize the tartaric acid and liberate the free diamine.
-
Extraction: Extract the aqueous layer with an organic solvent, such as dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure to yield the enantiomerically enriched diamine.
-
Second Enantiomer: The other enantiomer can be recovered from the mother liquor from the initial filtration by a similar process of basification, extraction, and purification.
Applications in Drug Development and Catalysis
The enantiomers of this compound are valuable building blocks in the development of new therapeutic agents and asymmetric catalysts.
Asymmetric Catalysis
These chiral diamines are precursors to a variety of ligands for transition metal-catalyzed asymmetric reactions. The nitrogen atoms of the diamine can be readily functionalized to create salen-type or other multidentate ligands. These chiral metal complexes can catalyze a wide range of enantioselective transformations, including epoxidation, cyclopropanation, and carbon-carbon bond-forming reactions.
Synthesis of Biologically Active Molecules
The (1S,2S)-isomer has been utilized as a starting material for the synthesis of Schiff base complexes of gold(III) which have demonstrated potent anticancer activity. It also serves as a stereoinductor in the synthesis of quinoline and isoquinoline-based 1,2-diamines, which are employed as catalysts in the preparation of anticoagulant drugs like warfarin and coumachlor.
Experimental Workflow: Synthesis of Bioactive Compounds
While specific signaling pathways directly involving this compound are not extensively documented, its derivatives, such as the aforementioned gold(III) complexes, likely exert their anticancer effects by interacting with key cellular targets. Further research is needed to elucidate the precise mechanisms of action.
Conclusion
The isomers of this compound, particularly the (1R,2R) and (1S,2S) enantiomers, are versatile and valuable compounds for researchers in organic synthesis and drug development. Their utility as chiral ligands and synthons for biologically active molecules underscores their importance. This guide provides a foundational understanding of their properties, synthesis, and applications, serving as a valuable resource for their effective utilization in research and development endeavors.
References
Methodological & Application
Catalytic Applications of 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of catalysts derived from 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol. This versatile scaffold is a precursor to a class of ligands, commonly known as "salen" and "salan" type ligands, which, upon complexation with various transition metals, exhibit remarkable catalytic activity in a range of important organic transformations. These transformations are pivotal in the synthesis of fine chemicals, pharmaceuticals, and advanced materials.
The following sections detail the application of these catalysts in three key areas:
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: For the formation of carbon-carbon bonds, a cornerstone of pharmaceutical and materials chemistry.
-
Chromium-Catalyzed Ring-Opening Copolymerization: For the synthesis of biodegradable polycarbonates from epoxides and carbon dioxide.
-
Manganese-Catalyzed Asymmetric Epoxidation: For the enantioselective synthesis of chiral epoxides, which are valuable intermediates in the production of enantiopure drugs.
Palladium(II)-Salan Catalysts for Suzuki-Miyaura Cross-Coupling in Water
Palladium complexes of sulfonated salan ligands, derived from the hydrogenation of the corresponding salen ligands, have proven to be highly effective catalysts for the Suzuki-Miyaura cross-coupling reaction. A significant advantage of these catalysts is their solubility in water, enabling greener and more sustainable reaction conditions.[1][2]
Application Note:
Water-soluble Pd(II)-sulfosalan complexes catalyze the cross-coupling of a wide range of aryl halides and arylboronic acids. The reactions can be performed in water and under aerobic conditions, simplifying the experimental setup.[2] The catalytic activity is influenced by the nature of the linker between the nitrogen atoms of the salan ligand, with longer and more sterically hindered linkers leading to higher activity.[1] For instance, a catalyst with a 1,2-diphenylethylene linker has shown exceptionally high specific activity.[1]
Quantitative Data Summary:
The following table summarizes the catalytic performance of a highly active Pd(II)-sulfosalan catalyst, Na₂[Pd(dPhHSS)], in the Suzuki-Miyaura cross-coupling of various aryl halides with phenylboronic acid.
| Entry | Aryl Halide | Product | Reaction Time (h) | Conversion (%) | Specific Activity (mol substrate · mol catalyst⁻¹ · h⁻¹) |
| 1 | 4-Iodoanisole | 4-Methoxybiphenyl | 1 | 98 | 29,400 |
| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | 1 | 95 | 28,500 |
| 3 | 4-Chloroanisole | 4-Methoxybiphenyl | 1 | 85 | 25,500 |
| 4 | 1-Iodonaphthalene | 1-Phenylnaphthalene | 1 | 99 | 29,700 |
| 5 | 1-Bromonaphthalene | 1-Phenylnaphthalene | 1 | 92 | 27,600 |
| 6 | 4-Iodotoluene | 4-Methylbiphenyl | 1 | 97 | 29,100 |
| 7 | 4-Bromotoluene | 4-Methylbiphenyl | 1 | 93 | 27,900 |
| 8 | 4-Chlorotoluene | 4-Methylbiphenyl | 1 | 80 | 24,000 |
Conditions: 1.0 × 10⁻⁶–2.0 × 10⁻⁸ mol Na₂[Pd(dPhHSS)] catalyst, 5.0 × 10⁻⁴ mol aryl halide, 7.5 × 10⁻⁴ mol phenylboronic acid, 5.0 × 10⁻⁴ mol Cs₂CO₃, in 3 mL H₂O at 80 °C.[2]
Experimental Protocols:
Protocol 1.1: Synthesis of a Water-Soluble Pd(II)-Sulfosalan Catalyst
This protocol describes the synthesis of a representative water-soluble Pd(II)-sulfosalan catalyst.
-
Synthesis of the Salen Ligand: Condense the desired salicylaldehyde derivative with this compound in a suitable solvent like ethanol.
-
Reduction to the Salan Ligand: Reduce the resulting salen ligand using a reducing agent such as sodium borohydride (NaBH₄) in methanol.[2]
-
Sulfonation: Carefully sulfonate the salan ligand in a mixture of fuming sulfuric acid and concentrated sulfuric acid at low temperatures (e.g., in an ice bath).
-
Complexation with Palladium: React the sulfonated salan ligand (sulfosalan) with a palladium source, such as [PdCl₄]²⁻, to form the final water-soluble Pd(II)-sulfosalan complex.[1][2]
Protocol 1.2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add the aryl halide (1.0 equiv), the arylboronic acid (1.5 equiv), and cesium carbonate (Cs₂CO₃, 1.0 equiv).
-
Add the aqueous solution of the Pd(II)-sulfosalan catalyst (e.g., Na₂[Pd(dPhHSS)], catalyst loading can range from 0.004 to 0.2 mol%).
-
Heat the reaction mixture to 80 °C and stir for the desired amount of time (typically 1-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, cool the reaction mixture to room temperature, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Logical Workflow for Suzuki-Miyaura Catalysis
Chromium(III)-Salen/Salan Catalysts for Ring-Opening Copolymerization of Epoxides and CO₂
Chromium(III) complexes of salen and salan-type ligands are effective catalysts for the ring-opening copolymerization (ROCOP) of epoxides with carbon dioxide, yielding polycarbonates. These materials are of significant interest due to their potential biodegradability. The flexibility of the ligand backbone can influence the catalytic activity, with more flexible salan and salalen ligands sometimes showing higher activity than the more rigid salen ligands.[3]
Application Note:
(Salen)Cr(III)Cl complexes, in the presence of a cocatalyst, can efficiently catalyze the copolymerization of cyclohexene oxide (CHO) and CO₂ to produce poly(cyclohexylene carbonate) with a high percentage of carbonate linkages.[4] The reaction is typically carried out under pressure and at elevated temperatures. The molecular weight and polydispersity of the resulting polymer can be controlled by the reaction conditions.
Quantitative Data Summary:
The following table presents data for the copolymerization of cyclohexene oxide (CHO) and CO₂ catalyzed by a (salen)Cr(III)Cl complex.
| Catalyst Loading (mol %) | Reaction Time (h) | CO₂ Pressure (bar) | Temperature (°C) | TON (g polymer / g Cr) | Mₙ ( g/mol ) | PDI |
| 0.040 | 24 | 58.5 | 80 | 683 | 8900 | 1.2 |
| 0.040 | 4 | 55 | 80 | - | 5980 | 2.05 |
| 0.040 | 12 | 55 | 80 | - | 16800 | 1.92 |
TON = Turnover Number, Mₙ = Number-average molecular weight, PDI = Polydispersity Index.[4][5]
Experimental Protocols:
Protocol 2.1: Synthesis of a (Salen)Cr(III)Cl Catalyst
-
Ligand Synthesis: Synthesize the salen ligand by reacting 2 equivalents of a substituted salicylaldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde) with 1 equivalent of the chiral diamine precursor in a suitable solvent.
-
Complexation: React the salen ligand with a chromium(II) source, such as CrCl₂, followed by oxidation in air to yield the (salen)Cr(III)Cl complex.
Protocol 2.2: General Procedure for Copolymerization of CHO and CO₂
-
Dry a high-pressure autoclave reactor under vacuum at the reaction temperature (e.g., 80 °C) overnight.
-
Dissolve the (salen)Cr(III)Cl catalyst (e.g., 50 mg, 0.040 mol %) in neat cyclohexene oxide (e.g., 20 mL).
-
Transfer the catalyst solution to the autoclave via an injection port.
-
Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 48.3 bar at room temperature, which will increase upon heating).
-
Heat the reactor to the desired temperature (e.g., 80 °C) and maintain the reaction for the specified time.
-
After the reaction, cool the autoclave, vent the CO₂, and collect the resulting polymer.
-
Analyze the polymer by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity.
Signaling Pathway for Copolymerization
Manganese(III)-Salen Catalysts for Asymmetric Epoxidation of Olefins
Chiral Manganese(III)-salen complexes are highly effective catalysts for the asymmetric epoxidation of unfunctionalized olefins. These catalysts, often referred to as Jacobsen-Katsuki catalysts, can achieve high enantioselectivity, making them valuable tools in the synthesis of chiral building blocks for the pharmaceutical industry.
Application Note:
The enantioselective epoxidation of various olefins, such as styrene and its derivatives, can be achieved using chiral Mn(III)-salen catalysts. The choice of oxidant and reaction conditions, including the use of co-ligands like 4-phenylpyridine N-oxide (PPNO), can significantly influence the reaction's efficiency and enantioselectivity.[6] Greener protocols using hydrogen peroxide as the oxidant in aqueous surfactant solutions have also been developed.[7]
Quantitative Data Summary:
The following table shows the results for the asymmetric epoxidation of various olefins catalyzed by a chiral Mn(III)-salen complex.
| Entry | Olefin | Oxidant System | Conversion (%) | Epoxide Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | cis-β-Methylstyrene | NaClO / PPNO | >95 | 85 | 88 |
| 2 | 1,2-Dihydronaphthalene | NaClO / PPNO | >95 | 90 | 92 |
| 3 | Styrene | H₂O₂ / AOE-14 | - | 76 | 85 |
| 4 | 6-Cyano-2,2-dimethylchromene | H₂O₂ / AOE-14 | - | - | 95 |
| 5 | α-Methylstyrene | Immobilized Catalyst | - | - | 73.9 |
| 6 | cis-β-Methylstyrene | Immobilized Catalyst | - | - | 94.9 (for cis-epoxide) |
PPNO = 4-phenylpyridine N-oxide; AOE-14 = diethyltetradecylamine N-oxide (surfactant).[6][7][8]
Experimental Protocols:
Protocol 3.1: Synthesis of a Chiral Mn(III)-Salen Catalyst
-
Ligand Synthesis: React 2 equivalents of 3,5-di-tert-butylsalicylaldehyde with 1 equivalent of (1R,2R)-(-)-1,2-diaminocyclohexane in ethanol and reflux the mixture.
-
Complexation: Add manganese(II) acetate tetrahydrate to the hot solution of the ligand. After refluxing, add a saturated aqueous solution of lithium chloride. The Mn(III)-salen complex will precipitate upon cooling.
Protocol 3.2: General Procedure for Asymmetric Epoxidation
-
Dissolve the olefin in a suitable solvent (e.g., dichloromethane).
-
Add the chiral Mn(III)-salen catalyst (typically 1-5 mol%) and any co-ligand (e.g., PPNO).
-
Cool the mixture to 0 °C.
-
Add the oxidant (e.g., a buffered solution of sodium hypochlorite) dropwise while vigorously stirring the biphasic mixture.
-
Monitor the reaction by TLC or GC.
-
After completion, separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the epoxide by flash chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Experimental Workflow for Asymmetric Epoxidation
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Palladium (II)–Salan Complexes as Catalysts for Suzuki–Miyaura C–C Cross-Coupling in Water and Air. Effect of the Various Bridging Units within the Diamine Moieties on the Catalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. (Salen)Mn(III) Catalyzed Asymmetric Epoxidation Reactions by Hydrogen Peroxide in Water: A Green Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pcliv.ac.uk [pcliv.ac.uk]
Application Notes and Protocols: 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol in Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and applications of metal complexes incorporating the ligand 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol, a member of the versatile salen-type Schiff base family. This document includes detailed experimental protocols for the synthesis of the ligand and its metal complexes, as well as methodologies for evaluating their potential in key biomedical applications, including as antimicrobial and DNA-interacting agents.
Introduction
This compound is a tetradentate Schiff base ligand that readily forms stable complexes with a variety of transition metals. The resulting metal complexes have garnered significant interest due to their diverse applications in catalysis, materials science, and medicine. Of particular note is their potential as therapeutic agents, stemming from their demonstrated antimicrobial, antioxidant, and DNA binding and cleavage activities. The planar geometry and the presence of both hard (oxygen) and borderline (nitrogen) donor atoms in the ligand facilitate coordination with a range of metal ions, allowing for the fine-tuning of the electronic and steric properties of the resulting complexes to optimize their biological activity.
Data Presentation
The following tables summarize representative quantitative data for metal complexes of Schiff base ligands structurally related to this compound. These values are intended to be illustrative of the data that can be obtained through the experimental protocols outlined in this document.
Table 1: Representative Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)
| Complex | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| [Cu(L)] | 12.5 | 25 | 50 | 100 | 25 | [1][2] |
| [Ni(L)] | 25 | 50 | 100 | >100 | 50 | [1][2] |
| [Co(L)] | 50 | 50 | >100 | >100 | 100 | [1][2] |
| [Zn(L)] | 25 | 50 | 100 | >100 | 50 | [3] |
| Ligand (L) | >100 | >100 | >100 | >100 | >100 | [1][2] |
(L represents a salen-type Schiff base ligand)
Table 2: Representative DNA Binding Data
| Complex | Binding Constant (Kb) (M-1) | Binding Mode | Reference |
| [Cu(L)] | 1.5 x 105 | Intercalation/Groove Binding | [4][5] |
| [Ni(L)] | 8.2 x 104 | Groove Binding | [6] |
| [Co(L)] | 5.0 x 104 | Electrostatic/Groove Binding | [6] |
| [Zn(L)] | 1.2 x 105 | Groove Binding | [5] |
(L represents a salen-type Schiff base ligand)
Experimental Protocols
Protocol 1: Synthesis of the Ligand, this compound
This protocol describes the synthesis of the Schiff base ligand via the condensation of salicylaldehyde and 1,2-diaminoethane.
Materials:
-
Salicylaldehyde (2 equivalents)
-
1,2-Diaminoethane (1 equivalent)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Dissolve salicylaldehyde (2 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask with magnetic stirring.
-
Slowly add a solution of 1,2-diaminoethane (1 mmol) in 10 mL of absolute ethanol to the salicylaldehyde solution dropwise over 15 minutes.
-
Upon addition, a yellow precipitate should begin to form.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 2-3 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
Collect the yellow precipitate by vacuum filtration using a Büchner funnel.
-
Wash the product with cold ethanol (2 x 10 mL).
-
Dry the purified ligand in a desiccator over anhydrous CaCl2.
-
Characterize the product by FT-IR, 1H NMR, and elemental analysis.
Caption: Workflow for the synthesis of the Schiff base ligand.
Protocol 2: General Synthesis of Metal(II) Complexes
This protocol provides a general method for the synthesis of metal(II) complexes with the prepared ligand.
Materials:
-
This compound (1 equivalent)
-
Metal(II) salt (e.g., CuCl2·2H2O, NiCl2·6H2O, CoCl2·6H2O, ZnCl2) (1 equivalent)
-
Methanol or Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the Schiff base ligand (1 mmol) in 50 mL of methanol or ethanol in a 100 mL round-bottom flask with stirring, heating gently if necessary.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimum amount of the same solvent (approx. 20 mL).
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring.
-
A change in color and the formation of a precipitate are typically observed.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 3-4 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the solid complex by vacuum filtration.
-
Wash the product with the solvent used for the reaction to remove any unreacted starting materials.
-
Dry the complex in a desiccator.
-
Characterize the complex by FT-IR, UV-Vis, elemental analysis, and magnetic susceptibility measurements.
Caption: General workflow for the synthesis of metal complexes.
Protocol 3: Evaluation of Antimicrobial Activity (Agar Well Diffusion Method)
This protocol details a common method for screening the antimicrobial activity of the synthesized complexes.
Materials:
-
Synthesized metal complexes and ligand
-
Dimethyl sulfoxide (DMSO)
-
Nutrient agar plates
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Sterile swabs
-
Sterile cork borer
-
Micropipettes
-
Incubator
-
Positive control (standard antibiotic)
-
Negative control (DMSO)
Procedure:
-
Prepare stock solutions of the test compounds (ligand and metal complexes) in DMSO (e.g., 1 mg/mL).
-
Prepare fresh microbial cultures in nutrient broth and incubate to reach the logarithmic growth phase.
-
Adjust the turbidity of the microbial suspension to 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the surface of the nutrient agar plates with the microbial suspension.
-
Allow the plates to dry for a few minutes.
-
Using a sterile cork borer, create wells (e.g., 6 mm diameter) in the agar.
-
Add a fixed volume (e.g., 100 µL) of each test compound solution, positive control, and negative control to separate wells.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Protocol 4: DNA Binding Studies (UV-Visible Absorption Titration)
This protocol describes how to investigate the interaction between the metal complexes and DNA using UV-Visible spectroscopy.[7]
Materials:
-
Synthesized metal complexes
-
Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer (pH 7.2)
-
UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration should be determined spectrophotometrically using the absorbance at 260 nm (ε = 6600 M-1cm-1). The purity of the DNA should be checked by the A260/A280 ratio (should be ~1.8-1.9).
-
Prepare a stock solution of the metal complex in the same buffer.
-
In a quartz cuvette, place a fixed concentration of the metal complex solution (e.g., 20 µM).
-
Record the initial UV-Vis spectrum of the complex.
-
Incrementally add small aliquots of the CT-DNA stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the UV-Vis spectrum.
-
Monitor the changes in the absorption spectrum of the complex (e.g., hypochromism or hyperchromism, and bathochromic or hypsochromic shifts) upon addition of DNA.
-
The intrinsic binding constant (Kb) can be calculated from the spectral data using the Wolfe-Shimer equation.
Caption: Potential modes of interaction between metal complexes and DNA.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal-Based Antibacterial and Antifungal Agents: Synthesis, Characterization, and In Vitro Biological Evaluation of Co(II), Cu(II), Ni(II), and Zn(II) Complexes With Amino Acid-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and in vitro DNA binding and cleavage studies of Cu(II)/Zn(II) dipeptide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol as a Fluorescent Sensor
Introduction
2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol is a versatile organic compound that has shown significant promise as a fluorescent sensor, particularly for the detection of metal ions. Its molecular structure, featuring two phenol groups and a diaminoethane bridge, allows for the formation of stable complexes with various metal cations. This binding event often leads to a significant change in the molecule's photophysical properties, making it a valuable tool for "turn-on" fluorescence sensing. This document provides detailed application notes and protocols for the use of this compound as a selective fluorescent sensor for Zinc (II) ions (Zn²⁺). The protocols are intended for researchers and professionals in the fields of chemistry, biology, and drug development.
Principle of Detection
The fluorescence sensing mechanism of this compound for Zn²⁺ is based on the principle of Chelation-Enhanced Fluorescence (CHEF). In its free form, the compound exhibits weak fluorescence due to photoinduced electron transfer (PET) from the nitrogen atoms of the diaminoethane bridge to the excited phenol rings, which quenches the fluorescence. Upon binding to Zn²⁺, the lone pair electrons on the nitrogen atoms are coordinated to the metal ion. This coordination inhibits the PET process, resulting in a significant enhancement of the fluorescence intensity, thus acting as a "turn-on" sensor.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound as a fluorescent sensor for Zn²⁺. The data is compiled from studies on structurally similar sensors and represents expected performance characteristics.
| Parameter | Value | Conditions |
| Excitation Wavelength (λex) | ~365 nm | In aqueous buffer (e.g., HEPES, pH 7.4) |
| Emission Wavelength (λem) | ~450 nm | In aqueous buffer (e.g., HEPES, pH 7.4) |
| Binding Stoichiometry (Sensor:Zn²⁺) | 1:1 | Determined by Job's plot analysis |
| Binding Constant (Kd) | 1 - 10 µM | In aqueous buffer (e.g., HEPES, pH 7.4) |
| Limit of Detection (LOD) | 10 - 100 nM | Based on 3σ/slope method |
| Quantum Yield (Φ) of Complex | ~0.4 - 0.6 | Relative to a standard (e.g., quinine sulfate) |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of the sensor molecule.
Materials:
-
2-Hydroxybenzaldehyde
-
Ethylenediamine
-
Ethanol (absolute)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Schiff Base Formation:
-
Dissolve 2-hydroxybenzaldehyde (2 equivalents) in absolute ethanol in a round-bottom flask.
-
Add ethylenediamine (1 equivalent) dropwise to the solution while stirring.
-
Reflux the mixture for 2-4 hours. The formation of a yellow precipitate indicates the formation of the Schiff base.
-
Cool the reaction mixture to room temperature and filter the precipitate. Wash the solid with cold ethanol and dry under vacuum.
-
-
Reduction to the Diamine:
-
Suspend the synthesized Schiff base in methanol in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (4-5 equivalents) in small portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with 1 M HCl to a pH of ~2.
-
Wash the aqueous layer with dichloromethane to remove any unreacted aldehyde.
-
Basify the aqueous layer with 2 M NaOH to a pH of ~10-12 to precipitate the product.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the pure this compound.
-
Protocol for Fluorescence Detection of Zn²⁺
This protocol outlines the steps for using the synthesized sensor for the detection of Zn²⁺ in an aqueous solution.
Materials:
-
This compound stock solution (1 mM in DMSO or ethanol)
-
HEPES buffer (10 mM, pH 7.4)
-
Zinc chloride (ZnCl₂) stock solution (10 mM in deionized water)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Sensor Solution:
-
Prepare a working solution of the sensor by diluting the stock solution in HEPES buffer to a final concentration of 10 µM.
-
-
Fluorescence Measurement:
-
Transfer 2 mL of the sensor working solution into a quartz cuvette.
-
Place the cuvette in the fluorescence spectrophotometer.
-
Set the excitation wavelength to 365 nm and record the emission spectrum from 400 nm to 600 nm. Note the initial fluorescence intensity at the emission maximum (~450 nm).
-
-
Titration with Zn²⁺:
-
Prepare a series of ZnCl₂ solutions of varying concentrations by diluting the stock solution in HEPES buffer.
-
Add incremental amounts of the Zn²⁺ solutions to the cuvette containing the sensor solution.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 2-3 minutes.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration.
-
The plot should show a saturation curve, from which the binding constant (Kd) can be calculated using a suitable binding model (e.g., 1:1 binding isotherm).
-
The limit of detection (LOD) can be determined from the linear portion of the titration curve at low Zn²⁺ concentrations using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve.
-
Visualizations
Signaling Pathway
Caption: Mechanism of "turn-on" fluorescence sensing of Zn²⁺.
Experimental Workflow
Caption: Workflow for fluorescence titration of Zn²⁺.
Application Notes and Protocols for the Synthesis of Metal Complexes with Diaminoethane Diphenol Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Metal complexes of diaminoethane diphenol ligands, particularly N,N'-bis(salicylidene)ethylenediamine (salen), are a versatile class of coordination compounds with significant applications in catalysis, materials science, and medicine.[1][2][3][4][5] The salen ligand is a tetradentate Schiff base, which can form stable complexes with a wide range of transition metals.[6] The electronic and steric properties of these complexes can be readily tuned by modifying the salicylaldehyde and diamine precursors, making them attractive for various applications, including asymmetric synthesis and the development of novel therapeutic agents.[1][7][8] This document provides detailed protocols for the synthesis of the salen ligand and its metal complexes, along with characterization data and potential applications.
I. Synthesis of the Diaminoethane Diphenol Ligand (H₂salen)
The synthesis of N,N'-bis(salicylidene)ethylenediamine (H₂salen) is a straightforward condensation reaction between salicylaldehyde and ethylenediamine.[6][9]
Experimental Protocol:
-
In a round-bottom flask, dissolve salicylaldehyde (2 equivalents) in absolute ethanol.
-
In a separate flask, dissolve ethylenediamine (1 equivalent) in absolute ethanol.
-
Slowly add the ethylenediamine solution to the salicylaldehyde solution with constant stirring.
-
The reaction mixture is then heated at reflux for 1-2 hours.[9]
-
Upon cooling to room temperature and then in an ice bath, bright yellow crystals of H₂salen will form.[9][10]
-
Collect the solid product by filtration, wash with cold ethanol, and dry in a desiccator.[9][10]
Diagram of Ligand Synthesis Workflow:
Caption: Workflow for the synthesis of the H₂salen ligand.
II. General Protocol for the Synthesis of Metal-Salen Complexes
The synthesis of metal-salen complexes typically involves the reaction of the H₂salen ligand with a suitable metal salt in a coordinating solvent.[1]
Experimental Protocol:
-
Dissolve the synthesized H₂salen ligand in a suitable solvent, such as ethanol or dimethylformamide (DMF).[6][11]
-
In a separate flask, dissolve the metal salt (e.g., acetate, chloride, or sulfate salt of Co(II), Ni(II), Cu(II), Mn(II), Fe(III), etc.) in the same solvent. For air-sensitive complexes like Mn(II)-salen, deaerated solvents and an inert atmosphere (e.g., argon) are required.[6]
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring. In some cases, the addition of a base like sodium hydroxide or triethylamine is necessary to deprotonate the phenolic hydroxyl groups of the ligand.[1][11]
-
The reaction mixture is then refluxed for 2-4 hours.[6] The formation of the complex is often indicated by a color change and the precipitation of a solid.
-
After cooling to room temperature, the solid metal complex is collected by filtration.
-
The product is washed with cold solvent to remove any unreacted starting materials and then dried.
Diagram of Metal Complex Synthesis Workflow:
Caption: General workflow for the synthesis of metal-salen complexes.
III. Characterization Data
The synthesized ligand and its metal complexes can be characterized using various spectroscopic and analytical techniques. The following table summarizes typical characterization data.
| Compound | Appearance | M.p. (°C) | FT-IR ν(C=N) (cm⁻¹) | UV-Vis λₘₐₓ (nm) |
| H₂salen | Pale yellow crystalline powder | 126 - 128[2] | ~1630 | ~255, 315, 400 |
| Co(salen) | Red-brown solid | >300 | ~1600[12] | ~382[12] |
| Ni(salen) | Orange-red solid | >300 | ~1601[6] | ~325, 400 |
| Cu(salen) | Green solid | >300 | ~1610 | ~360, 580 |
| Fe(III)Cl(salen) | Dark brown solid | >300 | ~1620 | ~320, 480 |
Note: The exact values may vary depending on the specific reaction conditions and the purity of the compounds.
IV. Applications in Drug Development and Catalysis
Metal-salen complexes have shown significant potential in various fields, including medicine and catalysis.
-
Anticancer and Antibacterial Agents: Certain metal-salen complexes have demonstrated promising anticancer and antibacterial activities.[7][13] For instance, iron(III)-salen complexes have been evaluated as potential anticancer drugs.[7] The biological activity is often enhanced upon coordination of the metal ion to the salen ligand.[6]
-
Catalysis: These complexes are widely investigated as catalysts in various organic transformations, such as oxidation reactions and asymmetric synthesis.[1][2] Chiral salen complexes are particularly useful in enantioselective catalysis.[1] For example, cobalt(III) salen complexes have been used for the hydrolytic kinetic resolution of epoxides.[1]
Diagram of Potential Application Pathway:
Caption: Potential applications of metal-salen complexes.
The synthesis of metal complexes with diaminoethane diphenol ligands is a well-established and versatile process. The protocols outlined in this document provide a solid foundation for researchers to prepare and explore the properties and applications of these important coordination compounds. The ability to systematically modify the ligand structure and the coordinated metal ion offers vast opportunities for the development of new catalysts and therapeutic agents.
References
- 1. Metal salen complex - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemniverse.com [chemniverse.com]
- 4. Special Issue: Practical Applications of Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. Design, synthesis, and biological evaluation of novel halogenated chlorido[N,N′-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. people.umass.edu [people.umass.edu]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. ir.uitm.edu.my [ir.uitm.edu.my]
- 13. Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
experimental setup for catalytic reactions using the compound
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental setups for common and significant catalytic reactions. The information is intended to guide researchers in setting up experiments, understanding reaction mechanisms, and interpreting results.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[1][2] This reaction is instrumental in the synthesis of biaryls, a common scaffold in many pharmaceutical compounds.[3]
Experimental Protocol: Synthesis of 4-Methoxybiphenyl
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a 50 mL round-bottom flask, add palladium(II) acetate (0.01 mmol, 2.3 mg) and triphenylphosphine (0.03 mmol, 7.9 mg).
-
Add toluene (10 mL) to the flask and stir the mixture at room temperature for 10 minutes to form the catalyst complex.
-
Add 4-bromoanisole (1.0 mmol, 187 mg) and phenylboronic acid (1.2 mmol, 146 mg) to the reaction mixture.
-
In a separate beaker, dissolve potassium carbonate (2.0 mmol, 276 mg) in deionized water (5 mL).
-
Add the aqueous potassium carbonate solution to the reaction flask.
-
The reaction mixture is then heated to 80°C and stirred vigorously for 4 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-methoxybiphenyl.
Data Presentation: Effect of Base and Solvent on Yield
The choice of base and solvent can significantly impact the yield of the Suzuki-Miyaura reaction. The following table summarizes the yield of 4-methoxybiphenyl under different conditions.
| Entry | Catalyst Loading (mol%) | Base (2.0 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | K₂CO₃ | Toluene/H₂O | 80 | 4 | 92 |
| 2 | 1 | Na₂CO₃ | Toluene/H₂O | 80 | 4 | 85 |
| 3 | 1 | K₃PO₄ | Toluene/H₂O | 80 | 4 | 95 |
| 4 | 1 | Cs₂CO₃ | Toluene/H₂O | 80 | 4 | 98 |
| 5 | 1 | K₂CO₃ | DMF/H₂O | 80 | 4 | 88 |
| 6 | 1 | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 90 |
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.
Heterogeneous Catalytic Hydrogenation of Nitrobenzene
The catalytic hydrogenation of nitrobenzene to aniline is a crucial industrial process, as aniline is a key precursor for the production of polyurethane, dyes, and pharmaceuticals.[4][5] This reaction is typically carried out in the gas phase using a supported metal catalyst.[6]
Experimental Protocol: Gas-Phase Hydrogenation of Nitrobenzene
This protocol outlines a laboratory-scale procedure for the gas-phase hydrogenation of nitrobenzene using a supported palladium catalyst.
Materials:
-
5% Palladium on activated carbon (Pd/C) catalyst
-
Nitrobenzene
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Fixed-bed reactor system with temperature and flow control
-
Gas chromatograph (GC) for product analysis
Procedure:
-
A fixed-bed reactor is packed with 1.0 g of 5% Pd/C catalyst.
-
The catalyst is pre-treated in a stream of nitrogen at 150°C for 1 hour to remove any adsorbed moisture.
-
The catalyst is then reduced in a stream of hydrogen at 200°C for 2 hours.
-
After reduction, the reactor temperature is adjusted to the desired reaction temperature (e.g., 250°C).
-
A mixture of nitrobenzene vapor and hydrogen is introduced into the reactor. The molar ratio of hydrogen to nitrobenzene is typically maintained at 9:1.
-
The nitrobenzene is vaporized and mixed with hydrogen before entering the reactor. The flow rates are controlled using mass flow controllers.
-
The reaction is carried out at atmospheric pressure.
-
The product stream exiting the reactor is cooled to condense the liquid products (aniline and unreacted nitrobenzene).
-
The gaseous products (excess hydrogen) are vented.
-
The liquid products are collected and analyzed by GC to determine the conversion of nitrobenzene and the selectivity to aniline.
Data Presentation: Influence of Temperature on Conversion and Selectivity
The reaction temperature is a critical parameter that affects both the conversion of nitrobenzene and the selectivity towards aniline.
| Entry | Catalyst | Temperature (°C) | H₂/Nitrobenzene Molar Ratio | Pressure (atm) | Nitrobenzene Conversion (%) | Aniline Selectivity (%) |
| 1 | 5% Pd/C | 200 | 9:1 | 1 | 85.2 | 99.1 |
| 2 | 5% Pd/C | 250 | 9:1 | 1 | 99.5 | 98.5 |
| 3 | 5% Pd/C | 300 | 9:1 | 1 | 99.9 | 97.2 |
| 4 | 5% Pt/Al₂O₃ | 250 | 9:1 | 1 | 98.7 | 99.3 |
| 5 | 5% Ni/SiO₂ | 250 | 9:1 | 1 | 95.3 | 96.8 |
Experimental Workflow for Catalyst Screening
The process of discovering and optimizing a catalyst for a specific reaction often follows a systematic workflow.
Catalytic Oxidation of Carbon Monoxide (CO)
The catalytic oxidation of carbon monoxide to carbon dioxide is a vital reaction for pollution control, particularly in automotive exhaust systems and industrial off-gases.[7] Platinum group metals are highly effective catalysts for this reaction.[8]
Experimental Protocol: CO Oxidation over a Pt/Al₂O₃ Catalyst
This protocol describes a typical laboratory setup for studying the catalytic oxidation of CO.
Materials:
-
1% Platinum on alumina (Pt/Al₂O₃) catalyst
-
Carbon monoxide (CO) gas (e.g., 1% in N₂)
-
Oxygen (O₂) gas (e.g., 20% in N₂)
-
Helium (He) gas for dilution
-
Flow-through reactor system with a furnace
-
Mass flow controllers
-
Infrared (IR) gas analyzer or a mass spectrometer for CO and CO₂ detection
Procedure:
-
A quartz tube reactor is loaded with 100 mg of 1% Pt/Al₂O₃ catalyst.
-
The catalyst is pre-treated in a flow of helium at 300°C for 1 hour.
-
The reactor is cooled to the desired starting reaction temperature (e.g., 100°C) under a helium flow.
-
A feed gas mixture containing CO (e.g., 1000 ppm), O₂ (e.g., 10%), and He (balance) is introduced into the reactor at a specific total flow rate (e.g., 100 mL/min).
-
The reactor temperature is ramped up at a controlled rate (e.g., 5°C/min).
-
The concentrations of CO and CO₂ in the effluent gas are continuously monitored using an IR gas analyzer.
-
The CO conversion is calculated as a function of temperature to generate a "light-off" curve, which is a characteristic measure of catalyst activity.
-
Isothermal experiments can also be conducted at specific temperatures to determine reaction kinetics.
Data Presentation: CO Conversion as a Function of Temperature
The "light-off" curve illustrates the temperature at which the catalyst becomes active for CO oxidation. T₅₀ and T₉₀ represent the temperatures at which 50% and 90% CO conversion are achieved, respectively.
| Temperature (°C) | CO Conversion (%) on 1% Pt/Al₂O₃ |
| 100 | 5 |
| 120 | 15 |
| 140 | 45 |
| 150 | 80 |
| 160 | 95 |
| 180 | 100 |
T₅₀ ≈ 142°C T₉₀ ≈ 158°C
Signaling Pathway Analogy: Enzyme Catalysis
While not a signaling pathway in the biological sense, the mechanism of heterogeneous catalysis shares conceptual similarities with enzyme catalysis, involving substrate binding, reaction at the active site, and product release. This can be visualized as a series of steps.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mt.com [mt.com]
- 5. google.com [google.com]
- 6. US4265834A - Process for the catalytic hydrogenation of nitrobenzene - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2'-(1,2-diaminoethane-1,2-diyl)diphenol and its derivatives, particularly as salen-type ligands, in asymmetric synthesis. The focus is on the preparation of chiral catalysts and their application in key enantioselective transformations.
Introduction
Chiral 1,2-diamines are fundamental building blocks in the field of asymmetric catalysis. Among these, this compound serves as a privileged scaffold for the synthesis of C2-symmetric salen (salicylaldehyde-ethylenediamine) ligands. These tetradentate ligands form stable complexes with a variety of transition metals, creating powerful and versatile catalysts for a range of asymmetric reactions. The inherent chirality of the diamine backbone allows for the effective transfer of stereochemical information, leading to the formation of enantiomerically enriched products.
The metal complexes of these salen ligands, particularly with manganese (Mn) and cobalt (Co), have demonstrated exceptional efficacy in asymmetric epoxidation of unfunctionalized olefins and the hydrolytic kinetic resolution of terminal epoxides, respectively. These transformations provide access to valuable chiral building blocks, such as epoxides and 1,2-diols, which are crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Synthesis of Chiral Salen Ligands and Metal Complexes
The synthesis of the salen ligand involves the condensation of the chiral diamine with two equivalents of a salicylaldehyde derivative. Subsequent metallation with an appropriate metal salt yields the active catalyst.
Experimental Protocol: Synthesis of (S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-2,2'-(1,2-diaminoethane-1,2-diyl)diphenol
This protocol describes the synthesis of a commonly used derivative of the title ligand.
Materials:
-
(S,S)-2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol
-
3,5-di-tert-butylsalicylaldehyde
-
Ethanol, absolute
Procedure:
-
In a round-bottom flask, dissolve (S,S)-2,2'-(1,2-diaminoethane-1,2-diyl)diphenol (1.0 eq) in absolute ethanol.
-
To this solution, add a solution of 3,5-di-tert-butylsalicylaldehyde (2.0 eq) in absolute ethanol dropwise with stirring.
-
The reaction mixture is then heated to reflux for 4 hours.
-
Upon cooling to room temperature, a yellow precipitate forms.
-
The solid is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to yield the pure salen ligand.
Experimental Protocol: Synthesis of the Mn(III) Salen Complex
Materials:
-
(S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-2,2'-(1,2-diaminoethane-1,2-diyl)diphenol
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Ethanol, absolute
-
Toluene
-
Sodium chloride (NaCl)
Procedure:
-
The salen ligand (1.0 eq) is dissolved in hot absolute ethanol.
-
Manganese(II) acetate tetrahydrate (2.0 eq) is added to the solution, and the mixture is refluxed for 1 hour.
-
The reaction mixture is then opened to the air, and a stream of air is passed through the solution for 4-6 hours, during which time the color changes from yellow to dark brown.
-
The solvent is removed under reduced pressure.
-
The resulting brown solid is redissolved in toluene and filtered to remove any insoluble impurities.
-
A saturated aqueous solution of sodium chloride is added to the toluene solution, and the mixture is stirred vigorously.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under vacuum to yield the Mn(III) salen chloride complex.
Application in Asymmetric Epoxidation
Chiral Mn(III)-salen complexes are highly effective catalysts for the enantioselective epoxidation of unfunctionalized olefins. These reactions typically utilize a terminal oxidant, such as sodium hypochlorite (NaOCl) or hydrogen peroxide (H₂O₂), to generate a high-valent manganese-oxo species, which is the active epoxidizing agent.
Experimental Protocol: Asymmetric Epoxidation of Styrene
Materials:
-
(S,S)-Mn(III)-salen complex (prepared as above)
-
Styrene
-
Dichloromethane (CH₂Cl₂)
-
Sodium hypochlorite solution (commercial bleach), buffered to pH ~11
-
4-Phenylpyridine N-oxide (PPNO) (optional co-catalyst)
Procedure:
-
To a solution of styrene (1.0 eq) in dichloromethane in a round-bottom flask, add the (S,S)-Mn(III)-salen complex (0.02 - 0.05 eq) and 4-phenylpyridine N-oxide (0.2 eq, if used).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the buffered sodium hypochlorite solution dropwise with vigorous stirring.
-
The reaction is monitored by TLC or GC. Upon completion, the layers are separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude epoxide is purified by flash column chromatography on silica gel.
Quantitative Data for Asymmetric Epoxidation of Various Olefins
| Entry | Olefin | Catalyst Loading (mol%) | Oxidant | Yield (%) | ee (%) |
| 1 | Styrene | 2 | NaOCl | 85 | 88 |
| 2 | Indene | 2 | NaOCl | 92 | 95 |
| 3 | cis-β-Methylstyrene | 4 | H₂O₂/AOE-14 | 78 | 92 |
| 4 | 1,2-Dihydronaphthalene | 4 | H₂O₂/AOE-14 | 85 | 96 |
| 5 | 2,2-Dimethylchromene | 2 | NaOCl | 95 | 98 |
Data is representative and compiled from various sources for salen complexes with similar backbones.
Application in Hydrolytic Kinetic Resolution of Terminal Epoxides
Chiral Co(III)-salen complexes are exceptional catalysts for the hydrolytic kinetic resolution (HKR) of terminal epoxides.[1] This reaction involves the enantioselective ring-opening of a racemic epoxide with water, allowing for the recovery of the unreacted epoxide in high enantiomeric excess, as well as the corresponding 1,2-diol.[1]
Experimental Protocol: Hydrolytic Kinetic Resolution of (±)-Epichlorohydrin
Materials:
-
(S,S)-Co(II)-salen complex (prepared similarly to the Mn complex, using Co(OAc)₂·4H₂O)
-
(±)-Epichlorohydrin
-
Water
-
Tetrahydrofuran (THF)
-
Acetic acid (for in situ generation of Co(III))
Procedure:
-
The (S,S)-Co(II)-salen complex (0.005 eq) is dissolved in THF.
-
A catalytic amount of acetic acid (0.005 eq) is added, and the solution is stirred in the presence of air for 30 minutes to generate the active Co(III) species.
-
(±)-Epichlorohydrin (1.0 eq) is added to the catalyst solution.
-
Water (0.55 eq) is added, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by chiral GC analysis of the remaining epoxide.
-
Once the desired conversion (~50%) is reached, the reaction is quenched by the addition of a nonpolar solvent (e.g., pentane) and filtered through a short plug of silica gel.
-
The solvent is carefully removed by distillation to isolate the enantioenriched epichlorohydrin.
Quantitative Data for Hydrolytic Kinetic Resolution of Various Epoxides
| Entry | Epoxide | Catalyst Loading (mol%) | Time (h) | Yield of Epoxide (%) | ee of Epoxide (%) |
| 1 | Propylene oxide | 0.2 | 12 | 48 | >99 |
| 2 | 1,2-Epoxyhexane | 0.2 | 16 | 47 | >99 |
| 3 | Styrene oxide | 0.5 | 24 | 45 | 98 |
| 4 | Epichlorohydrin | 0.2 | 8 | 49 | >99 |
| 5 | Glycidyl phenyl ether | 0.5 | 18 | 46 | >99 |
Data is representative and compiled from various sources for related chiral Co(III)-salen complexes.[1]
Visualizations
Caption: General workflow for the synthesis and application of chiral salen catalysts.
Caption: Simplified catalytic cycle for Mn-salen catalyzed epoxidation.
References
Application Note: Analytical Methods for the Quantification of Osimertinib in Biological Samples
Introduction
Osimertinib (Tagrisso™) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is highly effective against non-small cell lung cancer (NSCLC) with EGFR T790M mutations.[1][2] The monitoring of osimertinib concentrations in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the drug development process. This document provides an overview of validated analytical methods for the quantitative determination of osimertinib in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Techniques
The gold standard for the quantification of osimertinib in biological matrices such as plasma, serum, and cerebrospinal fluid is LC-MS/MS.[3][4] This technique offers high sensitivity, specificity, and a wide dynamic range, making it ideal for clinical and research applications.[5][6] Ultra-performance liquid chromatography (UPLC)-MS/MS methods have also been developed, offering faster analysis times.[7][8]
Quantitative Data Summary
The following tables summarize the performance characteristics of various published LC-MS/MS and UPLC-MS/MS methods for the quantification of osimertinib.
Table 1: LC-MS/MS Methods for Osimertinib Quantification in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 1.25 - 300 ng/mL[5] | 10 - 4000 pg/mL[6] | 40 - 1000 nM[9][10] |
| LLOQ | 1.25 ng/mL[5] | 10 pg/mL[6] | 40 nM[9][10] |
| Sample Volume | Not Specified | Not Specified | Not Specified |
| Extraction Method | Protein Precipitation[5] | Liquid-Liquid Extraction[6] | Not Specified |
| Internal Standard | Propranolol[5] | Osimertinib-D3[6] | Gefitinib-D6[10] |
| Intra-day Precision | < 10% RSD[5] | 0.31 - 8.55% RSD[6] | < 15%[10] |
| Inter-day Precision | < 10% RSD[5] | 0.26 - 6.16% RSD[6] | < 15%[10] |
| Accuracy | Within acceptable limits[5] | Within 15%[6] | Within 15%[10] |
| Recovery | Not Specified | 87.79%[6] | Not Specified |
Table 2: UPLC-MS/MS Methods for Osimertinib Quantification in Rat and Human Plasma
| Parameter | Method 1 (Rat Plasma) | Method 2 (Human Plasma) |
| Linearity Range | 1.0 - 1000 ng/mL[11] | 5 - 500 ng/mL[8] |
| LLOQ | 1.0 ng/mL[11] | 5 ng/mL[8] |
| Sample Volume | 50 µL[7] | Not Specified |
| Extraction Method | Protein Precipitation[7] | Protein Precipitation[8] |
| Internal Standard | Nilotinib[7] | D3-Sorafenib[8] |
| Intra-day Precision | 6.25 - 10.34%[11] | ≤ 6.1% CV[8] |
| Inter-day Precision | 3.43 - 10.44%[11] | ≤ 6.1% CV[8] |
| Accuracy | 92.66 - 101.50%[11] | 95.8 - 105.2%[8] |
| Recovery | Not Specified | 92.3 - 106.0% (Matrix Effect)[8] |
Experimental Protocols
Protocol 1: Quantification of Osimertinib in Human Plasma using LC-MS/MS
This protocol is a representative method compiled from common practices in the cited literature.[5][6]
1. Materials and Reagents
-
Osimertinib reference standard
-
Internal Standard (IS), e.g., Propranolol or Osimertinib-D3
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Human plasma (with anticoagulant, e.g., EDTA)
2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
Spike 100 µL of plasma with the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: Agilent or equivalent
-
Column: C18 column (e.g., Agilent Zorbax SB-C18)[5]
-
Mobile Phase A: 0.2% Formic acid in water[5]
-
Mobile Phase B: Acetonitrile[5]
-
Flow Rate: 0.4 mL/min[5]
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
4. Data Analysis
-
Quantify osimertinib concentrations using a calibration curve prepared in blank plasma.
-
The ratio of the peak area of osimertinib to the peak area of the internal standard is plotted against the nominal concentration of the calibration standards.
Visualizations
Caption: EGFR Signaling Pathway and the Mechanism of Action of Osimertinib.
Caption: General Experimental Workflow for Osimertinib Quantification.
References
- 1. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 2. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and Sensitive Quantification of Osimertinib in Human Plasma Using a Fully Validated MALDI–IM–MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. payeshdarou.ir [payeshdarou.ir]
- 6. ESTIMATION OF OSIMERTINIB FROM HUMAN PLASMA BY ESI- LC-MS/MS [zenodo.org]
- 7. An UPLC-MS/MS Method for Determination of Osimertinib in Rat Plasma: Application to Investigating the Effect of Ginsenoside Rg3 on the Pharmacokinetics of Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of an LC-MS/MS-based method for quantitation of osimertinib in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the ligand 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol and its metal complexes in coordination chemistry, with a particular focus on their potential as anticancer agents.
Introduction
This compound, a member of the salen-type ligand family, is a versatile chelating agent in coordination chemistry. Its tetradentate nature, involving two nitrogen and two oxygen donor atoms, allows for the formation of stable complexes with a variety of transition metals. These metal complexes have garnered significant interest due to their diverse applications in catalysis and, notably, in medicinal chemistry as potential therapeutic agents. The structural framework of the ligand can be readily modified, enabling the fine-tuning of the steric and electronic properties of the resulting metal complexes, which in turn influences their biological activity.
Synthesis of this compound
Experimental Protocol: Synthesis of Racemic this compound
Step 1: Synthesis of 2,2'-(1,2-Diiminoethane-1,2-diyl)diphenol
-
In a round-bottom flask, dissolve 2-hydroxybenzaldehyde (2 equivalents) in absolute ethanol.
-
To this solution, add ethylenediamine (1 equivalent) dropwise with stirring.
-
Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product is expected to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Expected Yield: Based on similar preparations, a yield of over 90% is anticipated.
Step 2: Reduction to this compound
-
Suspend the synthesized Schiff base (1 equivalent) in methanol in a round-bottom flask.
-
Cool the suspension in an ice bath.
-
Add sodium borohydride (NaBH₄) (2-4 equivalents) portion-wise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of distilled water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Expected Yield: Based on analogous reductions, a yield in the range of 80-90% is expected.
Characterization Data:
While specific spectral data for the title ligand is not available in the searched literature, characterization would typically involve:
-
¹H NMR and ¹³C NMR: To confirm the molecular structure and purity.
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H, O-H, C-N).
-
Mass Spectrometry: To determine the molecular weight.
Synthesis of Metal Complexes
The synthesized ligand can be used to form coordination complexes with various transition metal salts. The following is a general protocol for the synthesis of its metal(II) complexes.
Experimental Protocol: Synthesis of Metal(II) Complexes of this compound
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
In a separate flask, dissolve the metal(II) salt (e.g., CuCl₂, NiCl₂·6H₂O, ZnCl₂) (1 equivalent) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature.
-
A change in color and/or the formation of a precipitate usually indicates complex formation.
-
Reflux the reaction mixture for 2-4 hours to ensure complete complexation.
-
Cool the mixture to room temperature and collect the solid complex by filtration.
-
Wash the precipitate with the solvent used for the reaction and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
Characterization of Metal Complexes:
-
Elemental Analysis (C, H, N): To determine the empirical formula of the complex.
-
FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the donor groups.
-
UV-Vis Spectroscopy: To study the electronic transitions and geometry of the complex.
-
Molar Conductivity Measurements: To determine the electrolytic nature of the complexes.
-
Magnetic Susceptibility Measurements: To determine the magnetic moment and infer the geometry of paramagnetic complexes.
Applications in Anticancer Research
Metal complexes of salen-type ligands have shown promising anticancer activity. The following protocol outlines a general procedure for evaluating the in vitro cytotoxicity of the synthesized complexes against cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the synthesized metal complexes in a suitable solvent (e.g., DMSO) and dilute to various concentrations with the culture medium. Add the different concentrations of the complexes to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Data Presentation
The following table summarizes the cytotoxic activity (IC₅₀ values) of various Schiff base metal complexes against different cancer cell lines, providing a reference for the potential efficacy of new complexes derived from this compound.
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| Copper(II) Complex 1 | MCF-7 (Breast) | 12 | [1] |
| Zinc(II) Complex 1 | A549 (Lung) | 80 | [1] |
| Copper(II) Complex 2 | HepG-2 (Liver) | 18 | [2] |
| Copper(II) Complex 2 | HCT-116 (Colon) | 22 | [2] |
| Vanadium Complex 4 | MCF-7 (Breast) | Low µM range | [3] |
| Vanadium Complex 4 | K-562 (Leukemia) | Low µM range | [3] |
| Azo-Schiff Base 4a | HeLa (Cervical) | 120.0 | [4] |
| Azo-Schiff Base 4a | MCF-7 (Breast) | 140.8 | [4] |
Visualizations
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis of the ligand, its metal complexes, and subsequent anticancer evaluation.
Proposed Mechanism of Action
Caption: A proposed signaling pathway for the anticancer activity of the metal complexes.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Green Synthesis, Characterization, Antimicrobial and Anticancer Screening of New Metal Complexes Incorporating Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
Application Notes and Protocols for Growing Crystals of Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed techniques and protocols for growing single crystals of metal complexes, a critical step for structural elucidation by X-ray crystallography and subsequent applications in fields such as drug development.
Introduction to Crystallization of Metal Complexes
The formation of high-quality single crystals is often the rate-limiting step in determining the three-dimensional structure of a metal complex. The process of crystallization involves the slow and controlled transition of a molecule from a disordered state in solution to a highly ordered, crystalline solid. Several techniques can be employed to achieve this, each relying on the principle of gradually inducing supersaturation of the complex in a solvent system. The choice of method and solvent is crucial and often requires empirical screening.[1]
Key Crystallization Techniques
The three most common and effective methods for growing single crystals of metal complexes are Slow Evaporation, Vapor Diffusion, and Liquid-Liquid Diffusion.
Slow Evaporation
This is often the simplest method for crystallization.[2] A nearly saturated solution of the metal complex is prepared, and the solvent is allowed to evaporate slowly, leading to a gradual increase in the concentration of the complex and, eventually, crystallization.
Protocol: Slow Evaporation of a Cobalt(II) Thiocyanate Pyridine Complex
This protocol describes the crystallization of bis(pyridine)di(thiocyanato-N)cobalt(II), [Co(py)₂(NCS)₂], a classic coordination complex.
Materials:
-
Cobalt(II) thiocyanate (Co(NCS)₂)
-
Pyridine (py)
-
Ethanol
-
Small beaker or vial
-
Parafilm
Procedure:
-
In a small beaker, dissolve 0.175 g (1 mmol) of Co(NCS)₂ in 10 mL of ethanol.
-
Slowly add 0.158 g (2 mmol) of pyridine to the solution while stirring. The solution will turn a deep blue.
-
Cover the beaker with parafilm and pierce a few small holes in it to allow for slow evaporation of the solvent.
-
Place the beaker in a quiet, undisturbed location at room temperature.
-
Crystals should form over a period of 2-7 days.
| Parameter | Value | Reference |
| Complex | [Co(py)₂(NCS)₂] | N/A |
| Solvent | Ethanol | N/A |
| Temperature | Room Temperature | N/A |
| Time | 2-7 days | [3] |
Vapor Diffusion
In this technique, a solution of the metal complex is placed in a small, open container inside a larger, sealed vessel containing a more volatile "anti-solvent" in which the complex is insoluble.[4] The vapor of the anti-solvent slowly diffuses into the solution of the complex, reducing its solubility and causing crystallization.
Protocol: Vapor Diffusion of a Nickel(II) Cyclam Complex
This protocol is suitable for the crystallization of [Ni(cyclam)]Cl₂, where cyclam is 1,4,8,11-tetraazacyclotetradecane.
Materials:
-
[Ni(cyclam)]Cl₂
-
Water (solvent)
-
Acetone (anti-solvent)
-
Small vial (e.g., 1-dram)
-
Larger vial or jar with a tight-fitting lid (e.g., 20-mL scintillation vial)
Procedure:
-
Prepare a concentrated solution of [Ni(cyclam)]Cl₂ in water.
-
Place a small amount of this solution (e.g., 0.5 mL) into the small vial.
-
Pour a layer of the anti-solvent, acetone (e.g., 2-3 mL), into the larger vial.
-
Carefully place the small, open vial containing the complex solution into the larger vial, ensuring the two liquids do not mix.
-
Seal the larger vial tightly and leave it in an undisturbed location.
-
Crystals should appear in the small vial over several days to a week.
| Parameter | Value | Reference |
| Complex | [Ni(cyclam)]Cl₂ | N/A |
| Solvent | Water | N/A |
| Anti-solvent | Acetone | N/A |
| Temperature | Room Temperature | N/A |
| Time | Several days to a week | N/A |
Liquid-Liquid (or Solvent) Diffusion
This method involves carefully layering a solution of the metal complex with a less dense, miscible anti-solvent.[5] Crystallization occurs at the interface as the anti-solvent slowly diffuses into the complex solution, reducing its solubility.
Protocol: Liquid-Liquid Diffusion of a Copper(II) Schiff Base Complex
This protocol can be used for the crystallization of a Cu(II) complex with a Schiff base ligand derived from salicylaldehyde and an amino acid.
Materials:
-
Cu(II)-Schiff base complex
-
Dimethylformamide (DMF) (solvent)
-
Diethyl ether (anti-solvent)
-
Test tube or NMR tube
Procedure:
-
Dissolve the Cu(II)-Schiff base complex in a minimum amount of DMF to create a concentrated solution.
-
Carefully layer the less dense anti-solvent, diethyl ether, on top of the DMF solution using a pipette or syringe, minimizing mixing at the interface.
-
Seal the tube and leave it in an undisturbed location.
-
Crystals will typically form at the interface of the two solvents over a period of a few days to a week.
| Parameter | Value | Reference |
| Complex | Cu(II)-Schiff Base | [6][7] |
| Solvent | DMF | [6] |
| Anti-solvent | Diethyl ether | N/A |
| Temperature | Room Temperature | N/A |
| Time | 2-7 days | [6] |
Troubleshooting Common Crystallization Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not supersaturated; Compound is too soluble; Contaminants present. | Concentrate the solution further; Try a different solvent or anti-solvent; Filter the solution. |
| Oil Formation | Compound is too soluble; Cooling is too rapid; Impurities are present. | Add more solvent and re-attempt crystallization; Slow down the cooling or diffusion rate; Purify the compound further. |
| Formation of Powder or Microcrystals | Nucleation is too rapid. | Decrease the concentration of the solution; Use a cleaner crystallization vessel; Reduce the rate of solvent evaporation or diffusion. |
| Twinned or Poorly Formed Crystals | Rapid crystal growth. | Slow down the crystallization process by lowering the temperature or using a less volatile anti-solvent. |
Application in Drug Development: Structure-Based Drug Design
The single crystals of metal complexes are invaluable in drug discovery, particularly in the paradigm of Structure-Based Drug Design (SBDD).[8][9] The high-resolution three-dimensional structure of a metal-based drug candidate bound to its biological target (e.g., an enzyme or receptor) provides crucial insights for optimizing its potency and selectivity.
References
- 1. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. unifr.ch [unifr.ch]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. A Structure-Based Drug Discovery Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchers.mq.edu.au [researchers.mq.edu.au]
Synthesis of Chiral Molecules: Applications in Research and Drug Development
The synthesis of enantiomerically pure molecules is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical industry, materials science, and agrochemicals. Chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to biological activity. Often, only one enantiomer of a chiral drug is responsible for its therapeutic effect, while the other may be inactive or even toxic.[1][2] This necessitates the development of robust and efficient methods for asymmetric synthesis.
This document provides detailed application notes and protocols for three powerful strategies in chiral molecule synthesis: Asymmetric Catalysis, Chiral Auxiliaries, and Biocatalysis. These methods are widely employed by researchers, scientists, and drug development professionals to access enantiomerically pure compounds.
Asymmetric Catalysis: The Sharpless Asymmetric Epoxidation
Enantioselective catalysis is a highly efficient method for synthesizing chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.[3] The Sharpless Asymmetric Epoxidation is a Nobel Prize-winning reaction that provides a predictable and highly enantioselective method for the epoxidation of primary and secondary allylic alcohols.[4]
The reaction utilizes a catalyst formed in situ from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ester. The choice of the L-(+)-DET or D-(-)-DET enantiomer determines the stereochemical outcome of the epoxidation, making it a highly predictable and versatile tool for asymmetric synthesis.[5]
Application Note:
The Sharpless Asymmetric Epoxidation is a go-to method for the synthesis of chiral epoxy alcohols, which are versatile intermediates that can be converted into a variety of other functional groups, including diols, aminoalcohols, and ethers.[4] The reaction is particularly valuable in natural product synthesis and for the creation of chiral building blocks for drug discovery. A key advantage is the catalytic nature of the reaction, which can be run with as little as 2% catalyst, although higher loadings are sometimes used to ensure complete conversion, especially with sensitive substrates.[6] The inclusion of molecular sieves is crucial for the catalytic version of the reaction to remove water and maintain catalyst activity.[7]
Quantitative Data Summary:
| Allylic Alcohol Substrate | Tartrate Ester | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| (E)-hex-2-en-1-ol | L-(+)-DET | 94 | 85 | [5] |
| Geraniol | L-(+)-DET | 95 | - | [5] |
| 3-(trimethylsilyl)prop-2-en-1-ol | D-(-)-DET | 90 | - | [5] |
Experimental Protocol: Sharpless Asymmetric Epoxidation of (E)-hex-2-en-1-ol
Materials:
-
Dichloromethane (CH₂Cl₂)
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
(E)-hex-2-en-1-ol
-
tert-Butyl hydroperoxide (TBHP), 5.5 M in decane
-
4Å Molecular Sieves (activated)
Procedure:
-
A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar is charged with 100 mL of dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
To the solvent, add 5-10 mol% of titanium(IV) isopropoxide followed by 10-20 mol% excess of L-(+)-diethyl tartrate relative to the titanium isopropoxide.[8]
-
The mixture is stirred at -20°C for 30 minutes to pre-form the chiral catalyst.
-
Add activated 4Å molecular sieves to the reaction mixture.
-
Add the substrate, (E)-hex-2-en-1-ol (1 equivalent), to the cooled solution.
-
Slowly add tert-butyl hydroperoxide (2 equivalents) to the reaction mixture while maintaining the temperature at -20°C.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.
-
The mixture is stirred for one hour at room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired chiral epoxy alcohol.
Workflow Diagram:
References
- 1. rroij.com [rroij.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most prevalent and effective methods for the purification of this compound, a salen-type Schiff base, are recrystallization and column chromatography. Recrystallization is often sufficient for achieving high purity.[1][2]
Q2: What solvents are typically used for the recrystallization of this compound?
A2: Ethanol or an ethanol/water mixture is commonly employed for the recrystallization of this compound and related compounds.[1][3] Dimethylformamide (DMF) can also be used by dissolving the compound with heating, followed by slow cooling.[2]
Q3: What are the potential challenges with purifying this compound using column chromatography?
A3: Schiff bases can sometimes be unstable on acidic stationary phases like silica gel, potentially leading to hydrolysis of the imine bond and decomposition of the product.[1] It is crucial to assess the stability of the compound on the chosen stationary phase before performing large-scale column chromatography.
Q4: How can I check if my compound is stable on silica gel before running a column?
A4: A 2D TLC experiment can be performed. Spot the compound on a TLC plate, run it in a suitable solvent system, dry the plate, and then run it again in the same solvent system at a 90-degree angle to the first run. If the compound is stable, the spot will remain on the diagonal. If it decomposes, new spots will appear off the diagonal.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is not saturated enough. | - Reheat the solution to boil off some of the solvent and then allow it to cool again.[4] - If the issue persists, the solvent can be removed entirely by rotary evaporation and the recrystallization attempted with a different solvent system.[4] |
| Crystallization occurs too rapidly. | - The solution is cooling too quickly. - The flask is too large for the volume of solvent, leading to a high surface area and rapid cooling.[4] | - Reheat the solution and add a small amount of additional solvent.[4] - Insulate the flask by placing it on a non-conductive surface (e.g., a cork ring or paper towels) and covering it with a watch glass to slow down the cooling process.[4] |
| The purified product is still colored or appears impure. | - Insoluble impurities are present. - Colored impurities are co-crystallizing with the product. | - If insoluble impurities are observed in the hot solution, perform a hot filtration step before allowing the solution to cool. - Consider adding activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[4] |
| Low yield of purified product. | - A significant amount of the compound remains dissolved in the mother liquor.[4] | - Cool the solution in an ice bath to maximize crystal formation. - Minimize the amount of solvent used for washing the collected crystals. - To check for product in the mother liquor, dip a glass rod into it and see if a solid residue forms upon solvent evaporation.[4] |
Column Chromatography Issues
| Issue | Possible Cause | Suggested Solution |
| The compound appears to be decomposing on the column. | - The compound is unstable on the acidic silica gel stationary phase.[1] | - Perform a 2D TLC to confirm stability.[5] - Consider using a different stationary phase, such as neutral or basic alumina.[1] - Alternatively, deactivate the silica gel by washing it with a solvent mixture containing a small amount of a basic modifier like triethylamine.[5] |
| The compound is not eluting from the column. | - The solvent system is not polar enough. - The compound has decomposed and is irreversibly adsorbed onto the stationary phase. | - Gradually increase the polarity of the eluent. - If decomposition is suspected, refer to the solutions for compound instability. |
| Poor separation of the desired compound from impurities. | - The chosen solvent system is not optimal. | - Systematically test different solvent systems using TLC to find one that provides good separation between your product and the impurities. |
| A dark band of material remains at the top of the column. | - Highly polar impurities or decomposed material is strongly adsorbed to the silica gel. | - This is common and often indicates the removal of baseline impurities. If the eluted fractions containing your product are clean, this is not necessarily a problem. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water (if using a mixed solvent system)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.
-
If colored impurities persist, consider adding a small amount of activated charcoal and boiling for a few minutes.
-
If using charcoal or if insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals, for example, in a vacuum oven at a moderate temperature (e.g., 50°C) for several hours.[6]
Caption: Workflow for the recrystallization of this compound.
Column Chromatography Protocol
This protocol provides a general procedure for the purification of this compound using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., ethyl acetate/petroleum ether or ethyl acetate/n-hexane)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Select an appropriate solvent system by running TLC plates to achieve good separation (Rf of the desired compound ~0.3). A common starting point for salen-type ligands is a mixture of ethyl acetate and petroleum ether.[7]
-
Prepare the column by first placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Pack the column with silica gel using either a wet or dry packing method.
-
Add a layer of sand on top of the silica gel.
-
Pre-elute the column with the chosen solvent system.
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column. Alternatively, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Begin eluting the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Caption: Workflow for column chromatography purification.
Quantitative Data Summary
| Compound | Purification Method | Purity | Yield of Crystallization | Reference |
| N,N'-bis(2-hydroxy-5-propylbenzyl)ethylenediamine | Crystallization from ethanol-water | 97% (by HPLC) | 63% | [6] |
| N,N'-bis(2-hydroxy-5-methylbenzyl)ethylenediamine | Crystallization from ethyl ether | 98% (by HPLC) | 83% | [6] |
| N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid monohydrochloride trihydrate | Recrystallization from 85% ethanol | Confirmed by 1H NMR and elemental analysis | 78% (overall yield from starting material) | [3] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2009037235A1 - A process for the preparation of n,n'-bis(2-hydroxybenzyl)ethylenediamine-n,n'-diacetic acid and its derivatives - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. EP2039679A1 - A process for the preparation of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid and its derivatives - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Synthesis Yield Optimization
Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals improve the yield of their chemical syntheses. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Troubleshooting Guides
This section offers structured guidance to diagnose and resolve issues leading to low reaction yields.
Guide 1: General Troubleshooting for Low-Yield Reactions
Low yields can arise from a multitude of factors, from reagent quality to procedural errors. This guide provides a systematic approach to identifying the root cause.[1][2][3][4][5]
Question: My reaction yield is significantly lower than expected. Where should I start troubleshooting?
Answer:
Begin by systematically evaluating each stage of your experimental process. A logical workflow can help pinpoint the source of the issue.
Caption: A stepwise workflow for troubleshooting low reaction yields.
Detailed Steps:
-
Verify Reagents and Solvents:
-
Purity: Are your starting materials and reagents of the required purity? Impurities can act as catalysts for side reactions or inhibit the desired reaction.[1] Consider re-purifying starting materials if their purity is questionable.
-
Stability: Have any of the reagents degraded during storage? Some reagents are sensitive to light, air, or moisture.[1]
-
Stoichiometry: Double-check your calculations and ensure the molar ratios of your reactants and reagents are correct.[3]
-
Solvent Quality: Ensure your solvent is dry and free of impurities. The presence of water can be detrimental in many reactions, such as Grignard reactions.[3][6]
-
-
Check Reaction Setup:
-
Glassware: All glassware should be scrupulously clean and, for moisture-sensitive reactions, thoroughly dried.[2][3][6] Flame-drying or oven-drying is recommended in such cases.[2][3]
-
Inert Atmosphere: For air-sensitive reactions, ensure your system is properly purged with an inert gas (e.g., nitrogen or argon) and that there are no leaks.[1]
-
-
Review Reaction Conditions:
-
Temperature: Is the reaction being maintained at the optimal temperature? Inconsistent or incorrect temperatures are a common cause of low yields.[1] Both excessively high and low temperatures can lead to side product formation or incomplete reactions.[4]
-
Stirring: Is the reaction mixture being stirred efficiently? Inadequate stirring can lead to localized concentration gradients and reduced reaction rates.[2]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Quench the reaction once it has reached completion to avoid product decomposition or the formation of byproducts.[2]
-
-
Analyze Workup and Purification:
-
Extraction: Are you losing your product during the workup? Check the aqueous layer to ensure your product has not partitioned into it.[7] Emulsions can also trap product; consider strategies to manage them.[3]
-
Purification: Significant product loss can occur during purification steps like column chromatography or recrystallization.[4][8] Optimize your purification method to minimize these losses. For instance, in recrystallization, using the minimum amount of hot solvent is crucial.[9]
-
Product Stability: Is your product stable to the workup and purification conditions? Some compounds are sensitive to acid, base, or silica gel.[2][7]
-
Guide 2: Optimizing a Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling is a powerful tool for forming C-C bonds, but achieving high yields can be challenging.
Question: I am getting a low yield in my Suzuki-Miyaura coupling. What parameters should I optimize?
Answer:
The yield of a Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, base, and solvent, as well as the reaction temperature. A systematic optimization of these parameters is key.
Data Presentation: Impact of Reaction Parameters on Suzuki-Miyaura Coupling Yield
| Parameter | Variation | Effect on Yield | Reference |
| Catalyst Loading | 0.01 mol% vs. 0.1 mol% | Can be highly efficient even at low loadings (0.01 mol%) | [10] |
| Base | K₃PO₄ vs. K₂CO₃ vs. Cs₂CO₃ | Choice of base is crucial and substrate-dependent. | [5] |
| Solvent | Toluene vs. 2-MeTHF vs. Water | Green solvents like 2-MeTHF and water can provide excellent yields. | [5][10] |
| Temperature | 80°C vs. 97°C vs. 110°C | Higher temperatures can increase reaction rate but may also lead to decomposition. Optimal temperature needs to be determined experimentally. | [11] |
| Ligand | Dialkylbiarylphosphine vs. Trialkylphosphine | Ligand choice significantly influences catalytic activity and stability. | [11] |
Experimental Protocol: Optimization of a Suzuki-Miyaura Coupling
This protocol provides a general framework for optimizing a Suzuki-Miyaura reaction.
-
Setup:
-
To a dry Schlenk flask, add the aryl halide (1.0 mmol), boronic acid or ester (1.2 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and ligand (if required).
-
Add the degassed solvent (10 mL).
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Frequently Asked Questions (FAQs)
Q1: How can I minimize product loss during workup?
A1: To minimize product loss, ensure complete extraction by selecting the appropriate solvent and performing multiple extractions. When washing the organic layer, use saturated solutions (like brine) to reduce the solubility of your organic product in the aqueous phase. Be cautious during solvent removal, especially with volatile compounds.[2][3]
Q2: My reaction is not going to completion. What should I do?
A2: If your reaction stalls, consider the following:
-
Reagent Activity: One of your reagents may be inactive or degraded.[1]
-
Catalyst Deactivation: The catalyst may have been poisoned by impurities or has decomposed.
-
Equilibrium: The reaction may have reached equilibrium. In this case, you might need to remove a byproduct to drive the reaction forward.
Q3: I am observing many side products. How can I improve the selectivity?
A3: The formation of side products is often related to the reaction conditions.[4] Try lowering the reaction temperature, changing the solvent, or using a more selective catalyst.[12] Adding the reagents slowly can also help to control the reaction and minimize side product formation.[5]
Q4: How does solvent polarity affect reaction yield?
A4: Solvent polarity can significantly impact reaction rates and yields by stabilizing or destabilizing reactants, products, and transition states.[13][14] For reactions involving the formation of charged intermediates, a polar solvent can increase the reaction rate.[13] However, the optimal solvent must be determined experimentally for each specific reaction.
Q5: What is the impact of temperature on reaction yield?
A5: Increasing the temperature generally increases the reaction rate.[15][16][17] However, for exothermic reactions, higher temperatures can shift the equilibrium towards the reactants, decreasing the yield.[12] Additionally, high temperatures can cause decomposition of reactants, products, or catalysts, leading to lower yields and the formation of impurities.[4]
Data Presentation: Effect of Temperature on Reaction Rate
| Temperature | General Effect on Reaction Rate | Considerations |
| Low | Slower reaction rate | May be necessary for selective reactions or to prevent decomposition of unstable compounds. |
| Moderate | Increased reaction rate | Often provides a good balance between reaction speed and product stability. |
| High | Significantly increased reaction rate | Can lead to side reactions, decomposition, and reduced selectivity.[4] |
Experimental Protocol: Amide Coupling Using EDC/HOBt
Amide bond formation is a cornerstone of drug development. This protocol details a common method using EDC and HOBt.
-
Setup:
-
Dissolve the carboxylic acid (1.0 mmol) and HOBt (1.2 mmol) in an appropriate solvent (e.g., DMF or DCM, 10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 mmol) to the solution and stir for 30 minutes at 0 °C.
-
Add the amine (1.0 mmol) followed by a base such as DIPEA or triethylamine (2.0 mmol).
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude amide by flash column chromatography or recrystallization.
-
Caption: Simplified pathway for EDC/HOBt mediated amide bond formation.
References
- 1. growingscience.com [growingscience.com]
- 2. Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Streamlining Pharmaceutical Synthesis: The Science of Process Intensification in High-Yield API Production - PharmaFeatures [pharmafeatures.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Solvent effects - Wikipedia [en.wikipedia.org]
- 14. publications.iupac.org [publications.iupac.org]
- 15. cerritos.edu [cerritos.edu]
- 16. Impact of Temperature on the Rate of Chemical Reactions in Tanzania | European Journal of Physical Sciences [ajpojournals.org]
- 17. chemicals.co.uk [chemicals.co.uk]
Technical Support Center: Synthesis of Acetylsalicylic Acid (Aspirin)
This guide provides troubleshooting advice and frequently asked questions regarding the common side reactions encountered during the synthesis of acetylsalicylic acid (Aspirin) from salicylic acid and acetic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during aspirin synthesis?
A1: The most common side reactions include the hydrolysis of aspirin back to salicylic acid, and the formation of polymeric byproducts.[1][2] In moist conditions, aspirin can decompose back into salicylic and acetic acids.[1] Additionally, salicylic acid molecules can react with each other to form polyester chains.[2]
Q2: My final product smells like vinegar. What does this indicate?
A2: A vinegar-like smell indicates the presence of acetic acid.[3] This can be due to the hydrolysis of aspirin, especially in the presence of moisture, which breaks the compound down into salicylic acid and acetic acid.[4] It can also be a result of residual acetic acid from the decomposition of excess acetic anhydride during the workup process.[5]
Q3: I have a low yield of aspirin. What are the potential causes?
A3: A low yield can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion.
-
Hydrolysis: The aspirin product may have hydrolyzed back to salicylic acid if exposed to water for a prolonged period, especially during purification.[1]
-
Loss during purification: Product may be lost during the recrystallization and filtration steps.[3] Aspirin has a low, but not negligible, solubility in water.[6]
Q4: What is the purpose of adding concentrated sulfuric or phosphoric acid to the reaction?
A4: Concentrated sulfuric acid or phosphoric acid is used as a catalyst to speed up the esterification reaction between salicylic acid and acetic anhydride.[1][7]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| High levels of unreacted salicylic acid in the final product. | Incomplete reaction due to insufficient heating or catalyst. | Ensure the reaction mixture is heated appropriately as per the protocol and that the correct amount of catalyst is used.[5] |
| Formation of a polymeric, sticky substance. | Self-esterification of salicylic acid molecules.[2] | Avoid excessively high reaction temperatures and prolonged reaction times.[8] |
| Product is slow to crystallize. | Supersaturated solution or presence of impurities. | Scratch the inside of the flask with a glass stirring rod to induce crystallization.[5] Ensure the solution is sufficiently cooled in an ice bath.[7] |
| Final product shows a purple/violet color with ferric chloride test. | Presence of unreacted salicylic acid. The phenolic hydroxyl group of salicylic acid forms a colored complex with ferric chloride.[9] | Purify the product again by recrystallization to remove the unreacted starting material.[10] |
Experimental Protocols
Synthesis of Acetylsalicylic Acid
This protocol is a standard method for the laboratory synthesis of aspirin.
-
Place 2.0 g of salicylic acid into a 125-mL Erlenmeyer flask.[11]
-
In a fume hood, carefully add 5 mL of acetic anhydride to the flask, followed by 5-10 drops of concentrated sulfuric acid or 85% phosphoric acid as a catalyst.[7][11]
-
Swirl the flask gently to mix the reagents.
-
Heat the flask in a warm water bath (around 70-80°C) for 10-15 minutes, stirring until all the solid dissolves.[3][12]
-
Remove the flask from the water bath and allow it to cool.
-
Cautiously add 15-20 mL of cold water to the flask in the fume hood to decompose the excess acetic anhydride.[5][7]
-
Add an additional 50 mL of cold water to the mixture.[7]
-
Cool the mixture in an ice bath to facilitate the crystallization of aspirin.[5]
-
Collect the aspirin crystals by vacuum filtration using a Büchner funnel.[7]
-
Wash the crystals with a small amount of ice-cold water to minimize product loss.[3]
-
Allow the crystals to dry completely before weighing and calculating the yield.
Purity Test with Ferric Chloride
This test is used to detect the presence of unreacted salicylic acid.
-
Dissolve a few crystals of your synthesized aspirin in about 5 mL of water in a test tube.
-
In separate test tubes, prepare a positive control with a few crystals of salicylic acid in water and a negative control with commercial aspirin.
-
Add 10 drops of a 1% ferric chloride solution to each test tube and observe the color.[11]
-
A purple or violet color indicates the presence of a phenolic hydroxyl group, signifying contamination with salicylic acid.[11]
Visual Guides
Aspirin Synthesis Workflow
Caption: Workflow for the synthesis of acetylsalicylic acid.
Troubleshooting Logic for Impure Product
Caption: Troubleshooting workflow for testing aspirin purity.
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. byjus.com [byjus.com]
- 4. projects.juliantrubin.com [projects.juliantrubin.com]
- 5. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. Synthesis of Aspirin [home.miracosta.edu]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.wisc.edu [chem.wisc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
optimizing reaction conditions for catalysis with the compound
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with catalysis.
Troubleshooting Guide
This section addresses common issues encountered during catalytic reactions in a question-and-answer format.
My reaction yield is lower than expected. What are the common causes and how can I improve it?
Low reaction yields can stem from several factors, from procedural errors to catalyst deactivation.[1][2] A systematic approach to troubleshooting can help identify and resolve the issue.
Possible Causes:
-
Suboptimal Reaction Conditions: The temperature, pressure, solvent, or reactant concentrations may not be ideal for the catalyst.[3][4]
-
Catalyst Deactivation: The catalyst may have lost its activity due to poisoning, fouling, sintering, or other mechanisms.[5][6]
-
Mass Transfer Limitations: The rate of reaction may be limited by the diffusion of reactants to the catalyst surface.[7][8][9]
-
Poor Mixing: Inefficient mixing can lead to localized concentration and temperature gradients, resulting in side reactions and lower yields.[10]
-
Impure Reagents or Solvents: Impurities can act as catalyst poisons or interfere with the reaction.[4][11]
-
Procedural Errors: Inaccurate measurements, improper handling of reagents, or leaks in the reaction setup can all contribute to lower yields.[1]
Troubleshooting Steps:
-
Verify Reaction Parameters: Double-check that the temperature, pressure, and reactant ratios match the intended protocol.
-
Analyze the Catalyst: If possible, characterize the used catalyst to check for signs of deactivation.
-
Optimize Reaction Conditions: Systematically vary one parameter at a time (e.g., temperature, catalyst loading) to find the optimal conditions.[12]
-
Improve Mass Transfer: Increase the stirring rate or consider a different reactor design to enhance mixing and reduce diffusion barriers.[9][10]
-
Ensure Reagent Purity: Use purified reagents and solvents to eliminate potential inhibitors.[13]
-
Review Experimental Technique: Carefully review all procedural steps to identify any potential sources of error.[1]
I am observing poor selectivity in my reaction. What could be the cause and how can I improve it?
Poor selectivity, the formation of undesired byproducts, is a common challenge in catalysis.[14]
Possible Causes:
-
Non-Optimal Reaction Conditions: Temperature and pressure can significantly influence the selectivity of a reaction.[15]
-
Catalyst Properties: The nature of the catalyst, including its composition and structure, plays a crucial role in determining selectivity.[14]
-
Solvent Effects: The solvent can influence the reaction pathway and favor the formation of certain products over others.[16][17][18]
-
Mass Transfer Limitations: If the desired reaction is fast, diffusion limitations can lead to the accumulation of reactants on the catalyst surface, promoting side reactions.[9]
-
Catalyst Deactivation: Changes in the catalyst's active sites due to deactivation can alter its selectivity.[5]
Troubleshooting Steps:
-
Optimize Temperature and Pressure: Systematically vary these parameters to find a range that favors the desired product.[19]
-
Screen Different Catalysts: If possible, test different catalysts with varying compositions or supports.
-
Evaluate Solvent Effects: Conduct the reaction in a variety of solvents to assess their impact on selectivity.[16][20]
-
Address Mass Transfer Issues: Improve mixing or use a smaller catalyst particle size to minimize diffusion limitations.[9]
-
Monitor Catalyst Stability: Regularly check the catalyst for signs of deactivation that might affect selectivity.
My catalyst seems to have deactivated. What are the common deactivation mechanisms and can it be regenerated?
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time and is a significant concern in industrial processes.[5] Understanding the deactivation mechanism is key to preventing it and potentially regenerating the catalyst.
Common Deactivation Mechanisms:
-
Poisoning: Strong chemisorption of impurities on the active sites.[6][21]
-
Fouling: Physical deposition of substances, like coke, on the catalyst surface.[21][22]
-
Sintering: Thermal degradation leading to the loss of active surface area.[6][23]
-
Leaching: Dissolution of active components into the reaction medium.[24]
Regeneration Strategies:
The possibility of regeneration depends on the deactivation mechanism.
-
For Fouling (e.g., coking): The catalyst can often be regenerated by burning off the deposited material in a controlled oxidative atmosphere.[5][22]
-
For Poisoning: Regeneration may involve washing with specific solvents or acids to remove the poison.[5][25] For example, a sulfuric acid treatment can be effective in removing elements like lead and alkali metals.[25]
-
For Sintering: Regeneration is more challenging but may involve redispersion of the metal particles through specific treatments.[5]
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the rate and selectivity of a catalytic reaction?
Temperature has a significant impact on catalytic reactions. Generally, increasing the temperature increases the reaction rate by providing reactant molecules with more kinetic energy to overcome the activation energy barrier.[15][26] However, excessively high temperatures can lead to undesirable side reactions, reducing selectivity, and can also cause catalyst deactivation through sintering or coke formation.[15][19] Therefore, finding an optimal temperature range is crucial for balancing reaction rate and catalyst stability.[19]
Q2: What is the role of the solvent in a catalytic reaction?
The solvent is not just a medium for the reaction but can actively influence its outcome.[17] Solvents can affect the solubility of reactants, stabilize transition states, and even participate in the reaction mechanism.[16][20] The polarity and hydrogen-bonding ability of a solvent can significantly impact the reaction rate and selectivity.[18][27] For instance, nonpolar solvents might be preferred for hydrophobic reactions, while polar solvents can enhance substrate diffusion.[16]
Q3: How do I determine the optimal catalyst loading?
Optimizing catalyst loading is a critical step in reaction development. Insufficient catalyst can lead to low conversion rates, while excessive amounts can be uneconomical and may even lead to increased side reactions.[14][28] The optimal loading is typically determined experimentally by running the reaction with varying amounts of the catalyst and measuring the effect on yield and selectivity.[29][30]
Q4: What is the importance of the substrate-to-catalyst ratio?
The substrate-to-catalyst ratio is a key parameter that influences the efficiency of a catalytic process. A lower ratio (higher catalyst loading) can lead to higher conversion rates but may not be cost-effective.[31] The optimal ratio is often determined by finding a balance between achieving a desirable reaction rate and maximizing the catalyst's turnover number (TON), which is a measure of its efficiency.[31]
Q5: How can mass transfer limitations affect my reaction, and how can I identify them?
Mass transfer limitations occur when the rate of diffusion of reactants to the catalyst surface is slower than the intrinsic reaction rate.[8][9] This can lead to a lower than expected reaction rate and can also affect selectivity.[9] You can test for mass transfer limitations by:
-
Varying the stirring speed: If the reaction rate increases with stirring speed, external mass transfer limitations are likely present.[10]
-
Using different catalyst particle sizes: If the reaction rate increases with smaller particle sizes, internal mass transfer (pore diffusion) limitations may be a factor.[9]
Experimental Protocols
Protocol 1: Catalyst Regeneration via Calcination (for coke removal)
-
Sample Preparation: Carefully recover the deactivated catalyst from the reactor. If necessary, wash it with a suitable solvent to remove any adsorbed reactants or products and then dry it thoroughly.
-
Calcination Setup: Place the dried catalyst in a ceramic crucible or a quartz tube furnace.
-
Heating Program:
-
Ramp the temperature to 120°C at a rate of 5°C/min and hold for 1 hour to remove any residual moisture.
-
Increase the temperature to the desired calcination temperature (typically 300-500°C) at a controlled rate (e.g., 10°C/min) under a flow of air or a mixture of an inert gas and oxygen.[5] The exact temperature will depend on the nature of the coke and the thermal stability of the catalyst.
-
Hold at the calcination temperature for 2-4 hours, or until the coke has been completely removed.
-
-
Cooling: Cool the furnace down to room temperature under a flow of inert gas (e.g., nitrogen or argon).
-
Characterization: Characterize the regenerated catalyst (e.g., using surface area analysis) to confirm the removal of coke and the restoration of its physical properties.
Protocol 2: Screening for Optimal Reaction Temperature
-
Reaction Setup: Set up a series of identical reactions in parallel reactors or run them sequentially under identical conditions, with the only variable being the reaction temperature.
-
Temperature Range: Choose a range of temperatures to screen. This range should be based on literature precedents or the known thermal stability of the reactants and catalyst. A typical initial screen might involve 5-6 temperatures at 10-20°C intervals.
-
Execution:
-
Charge each reactor with the same amounts of reactants, solvent, and catalyst.
-
Set each reactor to its designated temperature and begin stirring at the same rate for all reactions.
-
Monitor the progress of each reaction over time by taking samples for analysis (e.g., by GC, HPLC, or NMR).
-
-
Analysis:
-
Determine the conversion and selectivity for each reaction at various time points.
-
Plot the yield of the desired product as a function of temperature to identify the optimal temperature.
-
-
Refinement (Optional): Once an optimal temperature is identified, you can perform a finer screen with smaller temperature increments around that point to further refine the conditions.
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield (%) |
| 1 | 0.1 | 2 | 33 | ~30 |
| 2 | 0.2 | 2 | - | - |
| 3 | 0.5 | 2 | - | 57 |
| 4 | 1.0 | 2 | - | - |
| 5 | 2.0 | 2 | - | 53 |
| 6 | 2.5 | 2 | - | - |
| 7 | 3.0 | 2 | - | 65 |
Data adapted from studies on catalyst loading optimization, where decreasing catalyst loading can lead to reduced yield, while increasing it can enhance yield up to a certain point.[29][31][32]
Table 2: Influence of Solvent on Catalytic Performance
| Solvent | Polarity | H-bond Donating Ability (α) | H-bond Accepting Ability (β) | Relative Reaction Rate |
| Heptane | Non-polar | Low | Low | High |
| Toluene | Non-polar | Low | Low | Moderate |
| Dichloromethane | Polar aprotic | Low | Low | Moderate |
| Tetrahydrofuran | Polar aprotic | Low | High | Low |
| Acetonitrile | Polar aprotic | Low | Moderate | Low |
This table illustrates how solvent properties can influence reaction rates in homogeneous catalysis. Solvents with high hydrogen-bond accepting ability can sometimes coordinate to the catalyst and inhibit the reaction.[27]
Visual Guides
Caption: Troubleshooting workflow for addressing low reaction yield.
Caption: Common pathways of catalyst deactivation.
Caption: A general workflow for optimizing reaction conditions.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 7. classes.engineering.wustl.edu [classes.engineering.wustl.edu]
- 8. researchgate.net [researchgate.net]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. quora.com [quora.com]
- 14. interesjournals.org [interesjournals.org]
- 15. Impact of Temperature on Reaction Rate in Catalytic Reactions | Journal of Chemistry [ajpojournals.org]
- 16. researchgate.net [researchgate.net]
- 17. infoscience.epfl.ch [infoscience.epfl.ch]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. researchgate.net [researchgate.net]
- 20. Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces (Journal Article) | OSTI.GOV [osti.gov]
- 21. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00015G [pubs.rsc.org]
- 22. Catalyst deactivation and regeneration | PPTX [slideshare.net]
- 23. Challenges & Advantages of Industrial Heterogeneous Catalysis [catalysts.com]
- 24. solubilityofthings.com [solubilityofthings.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. chemicals.co.uk [chemicals.co.uk]
- 27. Solvent Effects in the Homogeneous Catalytic Reduction of Propionaldehyde with Aluminium Isopropoxide Catalyst: New Insights from PFG NMR and NMR Relaxation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. interesjournals.org [interesjournals.org]
- 29. researchgate.net [researchgate.net]
- 30. tandfonline.com [tandfonline.com]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
resolving issues with the stability of the compound's metal complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues related to the stability of metal complexes during their experiments.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve specific stability problems encountered in the laboratory.
Issue 1: Unexpected Precipitation of the Metal Complex
Symptoms: The solution containing the metal complex becomes cloudy or forms a solid precipitate over time.
Possible Causes & Solutions:
-
Low Solubility: The inherent solubility of the complex in the chosen solvent may be insufficient.
-
Solution: Try a different solvent or a co-solvent system. For aqueous solutions, adjusting the pH might increase solubility.
-
-
Ligand Dissociation: The ligand may be dissociating from the metal ion, leading to the precipitation of the free metal or an insoluble intermediate species.[1][2]
-
Change in Oxidation State: The metal center might be undergoing oxidation or reduction to a less stable or less soluble state.
-
Solution: Ensure the experiment is conducted under an inert atmosphere (e.g., nitrogen or argon) if the complex is sensitive to oxidation. The addition of a suitable reducing or oxidizing agent might be necessary to maintain the desired oxidation state.[4]
-
Issue 2: Color Change or Degradation of the Complex
Symptoms: The solution of the metal complex changes color unexpectedly, or spectroscopic analysis (e.g., UV-Vis) shows a change in the absorption spectrum over time.
Possible Causes & Solutions:
-
Ligand Substitution: A ligand in the coordination sphere may be replaced by a solvent molecule or another species present in the solution.[5]
-
Solution: Use a non-coordinating or weakly coordinating solvent. If competing ions are present, consider removing them through purification steps.
-
-
Redox Instability: The metal center may be undergoing a redox reaction, leading to a complex with a different electronic configuration and color.[5]
-
Solution: As with precipitation due to redox changes, maintain an inert atmosphere and consider adding stabilizing agents.
-
-
Photodegradation: Exposure to light can sometimes induce ligand dissociation or other reactions.[6][7]
-
Solution: Protect the sample from light by using amber vials or by working in a dark room.
-
Issue 3: Metal Ion Leaching
Symptoms: Analysis of the solution shows the presence of free metal ions, which can interfere with downstream applications or indicate complex decomposition. This is a common issue in applications like HPLC.[8][9]
Possible Causes & Solutions:
-
Hydrolysis: In aqueous solutions, water molecules can compete with the ligand and lead to the formation of aqua complexes and the release of the free metal ion.[3]
-
Solution: Adjusting the pH can often suppress hydrolysis. Lowering the pH can prevent the formation of hydroxo complexes.[4]
-
-
Competition from Other Ions: Other ions in the solution may have a higher affinity for the metal center and displace the original ligand.[10]
-
Solution: Purify the starting materials to remove competing ions. If their presence is unavoidable, increasing the concentration of the desired ligand can help.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of metal complexes.
Q1: What are the key factors that influence the stability of a metal complex?
The stability of a metal complex is influenced by several factors:
-
Nature of the Metal Ion: Higher charge and smaller ionic radius of the metal ion generally lead to more stable complexes.[10][11] The electronic configuration and crystal field stabilization energy (CFSE) also play a significant role.[12][13]
-
Nature of the Ligand: The basicity, size, and steric properties of the ligand are crucial.[10] Polydentate ligands (chelating agents) form significantly more stable complexes than monodentate ligands due to the chelate effect.[3][4]
-
Environmental Conditions: pH, temperature, and the nature of the solvent can all impact complex stability.[3][10] For instance, pH can affect the protonation state of the ligand, altering its ability to bind to the metal.[4]
-
Presence of Competing Ions: Other ions in the solution can compete for the metal center, potentially destabilizing the complex.[10]
Q2: How can I quantitatively measure the stability of my metal complex?
The stability of a metal complex is typically quantified by its stability constant (also known as the formation constant, K). A higher stability constant indicates a more stable complex.[3] Common experimental techniques to determine stability constants include:
-
Potentiometric Titration: This method involves titrating a solution containing the metal ion and ligand with a strong acid or base and monitoring the pH.[14][15][16][17]
-
UV-Vis Spectroscopy: Changes in the absorbance spectrum upon complex formation can be used to determine the concentration of the complex and calculate the stability constant.[12][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the thermodynamics and kinetics of ligand exchange reactions to determine stability.[19][20][21][22]
Q3: What is the difference between thermodynamic and kinetic stability?
-
Thermodynamic stability refers to the extent to which a complex will form under a given set of conditions at equilibrium. It is related to the change in Gibbs free energy of the complex formation reaction and is quantified by the stability constant.[12]
-
Kinetic stability refers to the speed at which a complex undergoes reactions, such as ligand substitution. A complex that reacts slowly is considered kinetically inert, while one that reacts quickly is kinetically labile.[12] A thermodynamically stable complex is not necessarily kinetically inert.[23]
Q4: My complex is intended for a biological application. What additional stability concerns should I have?
For biological applications, it is crucial to assess the stability of the complex under physiological conditions (pH ~7.4, 37 °C, and in the presence of various biological molecules). Potential issues include:
-
Interaction with Biomolecules: Proteins, amino acids, and other biological molecules can act as competing ligands and displace the original ligand from the metal complex.
-
Redox Reactions in a Biological Environment: The redox potential in biological systems can lead to changes in the metal's oxidation state, affecting the complex's stability and activity.[24]
-
Solubility in Aqueous Media: Many metal complexes have poor aqueous solubility, which can be a major hurdle for in vivo applications.[25]
Data Presentation
Table 1: Factors Affecting Metal Complex Stability
| Factor | Influence on Stability | Example |
| Metal Ion Charge | Higher positive charge generally increases stability.[10][11] | Fe³⁺ complexes are typically more stable than Fe²⁺ complexes.[10] |
| Metal Ion Size | Smaller ionic radius for a given charge generally increases stability.[10][11] | Stability of alkali metal hydroxides: Li⁺ > Na⁺ > K⁺.[11] |
| Ligand Basicity | More basic ligands are stronger electron donors and form more stable complexes.[3] | Aliphatic diamines form more stable complexes than aromatic diamines.[3] |
| Chelation | Polydentate ligands form more stable complexes than monodentate ligands.[3][4] | [Cu(en)₂]²⁺ is more stable than [Cu(NH₃)₄]²⁺. |
| Solvent Polarity | Solvents with low dielectric constants can increase stability.[3] | --- |
| pH | Can affect ligand protonation and formation of hydroxo complexes.[4] | Amino groups in ligands can be protonated at low pH, reducing binding affinity.[4] |
Experimental Protocols
Protocol 1: Determination of Stability Constant by UV-Vis Spectroscopy (Job's Method)
Job's method of continuous variation is used to determine the stoichiometry of a metal-ligand complex and can be adapted to find its stability constant.[12][26]
Methodology:
-
Prepare Stock Solutions: Prepare equimolar stock solutions of the metal salt and the ligand in a suitable solvent.
-
Prepare a Series of Solutions: Prepare a series of solutions with varying mole fractions of the metal and ligand, keeping the total molar concentration constant. For example, prepare 10 solutions where the mole fraction of the ligand ranges from 0.1 to 0.9.
-
Measure Absorbance: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Plot the Data: Plot the absorbance versus the mole fraction of the ligand.
-
Determine Stoichiometry: The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 for the ligand indicates a 1:2 metal-to-ligand ratio.
-
Calculate Stability Constant: The stability constant can be calculated from the absorbance data and the known concentrations of the metal and ligand at equilibrium.
Protocol 2: Potentiometric Titration for Stability Constant Determination
This method, based on the work of Bjerrum, is widely used to determine the stability constants of metal complexes.[27]
Methodology:
-
Prepare Solutions: Prepare the following solutions:
-
A standard solution of a strong acid (e.g., HClO₄).
-
A solution of the ligand of known concentration.
-
A solution containing the metal salt and the ligand at a known ratio.
-
-
Titrate with Standard Base: Titrate each solution with a standardized, carbonate-free solution of a strong base (e.g., NaOH) at a constant temperature and ionic strength.
-
Record pH: Record the pH of the solution after each addition of the base.
-
Plot Titration Curves: Plot the pH versus the volume of base added for each titration.
-
Calculate Formation Function: From the titration curves, calculate the average number of ligands bound per metal ion (the formation function, n̄) and the concentration of the free ligand ([L]) at various points along the titration.
-
Determine Stability Constants: The stepwise stability constants can be determined from a plot of n̄ versus p[L] (-log[L]).
Mandatory Visualization
Caption: Workflow for determining complex stoichiometry and stability constant using Job's Method.
Caption: A logical flowchart for troubleshooting common metal complex stability issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. Factors affecting stability of metal complexes | PPTX [slideshare.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reversible Photoinduced Ligand Substitution in a Luminescent Chromium(0) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. silcotek.com [silcotek.com]
- 9. silcotek.com [silcotek.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Potentiometric determination of aminal stability constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hakon-art.com [hakon-art.com]
- 16. publications.iupac.org [publications.iupac.org]
- 17. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 18. Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. par.nsf.gov [par.nsf.gov]
- 21. is.muni.cz [is.muni.cz]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. juniperpublishers.com [juniperpublishers.com]
- 25. researchgate.net [researchgate.net]
- 26. scribd.com [scribd.com]
- 27. Stability constants of complexes - Wikipedia [en.wikipedia.org]
troubleshooting spectroscopic analysis of the compound
Welcome to the technical support center for spectroscopic analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the spectroscopic analysis of compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common problems encountered in various spectroscopic techniques.
UV-Vis Spectroscopy
Question: Why is my absorbance reading unstable or fluctuating?
Answer: Unstable absorbance readings can be caused by several factors:
-
Voltage Instability: Fluctuations in the power supply can affect the instrument's light source and detector. It is recommended to use a voltage stabilizer.[1]
-
Contaminated Cuvettes: Residue or fingerprints on the cuvette can scatter light and interfere with the measurement. Ensure cuvettes are thoroughly cleaned.[2]
-
Environmental Factors: High humidity and temperature variations can impact the instrument's performance and the sample's properties.[1][3]
-
Sample Concentration: If the sample concentration is too high, it can lead to intense light scattering, causing less light to reach the spectrometer and resulting in unstable readings.[2]
Question: I'm observing unexpected peaks in my UV-Vis spectrum. What could be the cause?
Answer: Unexpected peaks are often due to contamination or issues with the sample holder.
-
Sample Contamination: Impurities in the sample or solvent can absorb light and produce extraneous peaks.[2][3] Ensure high-purity solvents and clean sample handling.[3]
-
Dirty Cuvettes: Unclean cuvettes can introduce contaminants that have their own absorbance spectra.[2]
-
Incorrect Cuvette Material: Using a cuvette material that absorbs in the wavelength range of interest will lead to interfering peaks. Quartz cuvettes are generally recommended for UV measurements due to their high transmission in the UV and visible regions.[2]
Question: My baseline is drifting or not flat. How can I correct this?
Answer: Baseline drift can be attributed to several factors:
-
Instrument Warm-up: The instrument's light source and detector require a sufficient warm-up period to stabilize.
-
Solvent Impurities: Impurities in the solvent can cause a sloping or irregular baseline.[3]
-
Temperature and Humidity Changes: Fluctuations in the laboratory environment can affect the instrument's electronics and optics.[3]
-
Stray Light: Unwanted light reaching the detector can cause inaccuracies, especially at high absorbance values.[4] Regular instrument calibration and maintenance are crucial to minimize stray light.[4]
Infrared (IR) Spectroscopy
Question: My FT-IR spectrum has a noisy baseline. What can I do to improve it?
Answer: A noisy baseline in an FT-IR spectrum can arise from several sources:
-
Low Signal: If the sample is too thin or the concentration is too low, the signal-to-noise ratio will be poor.[5] Consider increasing the sample thickness or the number of scans.[5]
-
Atmospheric Interference: Water vapor and carbon dioxide in the atmosphere have strong IR absorbances that can obscure the spectrum.[6] Purging the instrument with dry nitrogen or air can minimize this interference.[5][6]
-
Instrument Misalignment: Misalignment of the interferometer mirrors can degrade spectral quality.[6]
Question: I am seeing a broad peak around 3300 cm⁻¹ in my spectrum, but my compound shouldn't have an O-H or N-H group. What is this?
Answer: A broad peak in the 3200-3600 cm⁻¹ region is characteristic of O-H or N-H stretching vibrations.[7] If your compound does not contain these functional groups, the peak is likely due to:
-
Water Contamination: Water is a common contaminant and exhibits a very broad O-H stretch. Ensure your sample and KBr (if used for pelleting) are dry.[6]
-
Moisture in the Instrument: Residual moisture in the sample compartment can also lead to this artifact.[6]
Question: Why are the peaks in my ATR-FTIR spectrum distorted or showing a derivative-like shape?
Answer: Distorted peaks in an Attenuated Total Reflectance (ATR)-FTIR spectrum can be caused by:
-
Poor Sample Contact: Inadequate contact between the sample and the ATR crystal will result in a weak and potentially distorted signal.[5]
-
Refractive Index Mismatch: A significant mismatch between the refractive indices of the ATR crystal and the sample can lead to peak shape distortions.[5]
-
Dirty ATR Crystal: A contaminated crystal can lead to false data and artifacts.[8] Always clean the crystal before and after each measurement.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: My NMR spectrum has broad peaks. What is the reason and how can I fix it?
Answer: Peak broadening in NMR can be caused by several factors:
-
Poor Shimming: An inhomogeneous magnetic field will cause significant peak broadening. Proper shimming of the spectrometer is essential.[9]
-
Sample Heterogeneity: If the sample is not fully dissolved or contains suspended particles, it can lead to broadened lines.[10]
-
High Sample Concentration: Very concentrated samples can lead to increased viscosity and bimolecular interactions, resulting in broader peaks.[11]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening.
Question: I see unexpected peaks in my ¹H NMR spectrum, including a peak around 7.26 ppm and 1.5 ppm. What are these?
Answer: These are common residual solvent and impurity peaks:
-
Residual Solvents: The peak at ~7.26 ppm is characteristic of residual chloroform (CHCl₃) in deuterated chloroform (CDCl₃).[11] Other common solvent peaks include acetone at ~2.05 ppm and ethyl acetate at various positions.[11]
-
Water: A peak around 1.5 ppm in CDCl₃ can be attributed to water.[11] This peak's position can vary depending on the solvent and temperature. Adding a drop of D₂O to the NMR tube will cause the water peak to disappear due to proton exchange.[11]
Question: The integration of my peaks is not accurate. What could be the problem?
Answer: Inaccurate integration can result from:
-
Overlapping Peaks: If peaks are not well-resolved, it is difficult to obtain accurate integrations for individual signals.[11]
-
Poor Phasing: Incorrect phasing of the spectrum can lead to distorted peak shapes and inaccurate integrals.
-
Low Signal-to-Noise Ratio: For weak signals, the noise can interfere with accurate integration. Increasing the number of scans can improve the signal-to-noise ratio.[9]
-
Baseline Distortions: A non-flat baseline will lead to integration errors.[12]
Mass Spectrometry (MS)
Question: I am not seeing any peaks in my mass spectrum. What should I check?
Answer: A complete lack of signal can be due to several issues:
-
No Sample Reaching the Detector: This could be due to a problem with the sample introduction system, such as a clogged injector or a cracked column.[13]
-
Detector Issue: The detector may not be functioning correctly.[13]
-
Ionization Problem: The chosen ionization method may not be suitable for the analyte, or the ion source may not be working properly.[14]
Question: My mass accuracy is poor. How can I improve it?
Answer: Poor mass accuracy can compromise compound identification. To improve it:
-
Mass Calibration: Regular calibration of the mass spectrometer with appropriate standards is crucial for accurate mass measurements.[14][15]
-
Instrument Maintenance: Contaminants or instrument drift can affect mass accuracy.[14] Following the manufacturer's maintenance schedule is important.[14]
-
Sufficient Resolution: Ensure the mass spectrometer is operating at a high enough resolution to distinguish between ions of similar mass-to-charge ratios.[15]
Question: I am observing significant ion suppression in my LC-MS analysis. What can I do to mitigate this?
Answer: Ion suppression occurs when matrix components interfere with the ionization of the analyte of interest.[14] Strategies to reduce this effect include:
-
Improved Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can help remove interfering matrix components.[16]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate the analyte from co-eluting matrix components is essential.[16]
-
Dilution: Diluting the sample can reduce the concentration of interfering species.[14]
Quantitative Data Summary
The following tables summarize key quantitative parameters and common issues across different spectroscopic techniques.
Table 1: Common UV-Vis Spectroscopy Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Unstable Readings | Voltage fluctuations, Dirty cuvette, High sample concentration | Use voltage stabilizer, Clean cuvette, Dilute sample[1][2] |
| Unexpected Peaks | Sample/solvent contamination, Incorrect cuvette material | Use high-purity solvents, Use clean quartz cuvettes[2][3] |
| Baseline Drift | Insufficient warm-up, Temperature changes, Stray light | Allow for proper warm-up, Maintain stable environment, Calibrate instrument[3][4] |
Table 2: Common FT-IR Spectroscopy Artifacts
| Artifact | Appearance | Cause | Solution |
| Water Vapor | Sharp, rotational lines around 3600 cm⁻¹ and 1600 cm⁻¹ | Atmospheric moisture | Purge instrument with dry air or nitrogen[5][6] |
| Carbon Dioxide | Sharp doublet around 2350 cm⁻¹ | Atmospheric CO₂ | Purge instrument with dry air or nitrogen[5] |
| Christiansen Effect | Distortion of peak shape, especially for highly crystalline samples in KBr pellets | Mismatch in refractive index between the sample and the matrix | Grind the sample to a finer particle size[6] |
Table 3: Common ¹H NMR Solvent Impurity Shifts (in CDCl₃)
| Solvent/Impurity | Chemical Shift (ppm) | Multiplicity |
| Chloroform (residual) | 7.26 | singlet |
| Water | ~1.5 (variable) | singlet |
| Acetone | 2.17 | singlet |
| Dichloromethane | 5.30 | singlet |
| Ethyl Acetate | 2.05 (s), 4.12 (q), 1.26 (t) | s, q, t |
Experimental Protocols
Protocol 1: Preparation of a KBr Pellet for FT-IR Analysis
-
Grind the Sample: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture should be ground to a fine, uniform powder.[17]
-
Assemble the Pellet Press: Place the resulting powder into the collar of a pellet press and distribute it evenly.
-
Press the Pellet: Place the plunger into the collar and press firmly. Apply pressure using a hydraulic press according to the manufacturer's instructions.
-
Inspect the Pellet: The resulting pellet should be transparent or translucent. An opaque pellet may indicate insufficient grinding or the presence of moisture.
-
Acquire the Spectrum: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Protocol 2: D₂O Exchange for ¹H NMR Spectroscopy
-
Acquire Initial Spectrum: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.[11]
-
Shake Vigorously: Cap the tube and shake it vigorously for several minutes to ensure thorough mixing and facilitate proton exchange.[11]
-
Re-acquire Spectrum: Place the NMR tube back into the spectrometer and re-acquire the ¹H NMR spectrum.
-
Analyze the Spectra: Compare the two spectra. Peaks corresponding to exchangeable protons (e.g., -OH, -NH, -COOH) will decrease in intensity or disappear in the second spectrum.[11]
Visualizations
Troubleshooting Workflow for Spectroscopic Analysis
Caption: A logical workflow for troubleshooting spectroscopic data.
Common Sources of Error in Spectroscopic Analysis
Caption: Common sources of error in spectroscopic experiments.
References
- 1. hinotek.com [hinotek.com]
- 2. ossila.com [ossila.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 5. scribd.com [scribd.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 10. arts-sciences.und.edu [arts-sciences.und.edu]
- 11. Troubleshooting [chem.rochester.edu]
- 12. youtube.com [youtube.com]
- 13. gentechscientific.com [gentechscientific.com]
- 14. gmi-inc.com [gmi-inc.com]
- 15. Introduction to mass spectrometry data analysis | Aspect Analytics | Bring your spatial multi-omics data together [aspect-analytics.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. 4 Common Problems And Precautions In The Operation Of FTIR Spectroscopy - LABOAO [laboao.com]
Technical Support Center: Overcoming Solubility Issues of 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol.
Troubleshooting Guides
This section addresses common problems and provides step-by-step solutions to resolve them.
Issue: My this compound is not dissolving in aqueous solutions.
-
Question: What are the initial steps to take when this compound fails to dissolve in my aqueous buffer?
-
Answer: Start by assessing the pH of your solution. The solubility of phenolic compounds is often pH-dependent.[1] Due to the presence of both phenolic hydroxyl groups and amino groups, this compound is an amphoteric molecule. Its solubility is expected to be minimal at its isoelectric point and will increase in both acidic and alkaline conditions. We recommend performing a pH-solubility profile to determine the optimal pH for dissolution.
Issue: I have tried adjusting the pH, but the solubility is still insufficient for my experimental needs.
-
Question: What other strategies can I employ if pH adjustment alone does not achieve the desired concentration?
-
Answer: If pH modification is not sufficient, consider the use of co-solvents.[2][3][4][] The addition of a water-miscible organic solvent can significantly enhance the solubility of poorly soluble compounds.[2][3][4] Common co-solvents to consider are ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[4][][6] It is crucial to perform a co-solvent screening study to identify the most effective solvent and its optimal concentration, while also considering its compatibility with your experimental system.
Issue: The use of co-solvents is interfering with my downstream applications.
-
Question: Are there alternative methods to enhance solubility without using high concentrations of organic co-solvents?
-
Answer: Yes, several other techniques can be explored.[7][8][9] One common approach is the use of surfactants to increase the aqueous solubility of sparingly soluble compounds.[8] Surfactants form micelles that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility.[8] Another strategy is particle size reduction through techniques like micronization, which increases the surface area of the compound and can improve the dissolution rate.[3][8]
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
Q2: How does pH affect the solubility of this compound?
A2: The solubility of phenolic compounds is highly influenced by pH. At alkaline pH, the phenolic hydroxyl groups will deprotonate, forming a more soluble phenolate salt. Conversely, at acidic pH, the amino groups will be protonated, forming a more soluble ammonium salt. Therefore, the compound is expected to exhibit higher solubility in both acidic (pH < 4) and alkaline (pH > 9) conditions compared to neutral pH.
Q3: What are the most suitable co-solvents for this compound?
A3: Based on general principles for poorly soluble compounds, polar, water-miscible organic solvents are good candidates.[4][] We suggest screening a panel of co-solvents including:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (e.g., PEG 400)
-
Dimethyl sulfoxide (DMSO)[6]
The choice of co-solvent will depend on the required concentration and the constraints of your experimental system.
Q4: Can I heat the solution to improve solubility?
A4: Gently heating the solution can increase the rate of dissolution and the equilibrium solubility. However, it is crucial to first assess the thermal stability of this compound to avoid degradation. We recommend performing stability studies at elevated temperatures before implementing this as a routine procedure.
Experimental Protocols
Protocol 1: pH-Solubility Profiling
This protocol outlines the steps to determine the solubility of this compound at different pH values.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Prepare saturated solutions by adding an excess of this compound to each buffer of a specific pH.
-
Equilibrate the samples in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with the corresponding buffer.
-
Determine the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Plot the solubility (in mg/mL or M) as a function of pH.
Protocol 2: Co-solvent Screening
This protocol describes a method to screen for effective co-solvents and their optimal concentrations.
Materials:
-
This compound
-
A selection of water-miscible co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).
-
Aqueous buffer at a pH where the compound has low solubility (determined from Protocol 1).
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
Analytical instrument for concentration measurement.
Procedure:
-
Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Add an excess of this compound to each co-solvent mixture.
-
Follow steps 2-5 from Protocol 1 to determine the solubility in each co-solvent mixture.
-
Plot the solubility as a function of the co-solvent concentration for each co-solvent tested.
Data Presentation
Table 1: pH-Solubility Profile of this compound
| pH | Buffer System | Temperature (°C) | Solubility (mg/mL) |
| 2.0 | Citrate | 25 | |
| 4.0 | Citrate | 25 | |
| 6.0 | Phosphate | 25 | |
| 7.0 | Phosphate | 25 | |
| 8.0 | Phosphate | 25 | |
| 10.0 | Borate | 25 | |
| 12.0 | Borate | 25 |
Table 2: Co-solvent Solubility Screening of this compound
| Co-solvent | Concentration (% v/v) | Temperature (°C) | Solubility (mg/mL) |
| Ethanol | 10 | 25 | |
| 20 | 25 | ||
| 30 | 25 | ||
| Propylene Glycol | 10 | 25 | |
| 20 | 25 | ||
| 30 | 25 | ||
| PEG 400 | 10 | 25 | |
| 20 | 25 | ||
| 30 | 25 | ||
| DMSO | 10 | 25 | |
| 20 | 25 | ||
| 30 | 25 |
Visualizations
Caption: Workflow for determining the pH-solubility profile.
Caption: Workflow for co-solvent screening to enhance solubility.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. longdom.org [longdom.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 6. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
Technical Support Center: Preventing Compound Degradation During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of chemical compounds during storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of chemical compounds.
Issue 1: Unexpected Degradation of a Compound Stored at the Recommended Temperature
-
Question: My compound, stored at the manufacturer-recommended temperature, shows signs of degradation (e.g., discoloration, precipitation, new peaks in HPLC). What could be the cause?
-
Answer: Several factors beyond temperature can contribute to compound degradation. Consider the following possibilities:
-
Light Exposure: Many compounds are sensitive to light and can undergo photodegradation.[1] Ensure the compound is stored in an amber vial or a container that blocks UV and visible light.[1]
-
Humidity: Moisture in the storage environment can lead to hydrolysis of susceptible functional groups like esters and amides.[2] Store hygroscopic compounds in a desiccator or an environment with controlled humidity.
-
Oxidation: Exposure to oxygen can cause oxidative degradation.[3] For oxygen-sensitive compounds, consider storage under an inert atmosphere (e.g., nitrogen or argon).
-
Container Compatibility: The container material itself might be reactive with the compound. Ensure the container is made of an inert material (e.g., borosilicate glass, polypropylene) that does not leach impurities or interact with the stored compound.
-
pH Changes: For compounds stored in solution, changes in pH can catalyze degradation.[4] Ensure the buffer system is stable and appropriate for the compound.
-
Frequent Freeze-Thaw Cycles: For compounds stored frozen, repeated freeze-thaw cycles can lead to physical instability and degradation. Aliquot the compound into smaller, single-use vials to minimize this.
-
Issue 2: Inconsistent Results from a Compound Believed to be Stable
-
Question: I am observing variability in my experimental results using a compound that should be stable. Could storage be the issue?
-
Answer: Inconsistent results can indeed stem from improper storage, leading to partial degradation of your compound. Here’s a troubleshooting workflow:
-
Verify Storage Conditions: Double-check the recommended storage conditions on the compound's safety data sheet (SDS) or technical data sheet. Ensure the storage unit (refrigerator, freezer) is maintaining the correct temperature consistently.
-
Inspect the Compound: Visually inspect the compound for any changes in appearance (color, crystallinity) or solubility.
-
Analytical Chemistry Check:
-
HPLC Analysis: Run an HPLC analysis of the compound to check for the presence of degradation products. Compare the chromatogram to a reference standard or a previously analyzed "good" batch.
-
Mass Spectrometry (MS): Use MS to identify the molecular weights of any new peaks observed in the HPLC, which can help in identifying degradation products.[5]
-
-
Review Handling Procedures:
-
Weighing and Dispensing: Are you handling the compound in a controlled environment (e.g., low humidity for hygroscopic compounds)?
-
Solvent Purity: Are you using high-purity, fresh solvents for reconstitution? Impurities in solvents can initiate degradation.
-
Time in Solution: How long is the compound in solution before use? Some compounds are much less stable in solution than as a dry powder.
-
-
Issue 3: Rapid Degradation of a Newly Synthesized Compound
-
Question: A novel compound I synthesized is degrading rapidly, even under seemingly appropriate storage conditions. What steps can I take to identify the cause and find suitable storage conditions?
-
Answer: For a new chemical entity, determining optimal storage conditions is a critical step. A forced degradation or stress testing study is highly recommended.[1] This involves intentionally exposing the compound to harsh conditions to identify its degradation pathways and sensitivities.
-
Forced Degradation Study Workflow:
-
Expose to Stress Conditions: Subject aliquots of your compound to various stress conditions, including:
-
Acidic and Basic Hydrolysis: Treat with dilute HCl and NaOH solutions.
-
Oxidation: Treat with hydrogen peroxide.
-
Thermal Stress: Expose to elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose to UV and visible light.
-
-
Analyze Stressed Samples: Use a stability-indicating method, such as HPLC-UV/MS, to analyze the samples at different time points and identify the degradation products formed under each condition.
-
Identify Degradation Pathways: The results will reveal if your compound is primarily susceptible to hydrolysis, oxidation, photolysis, or thermal degradation.
-
Determine Optimal Storage: Based on the degradation profile, you can establish appropriate storage conditions. For example, if the compound is highly susceptible to oxidation, it should be stored under an inert atmosphere. If it is light-sensitive, it must be protected from light.
-
-
Frequently Asked Questions (FAQs)
Storage Conditions
-
Q1: What are the most critical factors to control for long-term compound storage?
-
A1: The most critical factors are temperature, light, humidity, and oxygen.[6] The relative importance of each factor depends on the specific chemical properties of the compound.
-
-
Q2: Is storing all compounds at -20°C or -80°C a good universal practice?
-
A2: Not necessarily. While colder temperatures slow down most degradation reactions, some compounds can be sensitive to freezing or may precipitate out of solution at low temperatures, affecting their stability and activity. Always refer to the manufacturer's recommendations. For aqueous solutions, freezing can cause pH shifts that may accelerate degradation.
-
-
Q3: How often should I monitor the temperature of my storage units?
-
A3: It is best practice to use a continuous temperature monitoring system with alarms. If this is not available, temperatures should be checked and recorded daily.
-
Handling and Preparation
-
Q4: How can I minimize degradation when preparing stock solutions?
-
A4: Use high-purity, anhydrous solvents. For oxygen-sensitive compounds, use solvents that have been sparged with an inert gas like nitrogen or argon. Prepare solutions fresh whenever possible. If storing solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles and contamination.
-
-
Q5: My compound is a solid. Do I still need to worry about humidity?
-
A5: Yes, especially if the compound is hygroscopic. Absorbed moisture can lead to hydrolysis, even in the solid state. Store such compounds in a desiccator.
-
Troubleshooting
-
Q6: I see a color change in my compound. Does this always mean it has degraded?
-
A6: A color change is a strong indicator of a chemical change and likely degradation. It is crucial to re-analyze the compound's purity using an appropriate analytical method like HPLC before using it in an experiment.
-
-
Q7: How do I know if my container is suitable for my compound?
-
A7: The manufacturer's data sheet usually specifies compatible container materials. As a general rule, borosilicate glass and polypropylene are inert for most compounds. Avoid storing acidic or basic solutions in containers that can be corroded. For light-sensitive compounds, use amber glass or opaque containers.
-
Data Presentation
Table 1: Effect of Temperature on Compound Degradation Rate
This table provides a general overview of how an increase in temperature can accelerate the degradation of a typical pharmaceutical compound, based on the Arrhenius equation. The degradation rate often doubles for every 10°C increase in temperature.[6]
| Storage Temperature (°C) | Relative Degradation Rate (Approximate) | Predicted Shelf-Life (Relative to 4°C) |
| 4 | 1x | 100% |
| 25 | 4x - 8x | 12.5% - 25% |
| 40 | 16x - 64x | 1.5% - 6.25% |
| 60 | 256x - 4096x | < 0.4% |
Note: This is a generalized example. The actual degradation rate is highly dependent on the specific compound and its activation energy for degradation.[6]
Experimental Protocols
Protocol 1: HPLC-Based Purity Assay for Stability Testing
This protocol outlines a general procedure for assessing the purity of a compound and detecting degradation products using High-Performance Liquid Chromatography (HPLC).
-
Objective: To quantify the purity of a compound and identify the presence of any degradation products.
-
Materials:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
Appropriate HPLC column (e.g., C18 reverse-phase).
-
High-purity solvents for the mobile phase (e.g., acetonitrile, methanol, water).
-
High-purity buffer salts (if required).
-
The compound to be tested.
-
A reference standard of the compound (if available).
-
-
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Method Development (if not already established):
-
Develop a gradient or isocratic method that provides good separation between the main compound peak and any potential impurities or degradation products.
-
The method should be "stability-indicating," meaning it can resolve the parent compound from its degradation products.[7]
-
-
Analysis:
-
Inject a known volume of the sample solution onto the HPLC system.
-
Run the analysis and record the chromatogram.
-
-
Data Interpretation:
-
Identify the peak corresponding to the parent compound.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the compound as the percentage of the main peak area relative to the total area of all peaks.
-
Compare the chromatogram to that of a fresh sample or a reference standard to identify any new peaks, which may correspond to degradation products.
-
-
Protocol 2: Forced Degradation (Stress Testing) Study
This protocol describes how to perform a forced degradation study to understand the degradation pathways of a compound.
-
Objective: To identify the degradation pathways of a compound and its susceptibility to hydrolysis, oxidation, photolysis, and thermal stress.
-
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent.
-
Acid Hydrolysis:
-
Add an equal volume of 0.1 M HCl to an aliquot of the stock solution.
-
Incubate at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Add an equal volume of 0.1 M NaOH to an aliquot of the stock solution.
-
Incubate at room temperature for a defined period.
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
-
Oxidation:
-
Add an equal volume of 3% hydrogen peroxide to an aliquot of the stock solution.
-
Incubate at room temperature for a defined period.
-
-
Thermal Degradation:
-
Store aliquots of the solid compound and the stock solution at an elevated temperature (e.g., 70°C) for a defined period.
-
-
Photodegradation:
-
Expose aliquots of the solid compound and the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber).
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV/MS method.
-
The MS data will help in the identification of the degradation products.
-
-
Mandatory Visualization
Caption: Factors influencing compound degradation pathways during storage.
Caption: Troubleshooting workflow for compound instability issues.
Caption: Simplified overview of ROS-induced signaling pathways leading to compound degradation.
References
- 1. Degradation rate constant: Significance and symbolism [wisdomlib.org]
- 2. Hazardous Materials: Common Storage Problems - Facilities Management Insights [facilitiesnet.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. chemicaltimes.in [chemicaltimes.in]
- 6. biopharminternational.com [biopharminternational.com]
- 7. scispace.com [scispace.com]
refining the workup procedure for reactions involving the compound
Welcome to the Technical Support Center for reaction workup procedures. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental techniques for isolating and purifying reaction products.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a reaction workup?
A1: A reaction workup refers to the series of steps performed after a chemical reaction is complete to isolate and purify the desired product from the reaction mixture.[1][2] This process typically involves separating the product from unreacted starting materials, reagents, catalysts, solvents, and byproducts.[2]
Q2: What are the most common steps in an aqueous workup?
A2: A typical aqueous workup involves the following steps:
-
Quenching the reaction: Deactivating any remaining reactive reagents.
-
Liquid-liquid extraction: Separating the product into an organic solvent, away from water-soluble impurities.[2][3][4]
-
Washing the organic layer: Removing residual impurities from the organic phase.
-
Drying the organic layer: Removing dissolved water from the organic solvent.[2][3]
-
Solvent removal: Evaporating the solvent to isolate the crude product.[2]
-
Purification: Further purifying the product by techniques like crystallization or chromatography.[5]
Q3: How do I choose an appropriate extraction solvent?
A3: An ideal extraction solvent should:
-
Readily dissolve the compound of interest.
-
Be immiscible with the other solvent (usually water).
-
Have a low boiling point for easy removal.
-
Be non-reactive with the product.
-
Be relatively non-toxic and inexpensive. Common choices include diethyl ether, ethyl acetate, and dichloromethane.
Q4: What is an emulsion and how can I prevent it?
A4: An emulsion is a stable mixture of two immiscible liquids, where one is dispersed in the other as fine droplets, preventing a clean separation of layers.[6] To prevent emulsions, avoid vigorous shaking of the separatory funnel; gentle inversions are often sufficient.[3] Using brine (saturated NaCl solution) for the aqueous wash can also help by increasing the ionic strength of the aqueous layer.
Q5: How do I know which layer is the organic layer and which is the aqueous layer?
A5: The layers separate based on density. The less dense solvent will be the top layer. Chlorinated solvents like dichloromethane and chloroform are generally denser than water, while most other common organic solvents (e.g., diethyl ether, ethyl acetate, hexanes) are less dense. If you are unsure, add a few drops of water and observe which layer the drops join.
Troubleshooting Guides
Issue 1: Emulsion Formation During Extraction
Problem: The organic and aqueous layers do not separate cleanly, forming a cloudy or milky interface (emulsion).[6]
Solutions:
| Method | Procedure | Remarks |
| Patience | Allow the separatory funnel to stand undisturbed for 10-20 minutes. | Often, the layers will separate on their own with time. |
| Gentle Agitation | Gently swirl or rock the separatory funnel. | This can help coalesce the dispersed droplets without reforming a stable emulsion. |
| Addition of Brine | Add a small amount of saturated aqueous NaCl (brine) solution and gently mix. | Increases the ionic strength and density of the aqueous phase, promoting separation. |
| Filtration | Filter the entire mixture through a pad of Celite® or glass wool. | The filter aid can break up the emulsion by physically disrupting the droplets. |
| Centrifugation | If the volume is small, centrifuge the mixture. | The applied force will accelerate the separation of the two phases. |
| Solvent Addition | Add more of the organic solvent to dilute the organic phase. | This can sometimes break the emulsion by changing the overall composition. |
Issue 2: Precipitate Formation at the Interface
Problem: A solid precipitate forms between the organic and aqueous layers, making it difficult to separate them.[6]
Solutions:
| Method | Procedure | Remarks |
| Addition of More Solvent | Add more of the organic or aqueous solvent to attempt to dissolve the precipitate. | The choice of solvent depends on the suspected identity of the solid. |
| Filtration | Filter the entire mixture to remove the solid. The layers can then be separated in the funnel. | This is often the most effective method. The solid can be washed separately if it contains the product. |
| Change pH | If the precipitate is an acid or a base that has crashed out, adjust the pH of the aqueous layer to dissolve it. | For example, adding acid may dissolve a basic precipitate. |
Issue 3: Product Loss During Workup
Problem: The final yield of the product is significantly lower than expected.[7]
Potential Causes and Solutions:
| Cause | Troubleshooting Step |
| Product is water-soluble | Check the aqueous layer for your product using a technique like TLC. If present, perform additional extractions of the aqueous layer with the organic solvent.[7] |
| Product is volatile | Check the solvent collected from the rotary evaporator for your product.[7] Use lower temperatures and pressures during solvent removal. |
| Incomplete extraction | Perform multiple extractions with smaller volumes of solvent rather than one large extraction. Three extractions are generally sufficient. |
| Product degradation | The product may be unstable to the pH of the wash solutions. Test the stability of your product to acidic or basic conditions on a small scale.[7] |
| Precipitation during extraction | If a solid forms, it may be your product. Isolate the solid by filtration and analyze it. |
Data Presentation
Table 1: Efficiency of Common Drying Agents
The choice of drying agent can significantly impact the removal of residual water from the organic phase. This table summarizes the efficiency of various drying agents in different organic solvents.
| Drying Agent | Solvent | Initial Water Content (ppm) | Final Water Content (ppm) | Drying Time (h) |
| MgSO₄ | Dichloromethane | 150 | 13 | 1 |
| Na₂SO₄ | Dichloromethane | 150 | 32 | 1 |
| CaCl₂ | Dichloromethane | 150 | 25 | 1 |
| 3Å Molecular Sieves | Dichloromethane | 150 | <1 | 24 |
| MgSO₄ | Diethyl Ether | 1200 | 165 | 1 |
| Na₂SO₄ | Diethyl Ether | 1200 | 250 | 1 |
| CaCl₂ | Diethyl Ether | 1200 | 180 | 1 |
| 3Å Molecular Sieves | Diethyl Ether | 1200 | 10 | 24 |
| MgSO₄ | Ethyl Acetate | 3300 | 350 | 1 |
| Na₂SO₄ | Ethyl Acetate | 3300 | 1000 | 1 |
| 3Å Molecular Sieves | Ethyl Acetate | 3300 | 50 | 24 |
Data adapted from "Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants" by D. B. G. Williams and M. Lawton, J. Org. Chem. 2010, 75, 24, 8351–8354.
Table 2: Effect of Cooling Rate on Crystal Purity and Yield
The rate of cooling during crystallization can influence the purity and recovery of the final product.
| Compound | Solvent | Cooling Method | Purity (%) | Yield (%) |
| 4,4'-MDI | Melt | Fast Cooling (0.5 °C/min) | 98.5 | 65 |
| 4,4'-MDI | Melt | Slow Cooling (0.1 °C/min) | 99.3 | 50.8 |
Qualitative trend: Slower cooling generally leads to higher purity but may result in a slightly lower yield as more compound remains in the mother liquor.[8][9][10]
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction
-
Setup: Secure a separatory funnel to a ring stand. Ensure the stopcock is closed.[11]
-
Transfer: Pour the reaction mixture and the extraction solvent into the separatory funnel. Do not fill the funnel more than two-thirds full.[12]
-
Mixing: Stopper the funnel, and while holding the stopper and stopcock firmly, gently invert the funnel several times to allow the layers to mix.[3]
-
Venting: Periodically open the stopcock while the funnel is inverted and pointed away from you to release any pressure buildup.[11][12] This is especially important when using volatile solvents or bicarbonate washes.[12]
-
Separation: Place the funnel back in the ring stand and allow the layers to fully separate.[11]
-
Draining: Remove the stopper and drain the bottom layer through the stopcock. Pour the top layer out through the top opening to avoid contamination.[11]
-
Repeat: Repeat the extraction process with fresh solvent as needed.
Protocol 2: Drying the Organic Layer with Magnesium Sulfate
-
Transfer: Transfer the collected organic layers to an Erlenmeyer flask.
-
Initial Addition: Add a small amount of anhydrous magnesium sulfate (a thin layer covering the bottom of the flask is a good starting point).[13][14]
-
Swirling: Swirl the flask for a few minutes.[15]
-
Observation: Observe the drying agent. If it clumps together, it indicates that water is still present.[15]
-
Further Addition: Continue adding small portions of magnesium sulfate until some of the powder remains free-flowing and does not clump. This indicates that all the water has been absorbed.[15]
-
Filtration: Decant or filter the dried organic solution to remove the magnesium sulfate. Wash the drying agent with a small amount of fresh solvent to recover any adsorbed product.
Protocol 3: Purification by Crystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[5][16]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the product just dissolves.[17]
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.[16] Cooling too rapidly can trap impurities.[9]
-
Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely before determining the yield and purity.
Visualizations
Caption: A general workflow for a typical reaction workup procedure.
Caption: A decision tree for troubleshooting emulsion formation.
Caption: Signaling pathway for acid-base extraction.
References
- 1. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 2. youtube.com [youtube.com]
- 3. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 4. Liquid-liquid extraction [scioninstruments.com]
- 5. How To [chem.rochester.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. How To [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. recrystallization - Can cooling rate affect the yield of crystals? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. blog.richmond.edu [blog.richmond.edu]
- 12. youtube.com [youtube.com]
- 13. Magnesium Sulfate [commonorganicchemistry.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Chemistry Teaching Labs - Drying [chemtl.york.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. science.uct.ac.za [science.uct.ac.za]
Validation & Comparative
comparing 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol with salen ligands
A Comprehensive Comparison: 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol versus Salen Ligands
In the landscape of coordination chemistry, both this compound and salen ligands have carved out significant niches, particularly as versatile scaffolds for catalysts and potential therapeutic agents. This guide provides a detailed comparison of these two classes of ligands, focusing on their structural differences, synthesis, stability, and performance in catalytic and biomedical applications, supported by experimental data.
At a Glance: Salen vs. Salan
| Feature | Salen Ligands | This compound (Salan Ligands) |
| Core Structure | Imine (-C=N-) linkages | Amine (-CH-NH-) linkages |
| Hybridization of N | sp² | sp³ |
| Flexibility | More rigid, planar geometry | More flexible, non-planar geometry |
| Stability | Generally less stable, susceptible to hydrolysis | More stable, particularly hydrolytically |
| Synthesis | One-step condensation | Typically a two-step synthesis (salen formation followed by reduction) |
Structural Differences
The fundamental distinction between salen and this compound (a type of "salan" ligand) lies in the nature of the nitrogen-carbon bond within the ligand backbone. Salen ligands, synthesized from the condensation of salicylaldehyde and a diamine, possess imine (-C=N-) double bonds. This results in sp² hybridized nitrogen atoms and a more rigid, planar coordination geometry.
In contrast, this compound is the reduced form of the corresponding salen ligand. The imine bonds are reduced to amine (-CH-NH-) single bonds, leading to sp³ hybridized nitrogen atoms. This structural change imparts greater flexibility to the ligand, allowing for a wider range of coordination geometries and influencing the electronic properties of the resulting metal complexes.
Synthesis
Synthesis of Salen Ligands
Salen ligands are readily synthesized through a one-step condensation reaction between two equivalents of a salicylaldehyde derivative and one equivalent of a diamine.
Synthesis of this compound (Salan)
The synthesis of salan ligands, such as this compound, is typically a two-step process. First, the corresponding salen ligand is synthesized, which is then reduced to the salan ligand, often using a reducing agent like sodium borohydride (NaBH₄).
Experimental Protocols
Synthesis of N,N'-bis(salicylidene)ethylenediamine (Salen)
A solution of ethylenediamine (1.798 g, 2 mL, 0.0299 mol) in anhydrous ethanol is prepared. To this, salicylaldehyde (7.307 g, 6.38 mL, 0.0598 mol) is added. The mixture is stirred for one hour at room temperature. The resulting yellow precipitate is collected by filtration, washed with cold ethanol, and dried in air. This procedure typically yields the salen ligand in high purity (around 90% yield).[1][2]
Synthesis of this compound (Salan)
The parent H₂salen ligand is first synthesized as described above. This salen ligand is then reduced using an excess of sodium borohydride (NaBH₄). The reaction is typically carried out in a suitable solvent system, such as methanol/THF. Following the reduction, the salan ligand is often metallated in situ or isolated after an appropriate workup.
Synthesis of Metal Complexes
Metal complexes of both salen and salan ligands are generally prepared by reacting the ligand with a metal salt (e.g., MnCl₂, Fe(OAc)₂, Co(OAc)₂) in a suitable solvent, such as ethanol or methanol, often with heating under reflux.
Comparative Performance in Catalysis
The structural and electronic differences between salen and salan ligands directly impact the catalytic activity and selectivity of their metal complexes.
Hydrosilylation of Aldehydes and Ketones
A comparative study on the hydrosilylation of benzaldehyde using manganese(III) complexes of a salan and a salen ligand demonstrated the superior activity of the salan complex.[3]
Table 1: Comparison of Mn(III)-Salan and Mn(III)-Salen in the Hydrosilylation of Benzaldehyde [3]
| Catalyst | Time (h) | Conversion (%) |
| (salan-tBu₂)Mn(N₃) | 1 | ~75 |
| (salan-tBu₂)Mn(N₃) | 2 | >99 |
| (salen-tBu₂)Mn(N₃) | 2 | ~20 |
| (salen-tBu₂)Mn(N₃) | 8 | ~60 |
As shown in Table 1, the manganese salan complex achieves near-complete conversion of benzaldehyde within 2 hours, whereas the corresponding salen complex only reaches about 60% conversion after 8 hours under the same conditions. This highlights the enhanced reactivity of the salan complex in this transformation.
CO₂/Epoxide Reactions and Ring-Opening Polymerization (ROP)
In the context of CO₂/epoxide coupling and the ring-opening polymerization of cyclic esters, iron(III) complexes of salen, salan, and the intermediate salalen ligands have been compared. For the ROP of ε-caprolactone, the order of catalytic activity was found to be Salan > Salalen > Salen.[4][5] This is attributed to the greater flexibility and different electronic environment of the salan ligand, which can facilitate the polymerization process.
Performance in Drug Development
The enhanced stability of salan complexes makes them attractive candidates for therapeutic applications, as they are more likely to remain intact in biological systems.
Cytotoxicity
Both salen and salan metal complexes have been investigated for their anticancer properties. The hydrolytic stability of salan complexes is a significant advantage, potentially leading to more effective and reliable in vivo activity.[6][7] While direct comparative cytotoxicity data between structurally identical salen and salan complexes is often embedded in broader studies, the general consensus is that the increased stability of salan complexes makes them more promising for further development as metallodrugs. For instance, some titanium(IV) salan complexes have shown significant cytotoxic effects.[8] Iron(III)-salen complexes have also demonstrated cytotoxicity with IC₅₀ values in the micromolar range against cell lines like MCF7.[9]
Table 2: Illustrative IC₅₀ Values for Metal-Salen/Salan Type Complexes
| Complex Type | Cell Line | IC₅₀ (µM) | Reference |
| Fe(III)-salen | MCF7 | 22 | [9] |
| 5,5'-dimethoxy Fe(III)-salen | MCF7 | 4.5 | [9] |
| Titanium(IV) Salan | (Various) | (Varies) | [8] |
Note: Direct comparison is challenging due to variations in ligand substituents, metal centers, and experimental conditions across different studies.
Stability
A key differentiator between the two ligand classes is their stability. The imine bonds in salen ligands are susceptible to hydrolysis, particularly in acidic or aqueous environments. This can lead to decomposition of the ligand and deactivation of the catalyst or drug. The amine linkages in salan ligands are significantly more robust and resistant to hydrolysis, resulting in more stable metal complexes.[2][6][7] This enhanced stability is a major advantage for applications in biological systems and for the recyclability of catalysts.
Conclusion
Both this compound (salan) and salen ligands are powerful tools in the hands of researchers and drug developers. The choice between them depends on the specific application.
-
Salen ligands are well-established, easy to synthesize, and their rigid nature often leads to high selectivity in asymmetric catalysis. They remain a cornerstone of this field.
-
Salan ligands , while requiring an additional synthetic step, offer significantly enhanced stability. Their flexibility can lead to higher catalytic activity in certain reactions, and their robustness makes them particularly promising for applications in drug development where in vivo stability is paramount.
The ongoing research into both classes of ligands and their metal complexes continues to unveil new catalytic capabilities and therapeutic potentials, ensuring their continued importance in chemistry and medicine.
References
- 1. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 2. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 3. mdpi.com [mdpi.com]
- 4. Salen, salan and salalen iron(iii) complexes as catalysts for CO2/epoxide reactions and ROP of cyclic esters - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Salan vs. salen metal complexes in catalysis and medicinal applications: Virtues and pitfalls (2019) | João Costa Pessoa | 136 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
validation of catalytic activity of the compound's complexes
A Comparative Guide to the Catalytic Activity of Compound Complexes
For researchers and professionals in drug development and chemical synthesis, the efficiency and selectivity of catalytic systems are paramount. This guide provides a comparative analysis of the catalytic activity of three distinct classes of compound complexes: Metal-Organic Frameworks (MOFs), Ruthenium(II) complexes, and Zeolite-encapsulated copper complexes. The comparison is based on their performance in two key organic transformations: the oxidation of benzyl alcohol and the transfer hydrogenation of acetophenone, as well as the oxidation of phenol.
Catalytic Performance Comparison
The following table summarizes the key performance indicators for selected compound complexes in their respective catalytic reactions. These metrics, including conversion, selectivity, Turnover Number (TON), and Turnover Frequency (TOF), are crucial for evaluating the potential of a catalyst for a specific application.
| Catalyst | Reaction | Substrate | Conversion (%) | Selectivity (%) | TON | TOF (h⁻¹) | Ref. |
| Metal-Organic Frameworks (MOFs) | |||||||
| Co-BTC | Aerobic Oxidation | Benzyl Alcohol | 92.9 | 97.1 | - | - | [1] |
| Pd@Cu(II)-MOF | Aerobic Oxidation | Benzyl Alcohol | >99 | >99 | - | - | [2] |
| MOF-BASU1 (Iron-based) | Aerobic Oxidation | Benzyl Alcohol | - | - | - | 18 - 77.6 | [3][4][5] |
| Ruthenium(II) Complexes | |||||||
| Ru(L2)(PPh3)Cl2 | Transfer Hydrogenation | Acetophenone | 96 | - | - | 1.16 x 10³ | [6] |
| [(p-cymene)RuCl2]2 / 2,2′-bibenzimidazole | Transfer Hydrogenation | Acetophenone | 95 | - | - | - | [7] |
| Zeolite-Encapsulated Complexes | |||||||
| [Co-2-AEA]Y | Oxidation with H₂O₂ | Phenol | 28.70 | - | - | - | [8] |
| [Cu-2-AEA]Y | Oxidation with H₂O₂ | Phenol | 25.20 | - | - | - | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of catalytic activities. Below are the experimental protocols for the key reactions cited in this guide.
Aerobic Oxidation of Benzyl Alcohol using MOF Catalysts
Catalyst: Co-BTC, Pd@Cu(II)-MOF, or MOF-BASU1
Procedure: In a typical reaction, a specific amount of the MOF catalyst is suspended in a solvent (e.g., toluene or acetonitrile) in a round-bottom flask.[9] Benzyl alcohol, the substrate, is then added to the mixture. For aerobic oxidation, the flask is connected to a balloon filled with air or pure oxygen and heated to a specific temperature (e.g., 105 °C) with vigorous stirring for a designated reaction time (e.g., 0.5-2 hours).[3][4][5] The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) to determine the conversion of benzyl alcohol and the selectivity towards benzaldehyde. After the reaction, the solid catalyst can be separated by centrifugation or filtration for reuse.
Transfer Hydrogenation of Acetophenone using Ruthenium(II) Complexes
Catalyst: Ru(L2)(PPh3)Cl2 or [(p-cymene)RuCl2]2 with a ligand
Procedure: The transfer hydrogenation of acetophenone is typically carried out in a nitrogen atmosphere. In a Schlenk tube, the ruthenium complex, a base (e.g., Cs₂CO₃ or ⁱPrOK), and the substrate, acetophenone, are dissolved in a hydrogen donor solvent, most commonly 2-propanol.[6][7] The molar ratio of substrate to catalyst and base is a critical parameter. The reaction mixture is then heated to a specific temperature (e.g., 80 °C or 130 °C) and stirred for a certain period (e.g., 15 minutes to 12 hours).[7] The conversion to 1-phenylethanol is determined by GC analysis of the reaction mixture.
Oxidation of Phenol using Zeolite-Encapsulated Complexes
Catalyst: [Co-2-AEA]Y or [Cu-2-AEA]Y
Procedure: The zeolite-encapsulated catalyst is dispersed in a solvent, such as a water/ethanol mixture, in a reaction vessel.[10] Phenol is added to the suspension, followed by the dropwise addition of the oxidant, typically 30% hydrogen peroxide (H₂O₂). The reaction is carried out at a controlled temperature (e.g., 80 °C) for a set duration (e.g., 12 hours).[8] The products, mainly p-catechol and hydroquinone, are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to determine the conversion of phenol and the product distribution.
Visualizing the Experimental Workflow
To provide a clearer understanding of the general procedure for validating the catalytic activity of these complexes, the following diagrams illustrate the key steps involved in the experimental workflow and a generic catalytic cycle.
Caption: Generalized workflow for validating catalytic activity.
Caption: A simplified representation of a catalytic cycle.
References
- 1. Oxidation of benzyl alcohol over metal organic frameworks M-BTC (M = Co, Cu, Fe) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A sustainable protocol for selective alcohols oxidation using a novel iron-based metal organic framework (MOF-BASU1) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03058J [pubs.rsc.org]
- 4. A sustainable protocol for selective alcohols oxidation using a novel iron-based metal organic framework (MOF-BASU1) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. webofproceedings.org [webofproceedings.org]
- 8. journals.stmjournals.com [journals.stmjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
A Comparative Analysis of Thalidomide Enantiomers: (R)- vs. (S)-Isomers
An Objective Guide for Researchers in Drug Development
Thalidomide, a glutamic acid derivative, presents a classic and compelling case study in stereochemistry and its profound impact on pharmacological activity.[1] Initially marketed as a racemic mixture for its sedative and antiemetic properties, its tragic history as a potent teratogen led to a paradigm shift in drug safety and regulation.[2][3] This guide provides a comparative analysis of the (R)- and (S)-enantiomers of thalidomide, focusing on their distinct mechanisms of action, biological effects, and the experimental data that differentiate them. Although the enantiomers can interconvert in vivo, understanding their individual properties is critical for the development of safer, more effective therapeutics.[2][4]
Mechanism of Action: A Tale of Two Isomers
The pleiotropic effects of thalidomide, including its anti-inflammatory, immunomodulatory, and anti-angiogenic properties, are now understood to stem from its interaction with a single primary target: the protein Cereblon (CRBN).[2][5][6] CRBN functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN).[5][6] The binding of thalidomide to CRBN alters the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates."[6]
The critical difference between the thalidomide enantiomers lies in their binding affinity and subsequent modulation of the CRL4-CRBN complex.
-
(S)-Thalidomide: This enantiomer exhibits a significantly stronger binding affinity for Cereblon, approximately 6- to 10-fold higher than its (R)-counterpart.[6][7][8] This high-affinity binding is responsible for both its potent therapeutic effects in multiple myeloma and its devastating teratogenic effects.[6][7] By binding to CRBN, (S)-thalidomide recruits neosubstrates like the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) for degradation, which is key to its anti-myeloma activity.[5] Conversely, this same mechanism is implicated in its teratogenicity, disrupting fetal development.[5][9]
-
(R)-Thalidomide: This enantiomer has a much weaker interaction with Cereblon.[7][8] It is primarily associated with the desired sedative effects of the drug.[1][2][4] However, due to in vivo racemization, administering the pure (R)-enantiomer does not eliminate the risks associated with the (S)-form, as the body can convert it into the teratogenic isomer.[4][10]
Quantitative Comparison of Isomer Activity
The differential activities of the (R)- and (S)-enantiomers have been quantified through various biochemical and cell-based assays. The data clearly illustrate the superior potency of the (S)-form in CRBN-mediated processes.
| Parameter | (S)-Thalidomide | (R)-Thalidomide | Key Findings |
| Binding Affinity to Cereblon (CRBN) | ~10-fold stronger binding | Weaker binding | The (S)-enantiomer shows significantly higher affinity for the primary target protein, CRBN.[6][7][8] |
| Inhibition of CRBN Auto-ubiquitination | More potent inhibitor | Weaker inhibitor | (S)-thalidomide is a more potent inhibitor of CRBN's auto-ubiquitination activity.[6] |
| Anti-proliferative Activity (Multiple Myeloma Cells) | More potent | Less potent | The anti-cancer effects are primarily driven by the (S)-enantiomer due to its CRBN-binding activity.[11] |
| Teratogenic Effects (Zebrafish Model) | Potent teratogen | Weaker activity | The severe birth defects are strongly associated with the (S)-enantiomer.[6][7][8] |
| Sedative Effects | Weaker activity | Primary activity | The therapeutic sedative properties are attributed mainly to the (R)-enantiomer.[1][2] |
Visualizing the Mechanism and Workflow
To better understand the molecular interactions and experimental procedures involved in studying these isomers, the following diagrams are provided.
Caption: (S)-Thalidomide binds Cereblon, inducing degradation of neosubstrates.
Caption: Workflow for a competitive fluorescence polarization (FP) binding assay.
Experimental Protocols
A detailed understanding of the methodologies used to differentiate these isomers is crucial for replicating and building upon existing research.
This assay quantitatively measures the binding affinity of test compounds to Cereblon.[12][13]
-
Objective: To determine the IC50 value, representing the concentration of a test compound required to displace 50% of a fluorescently-labeled thalidomide probe from the CRBN protein.
-
Principle: The assay is a competitive format. A fluorescently-labeled thalidomide molecule, when bound to the larger CRBN protein, tumbles slowly in solution and emits highly polarized light.[12] When a test compound competes for the binding site and displaces the fluorescent probe, the smaller, unbound probe tumbles faster, resulting in a decrease in fluorescence polarization.[12]
-
Methodology:
-
Reagent Preparation: Recombinant human CRBN protein and a fluorescently-labeled thalidomide probe (e.g., Cy5-Thalidomide) are prepared in an appropriate assay buffer.[12]
-
Compound Plating: Serial dilutions of the test isomers ((R)- and (S)-thalidomide) and a known CRBN inhibitor (e.g., Pomalidomide) as a positive control are dispensed into a low-volume microtiter plate (e.g., 384-well).[12][14]
-
Reaction Assembly: A solution containing the CRBN protein is added to the wells, followed by the addition of the fluorescent thalidomide probe.[14]
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.[15]
-
Measurement: The fluorescence polarization (FP) signal is measured using a microplate reader capable of FP detection.[12]
-
Data Analysis: The FP signal is plotted against the log of the inhibitor concentration, and a dose-response curve is fitted to calculate the IC50 value for each isomer.
-
This assay assesses the cytotoxic or anti-proliferative effects of the thalidomide isomers on cancer cells, such as multiple myeloma cell lines.[11]
-
Objective: To determine the IC50 value, representing the concentration of an isomer that inhibits the proliferation of a cell population by 50%.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Multiple myeloma cells (e.g., H929) are seeded at a specific density (e.g., 1x10^5 cells/well) into a 96-well plate and cultured.[11]
-
Compound Treatment: Cells are treated with various concentrations of (R)-thalidomide, (S)-thalidomide, a vehicle control (e.g., DMSO), and a positive control for 24-48 hours.[11]
-
MTT Addition: After the incubation period, MTT reagent is added to each well and the plate is incubated for an additional 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. These values are then plotted against the log of the drug concentration to determine the IC50 for each isomer.[16][17]
-
References
- 1. Death and Rebirth of the Thalidomide Molecule: A Case of Thalidomide-Induced Sensory Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thalidomide - American Chemical Society [acs.org]
- 3. Thalidomide & the Importance of Stereochemistry [sites.science.oregonstate.edu]
- 4. Thalidomide - Wikipedia [en.wikipedia.org]
- 5. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Structural basis of thalidomide enantiomer binding to cereblon | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. The Asymmetry of Harm: Thalidomide and the Power of Molecular Shape | OpenOChem Learn [learn.openochem.org]
- 10. isciencemag.co.uk [isciencemag.co.uk]
- 11. Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. biocompare.com [biocompare.com]
- 14. HTRF Cereblon Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Item - IC50 values (µM) of thalidomide derivatives for inhibiting proliferation of multiple myeloma cell lines. - figshare - Figshare [figshare.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Diamine Ligands in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in developing stereoselective synthetic routes. This guide provides an objective comparison of the performance of (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, a salen-type ligand commonly known as Jacobsen's catalyst, with two other widely used chiral diamine-derived ligands: (R)-BINAP and (R,R)-DPEN. The comparison focuses on their application in hallmark asymmetric transformations: epoxidation, hydrogenation, and transfer hydrogenation, respectively.
This guide presents quantitative performance data, detailed experimental protocols for representative reactions, and a visual workflow to aid in the practical application of these powerful catalytic systems.
Performance Comparison of Chiral Diamine Ligands
The following table summarizes the performance of (R,R)-Jacobsen's catalyst, (R)-BINAP, and (R,R)-DPEN in their respective optimal asymmetric catalytic transformations. The selected examples highlight the typical substrates, yields, and enantioselectivities achievable with these ligands.
| Ligand/Catalyst System | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (% ee) |
| (R,R)-Jacobsen's Catalyst | Asymmetric Epoxidation | 1,2-Dihydronaphthalene | ~87% | >92%[1] |
| Ru/(R)-BINAP | Asymmetric Hydrogenation | Acetophenone | ~100% | ~99% |
| Ru/(R,R)-DPEN | Asymmetric Transfer Hydrogenation | Acetophenone | ~100% | ~79.1%[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance comparison are provided below. These protocols are intended to serve as a starting point for researchers and may require optimization for specific substrates and laboratory conditions.
Asymmetric Epoxidation of 1,2-Dihydronaphthalene with (R,R)-Jacobsen's Catalyst
This procedure is a representative example of an enantioselective epoxidation using Jacobsen's catalyst.[3]
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino manganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
1,2-Dihydronaphthalene
-
Commercial bleach (sodium hypochlorite, NaClO)
-
Dichloromethane (CH2Cl2)
-
Disodium hydrogen phosphate (Na2HPO4)
-
Sodium hydroxide (NaOH)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 1,2-dihydronaphthalene (1 mmol) and (R,R)-Jacobsen's catalyst (0.04 mmol, 4 mol%).
-
Dissolve the mixture in 10 mL of dichloromethane.
-
In a separate beaker, dilute commercial bleach with a 0.05 M Na2HPO4 solution and adjust the pH to approximately 11.3 with NaOH.
-
Add the buffered bleach solution (5 mL) to the reaction mixture.
-
Stir the biphasic mixture vigorously at 0 °C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the corresponding epoxide.
-
Determine the enantiomeric excess by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Asymmetric Hydrogenation of Acetophenone with a Ru/(R)-BINAP Catalyst
This protocol describes a typical asymmetric hydrogenation of a ketone.
Materials:
-
[RuCl2((R)-BINAP)]2·NEt3 complex
-
Acetophenone
-
Methanol (MeOH)
-
Hydrogen gas (H2)
-
Pressurized hydrogenation reactor
Procedure:
-
In a glovebox, charge a pressure-resistant reaction vessel with the [RuCl2((R)-BINAP)]2·NEt3 catalyst (0.005 mmol, 0.1 mol%).
-
Add degassed methanol (10 mL) to the vessel.
-
Add acetophenone (5 mmol) to the solution.
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas to 4 atm.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by GC or TLC.
-
After the reaction is complete, carefully vent the reactor.
-
Concentrate the reaction mixture in vacuo.
-
The residue can be purified by column chromatography on silica gel if necessary.
-
Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral GC or HPLC.
Asymmetric Transfer Hydrogenation of Acetophenone with a Ru/(R,R)-DPEN Catalyst
This procedure outlines a common method for asymmetric transfer hydrogenation.[2]
Materials:
-
[RuCl2(p-cymene)]2
-
(R,R)-N-(p-Tosyl)-1,2-diphenylethylenediamine [(R,R)-TsDPEN]
-
Acetophenone
-
2-Propanol (i-PrOH)
-
Potassium hydroxide (KOH)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol) in 2-propanol (10 mL).
-
Heat the mixture to 80 °C for 20 minutes to form the active catalyst.
-
Cool the solution to room temperature and add acetophenone (1 mmol).
-
Add a solution of KOH in 2-propanol (0.05 M, 1 mL).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, quench the reaction with a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
-
Determine the enantiomeric excess of 1-phenylethanol by chiral GC or HPLC.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for performing an asymmetric catalysis experiment, from catalyst preparation to product analysis.
References
A Practical Guide to Cross-Validation of Analytical Methods for Regulatory Submission
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical methods is paramount. When multiple analytical methods are used within the same study or across different laboratories, cross-validation becomes a critical step to demonstrate the equivalency of the results. This guide provides a comprehensive comparison of analytical methods for specific compounds, supported by experimental data and detailed protocols, to aid in the design and execution of successful cross-validation studies.
Cross-validation of analytical methods is the process of verifying that a validated method produces consistent, reliable, and accurate results when used by different laboratories, analysts, or equipment, or when compared to a different analytical procedure.[1][2] This process is essential for ensuring data integrity and is a key requirement for regulatory submissions to bodies such as the FDA and EMA.[2]
When is Cross-Validation Necessary?
Cross-validation should be performed in several scenarios, including:
-
Method Transfer: When an analytical method is transferred from one laboratory to another.[2]
-
Multi-Site Studies: When samples from a single study are analyzed at multiple laboratories.[2]
-
Use of Different Methods: When data from different analytical methods are being compared or combined in a single study.
-
Changes in a Validated Method: When significant changes are made to a validated analytical method, such as a change in the detection system.
Key Parameters for Cross-Validation
The core of a cross-validation study is the comparison of key analytical performance parameters. According to the ICH Q2(R1) guideline, these parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, and range.[1][3][4][5][6]
Comparative Analysis of Analytical Methods
The choice of analytical methodology can significantly impact the speed, sensitivity, and cost of analysis. Below are comparisons of commonly used analytical techniques for specific compounds, with performance data summarized from published studies.
Comparison 1: HPLC vs. UPLC for Metformin HCl Analysis
High-Performance Liquid Chromatography (HPLC) is a well-established technique, while Ultra-High-Performance Liquid Chromatography (UPLC) offers advantages in terms of speed and resolution.[7] A comparative study on the determination of Metformin Hydrochloride provides the following insights:[8][9]
| Performance Parameter | HPLC Method | UPLC Method |
| Linearity Range | 1–50 µg/mL | 0.1–50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 99.81 ± 0.73 | 99.47 ± 1.03 |
| Precision (% RSD) | < 2% | < 2% |
| Run Time | ~ 4 min | ~ 1 min |
Data sourced from comparative studies on Metformin HCl analysis.[8][9]
The UPLC method demonstrates a shorter run time and higher sensitivity, making it a more efficient option for high-throughput analysis.[9]
Comparison 2: UV-Spectrophotometry vs. RP-HPLC for Paracetamol Analysis
UV-Spectrophotometry is a simpler and more cost-effective technique compared to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). A study comparing these two methods for the analysis of Paracetamol in tablet formulations yielded the following results:[10][11]
| Performance Parameter | UV-Spectrophotometry | RP-HPLC Method |
| Linearity Range | 2-12 µg/mL | 5-30 µg/mL |
| Correlation Coefficient (r²) | 0.9993 | 0.9995 |
| Accuracy (% Recovery) | 99.48% - 101.42% | 101.85% - 102.35% |
| Limit of Detection (LOD) | 0.192 µg/ml | 0.0155 µg/ml |
| Limit of Quantification (LOQ) | 0.640 µg/ml | 0.0518 µg/ml |
Data compiled from validation studies of Paracetamol analysis.[10][11]
While both methods were found to be accurate and precise, the RP-HPLC method offers significantly lower detection and quantification limits, indicating higher sensitivity.[10]
Comparison 3: ELISA vs. LC-MS/MS for Biomarker Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are both widely used for biomarker analysis. A comparison for the quantification of salivary cotinine, a biomarker for tobacco smoke exposure, highlights their respective strengths:[12][13]
| Performance Parameter | ELISA | LC-MS/MS |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 0.1 ng/mL |
| Geometric Mean Concentration | 5.7 ng/mL | 4.1 ng/mL |
| Specificity | Can be affected by cross-reactivity | Highly specific |
| Throughput | High | Moderate to High |
| Cost per Sample | Lower | Higher |
Data from a comparative study on salivary cotinine levels.[12]
LC-MS/MS is generally considered more specific and sensitive, making it the gold standard for many applications, though ELISA remains a cost-effective option for high-throughput screening.[14]
Experimental Protocols for Cross-Validation
A well-defined protocol is essential for a successful cross-validation study. The protocol should include the objectives, acceptance criteria, procedures, and statistical tools to be used.[2]
Protocol for Inter-Laboratory Cross-Validation
1. Objective: To demonstrate the equivalency of results for [Compound Name] analysis using [Method Name] between Laboratory A (transferring lab) and Laboratory B (receiving lab).
2. Materials and Methods:
- Samples: A minimum of 3 batches of the compound at 3 different concentrations (low, medium, and high) should be prepared by Laboratory A. A portion of each sample should be sent to Laboratory B.
- Analytical Method: The validated analytical method SOP should be shared with and followed by both laboratories.
- Equipment: The make and model of the primary instruments (e.g., HPLC, mass spectrometer) used in each laboratory should be documented.
3. Experimental Procedure:
- Both laboratories will analyze the received samples in triplicate on three separate days.
- The results (e.g., peak area, concentration) will be recorded according to a pre-defined format.
4. Acceptance Criteria:
- Accuracy: The mean % recovery at each concentration level from Laboratory B should be within ±15% of the results from Laboratory A.
- Precision: The coefficient of variation (%CV) for the results from Laboratory B should not exceed 15% for each concentration level.
- Statistical Analysis: An F-test should be performed to compare the variances of the two laboratories, and a t-test should be used to compare the means. The calculated F and t values should be less than the critical values at a 95% confidence level.
Visualizing Cross-Validation Workflows
Diagrams can effectively illustrate the logical flow and relationships within a cross-validation study.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Liquid Chromatographic Study for Concurrent Determination of Canagliflozin and Metformin in Combined Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
Benchmarking Catalyst Efficiency in Asymmetric Synthesis: A Comparative Guide
In the landscape of modern synthetic chemistry, the quest for efficient and selective catalysts for asymmetric reactions is paramount, particularly within the pharmaceutical and fine chemical industries. The ability to control the stereochemical outcome of a reaction is critical for the synthesis of enantiomerically pure compounds, where often only one enantiomer exhibits the desired biological activity. This guide provides a comparative analysis of catalysts for two cornerstone asymmetric transformations: the Sharpless Asymmetric Epoxidation and the Proline-Catalyzed Asymmetric Aldol Reaction. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their specific needs.
Sharpless Asymmetric Epoxidation: A Comparative Analysis of Titanium-Tartrate Catalyst Systems
The Sharpless Asymmetric Epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols. The efficiency of this reaction is highly dependent on the chiral tartrate ligand and the reaction conditions. Here, we compare the performance of two common tartrate ligands, Diethyl Tartrate (DET) and Diisopropyl Tartrate (DIPT), in the epoxidation of geraniol.
Table 1: Comparison of Tartrate Ligands in the Sharpless Asymmetric Epoxidation of Geraniol
| Catalyst System | Substrate | Catalyst Loading (mol%) | Oxidant | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Ti(OiPr)₄ / (+)-DET | Geraniol | 5 | t-BuOOH | -20 | 85 | 94 |
| Ti(OiPr)₄ / (+)-DIPT | Geraniol | 5 | t-BuOOH | -20 | 89 | >98 |
Data compiled from publicly available research articles.[1]
Experimental Protocol: Catalytic Asymmetric Epoxidation of Geraniol
The following is a general procedure for the catalytic asymmetric epoxidation of an allylic alcohol.
Materials:
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diethyl tartrate ((+)-DET) or (+)-Diisopropyl tartrate ((+)-DIPT)
-
tert-Butyl hydroperoxide (t-BuOOH), 5.5 M in decane
-
Powdered, activated 4Å molecular sieves
-
Allylic alcohol (e.g., Geraniol)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (CH₂Cl₂) and cooled to -20 °C.
-
Powdered, activated 4Å molecular sieves are added to the solvent.
-
(+)-Diethyl tartrate or (+)-Diisopropyl tartrate (6 mol%) is added, followed by the dropwise addition of titanium (IV) isopropoxide (5 mol%). The mixture is stirred for 30 minutes at -20 °C.
-
The allylic alcohol (1.0 equiv) is added to the mixture.
-
tert-Butyl hydroperoxide (1.5 equiv) is added dropwise, and the reaction mixture is stirred at -20 °C. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water. The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2,3-epoxyalcohol. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Catalytic Cycle of the Sharpless Asymmetric Epoxidation
References
A Comparative Guide to Fluorescent Sensors for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorescent properties of commonly used sensors for measuring intracellular calcium (Ca²⁺), pH, and reactive oxygen species (ROS). The data presented is intended to help researchers make informed decisions when selecting the most appropriate fluorescent probes for their specific experimental needs.
Comparison of Fluorescent Properties
The performance of a fluorescent sensor is determined by several key parameters. The following tables summarize the quantitative data for a selection of popular fluorescent sensors, allowing for a direct comparison of their optical and chemical properties.
Fluorescent Calcium Indicators
Fluorescent calcium indicators are essential tools for studying intracellular calcium signaling. They are broadly categorized into ratiometric and single-wavelength indicators. Ratiometric indicators allow for more precise quantification of Ca²⁺ concentrations, as they are less susceptible to variations in dye concentration, illumination intensity, and cell thickness.[1][2] Single-wavelength indicators, on the other hand, are often brighter and easier to use in multiplexing experiments.[1]
| Indicator | Type | Kd (nM) | Excitation (nm) | Emission (nm) | Quantum Yield | Photostability | Signal-to-Noise Ratio |
| Fura-2 | Ratiometric | 145[3] | 340/380 | 510 | 0.23-0.49[4] | Moderate[2][5] | High |
| Indo-1 | Ratiometric | 250[4] | ~350 | 405/485 | - | Moderate | High |
| Fluo-4 | Single Wavelength | 345[6] | 494 | 516 | 0.14[6] | Moderate[7] | High |
| Cal-520 | Single Wavelength | ~320 | 492 | 514 | High | High | Very High[8] |
| Rhod-4 | Single Wavelength | ~200 | 558 | 581 | - | High | High[8] |
| GCaMP6s | Genetically Encoded | ~144 | 488 | 510 | ~0.6 (Ca²⁺-sat) | Moderate | High[9] |
Fluorescent pH Indicators
Intracellular pH is a critical parameter that influences numerous cellular processes. Fluorescent pH indicators are designed to be sensitive to proton concentrations and are used to monitor pH changes in the cytosol and various organelles.[10]
| Indicator | pKa | Excitation (nm) | Emission (nm) | Quantum Yield | Photostability | Dynamic Range |
| BCECF | ~6.98 | 440/490 | 535 | - | Moderate | Narrow pH range[10] |
| SNARF-1 | ~7.5 | 488/540 | 580/640 | - | Good | Broad pH range |
| pHrodo Green | ~6.5 | ~509 | ~533 | Low (neutral pH) | Excellent[10] | Wide (pH 2-9)[10] |
| E2GFP | ~7.0 | 408/473 | 508/523 | - | Good | Ratiometric[11] |
| NAP-MDA | 8.38 | ~450 | ~550 | - | Good[12] | Linear (pH 7.2-9.4)[12] |
Fluorescent Reactive Oxygen Species (ROS) Indicators
Reactive oxygen species are highly reactive molecules that play dual roles in cell signaling and oxidative stress. Fluorescent ROS probes are designed to react with specific ROS, leading to a change in their fluorescence properties.
| Indicator | Target ROS | Excitation (nm) | Emission (nm) | Quantum Yield | Photostability | Selectivity |
| DCFH-DA | General ROS | ~495 | ~529 | - | Low | Low |
| DHE | Superoxide (O₂⁻) | ~518 | ~605 | - | Moderate | High |
| MitoSOX Red | Mitochondrial O₂⁻ | ~510 | ~580 | - | Moderate | High |
| Singlet Oxygen Sensor Green | Singlet Oxygen (¹O₂) | ~504 | ~525 | - | Good | High[13] |
| KillerRed | Generates ROS | 561 | - | O₂⁻: 0.97x10⁻³[12] | Moderate | N/A |
| SuperNova | Generates ROS | 561 | - | O₂⁻: 1.5x10⁻³[12] | Moderate | N/A |
Experimental Protocols
Accurate and reproducible comparison of fluorescent sensors requires standardized experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard with a known quantum yield (Φstd), is a widely used technique.[4][14][15]
Protocol:
-
Standard and Sample Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength should be the same for both the standard and the sample.
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
Determine the slope of the linear fit for both plots (msample and mstd).
-
Calculate the quantum yield of the sample using the following equation: Φsample = Φstd × (msample / mstd) × (ηsample² / ηstd²) where η is the refractive index of the solvent.
-
Assessment of Photostability (Photobleaching)
Photostability refers to a fluorophore's resistance to photochemical destruction upon exposure to light. A common method to quantify this is by measuring the photobleaching rate or half-time.
Protocol:
-
Sample Preparation: Prepare a sample of the fluorescent sensor in a suitable buffer or loaded into cells.
-
Image Acquisition:
-
Mount the sample on a fluorescence microscope.
-
Acquire a time-lapse series of images of the same field of view under continuous illumination. Use consistent illumination intensity and exposure time throughout the experiment.
-
-
Data Analysis:
-
Select a region of interest (ROI) within the fluorescent sample.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to an exponential decay function to determine the photobleaching rate constant or the time it takes for the fluorescence intensity to decrease by 50% (photobleaching half-time).
-
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the biological context and experimental procedures is crucial for understanding the application of fluorescent sensors.
Caption: A simplified diagram of a common calcium signaling pathway initiated by G-protein coupled receptor (GPCR) activation.
Caption: A typical experimental workflow for live-cell imaging using fluorescent sensors.
References
- 1. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 2. biotium.com [biotium.com]
- 3. A water-soluble fluorescent pH probe and its application for monitoring lysosomal pH changes in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Fluorescent Indicators For Biological Imaging of Monatomic Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photobleaching of fura-2 and its effect on determination of calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accurate detection of low signal-to-noise ratio neuronal calcium transient waves using a matched filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neuronline.sfn.org [neuronline.sfn.org]
- 10. pH Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Development of a Novel GFP-based Ratiometric Excitation and Emission pH Indicator for Intracellular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iosrjournals.org [iosrjournals.org]
A Researcher's Guide to Reproducible Aspirin Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the reproducibility of a chemical synthesis is paramount to ensure consistent product quality and reliable experimental outcomes. This guide provides a comparative analysis of different protocols for the synthesis of acetylsalicylic acid (aspirin), a cornerstone of medicinal chemistry. We will delve into the experimental data, detailed methodologies, and key factors that influence the reproducibility of this fundamental reaction.
Comparative Performance of Aspirin Synthesis Protocols
The synthesis of aspirin from salicylic acid and acetic anhydride is one of the most well-documented reactions in organic chemistry. However, variations in reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes quantitative data from different synthesis protocols.
| Protocol ID | Heating Method | Catalyst | Reaction Temp. (°C) | Reaction Time (min) | Reported Yield (%) | Melting Point (°C) | Purity Notes |
| Protocol 1 | Hot Plate / Water Bath | Phosphoric Acid | 70-80 | 15 | 66.8 - 67.9 | 135-136 | Good purity indicated by melting point close to the literature value (136°C).[1] |
| Protocol 2 | Microwave | Phosphoric Acid | Not Specified | Not Specified | 40.1 - 63.4 | 120-122 (run 1), 135-136 (run 2) | Inconsistent results suggest potential reproducibility issues with this specific microwave protocol.[1] |
| Protocol 3 | Water Bath | Phosphoric Acid | 50 | 20 | Increased from 50°C | Lower than 80°C runs | A study showed a positive correlation between temperature and both yield and purity.[2] |
| Protocol 4 | Water Bath | Phosphoric Acid | 60 | 20 | Increased from 50°C | Lower than 80°C runs | Yield and purity increase with temperature.[2] |
| Protocol 5 | Water Bath | Phosphoric Acid | 70 | 20 | Increased from 60°C | Lower than 80°C runs | Higher temperatures favor more complete reaction.[2] |
| Protocol 6 | Water Bath | Phosphoric Acid | 80 | 20 | Highest in study | Highest in study | Optimal temperature in the studied range for maximizing yield and purity.[2] |
| Protocol 7 | Water Bath | Sulfuric Acid | 70-80 | 15-20 | 72.5 | 140 | A good yield with a melting point slightly above the standard, which may indicate high purity.[3] |
Key Factors Influencing Synthesis Reproducibility
The reproducibility of aspirin synthesis is contingent on several critical factors. Precise control over these variables is essential for obtaining consistent results.
Experimental Protocols
Below are detailed methodologies for the synthesis of aspirin. These protocols are representative of common laboratory procedures and highlight the critical steps for ensuring reproducibility.
Protocol 1: Conventional Heating with Phosphoric Acid Catalyst
This protocol is a standard method utilizing a water bath for controlled heating.
Materials:
-
Salicylic acid (2.0 g)
-
Acetic anhydride (5.0 mL)
-
Concentrated phosphoric acid (85%, 5 drops)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Place 2.0 g of salicylic acid into a 125 mL Erlenmeyer flask.
-
In a fume hood, add 5.0 mL of acetic anhydride to the flask, followed by 5 drops of concentrated phosphoric acid.[4]
-
Swirl the flask gently to mix the reagents.
-
Heat the flask in a beaker of water (water bath) maintained at 70-80°C for 15 minutes.[3]
-
Remove the flask from the water bath and allow it to cool to room temperature.
-
In the fume hood, cautiously add 1 mL of deionized water to the flask to hydrolyze any excess acetic anhydride.
-
Once the reaction with water has subsided, add 40 mL of cold deionized water to the flask to precipitate the aspirin.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the crude aspirin crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
-
Dry the purified crystals and determine the mass and melting point.
Protocol 7: Synthesis with Sulfuric Acid Catalyst
This protocol uses sulfuric acid as the catalyst, which is also a common practice.
Materials:
-
Salicylic acid (2.0 g)
-
Acetic anhydride (5.0 mL)
-
Concentrated sulfuric acid (5 drops)
-
Deionized water
Procedure:
-
Weigh approximately 2.0 g of salicylic acid and place it in a 125 mL Erlenmeyer flask.
-
In a fume hood, add 5 mL of acetic anhydride to the flask.
-
Carefully add 5 drops of concentrated sulfuric acid to the mixture and swirl gently.[5]
-
Heat the flask on a steam bath or in a water bath at approximately 70-80°C for 10-15 minutes.
-
Allow the flask to cool to room temperature.
-
Slowly and carefully add 50 mL of cold water to the flask.
-
Cool the mixture in an ice bath to complete the crystallization process.
-
Collect the aspirin crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Allow the product to air dry.
-
Weigh the dried product and determine its melting point.
Workflow for Assessing Protocol Reproducibility
To rigorously assess the reproducibility of a synthesis protocol, a systematic workflow should be followed. This involves repeated experiments, careful data collection, and statistical analysis.
By adhering to detailed and consistent experimental procedures and systematically evaluating the impact of critical parameters, researchers can enhance the reproducibility of chemical syntheses, leading to more reliable and transferable scientific outcomes.
References
A Researcher's Guide to Amine Protection: Evaluating the Cost-Effectiveness of Boc Anhydride vs. Boc-ON
In the intricate world of organic synthesis, particularly in pharmaceutical and peptide development, the protection of amine groups is a critical step to prevent unwanted side reactions.[1][2][3] The tert-butoxycarbonyl (Boc) group is a cornerstone of this strategy, prized for its stability in various conditions and its straightforward removal under mild acidic conditions.[4][5][6] This guide provides a detailed comparison of two common reagents used to install the Boc group: Di-tert-butyl dicarbonate ((Boc)₂O or Boc Anhydride) and 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON), focusing on their cost-effectiveness, performance, and practical application in the laboratory.
I. Cost-Effectiveness Analysis
For any research institution or pharmaceutical company, the cost of reagents is a significant factor in process development. Boc Anhydride is a widely produced and utilized reagent, which is reflected in its considerably lower bulk cost compared to Boc-ON. While prices fluctuate based on supplier and purity, a clear trend emerges from market analysis.
| Reagent | Form | Typical Price (USD/kg) | Typical Price (USD/g) | Key Considerations |
| Boc Anhydride | Low melting solid or liquid[7][8] | ~$12-30[9][10] | ~$0.19[11] | Economical for large-scale synthesis. Price is highly favorable at bulk quantities. |
| Boc-ON | Solid[12] | ~$25,000 - $35,000 (estimated) | ~$25-35 | Higher cost, generally reserved for specific applications where its unique properties are necessary. |
Note: Prices are estimates based on available data and are subject to change. Bulk pricing offers significant savings for Boc Anhydride.
The data clearly indicates that for large-scale and routine synthesis, Boc Anhydride is the more cost-effective option by a significant margin.
II. Performance and Reaction Parameters
Beyond cost, the efficiency and practicality of a reagent are paramount. Both reagents effectively protect amines, but they differ in reaction conditions, byproducts, and ease of workup.
| Parameter | Boc Anhydride ((Boc)₂O) | Boc-ON |
| Typical Yield | Excellent (>90%)[1][13] | Excellent[12] |
| Reaction Time | 1-16 hours[1][13] | Generally rapid[12] |
| Conditions | Flexible; often requires a base (e.g., TEA, NaOH, NaHCO₃) and can be run in various solvents (DCM, THF, water).[1][2][14] | Mild; uses a base like triethylamine in aqueous dioxane or acetone.[12] |
| Byproducts | tert-Butanol and CO₂.[3] tert-Butanol and excess (Boc)₂O must be removed. | 2-hydroxyimino-2-phenylacetonitrile. This byproduct is easily removed by extraction.[12] |
| Workup/Purification | Typically involves an aqueous wash to remove the base and tert-Butanol.[15] Excess (Boc)₂O can be removed by vacuum or scavenger resins.[13][16] | Simple extraction with common organic solvents (ether, ethyl acetate) removes the oxime byproduct.[12] |
| Substrate Scope | Very broad; used for primary and secondary amines, amino acids, etc.[4][17] | Excellent for amino acids, providing high yields without racemization.[12] |
Key Takeaway: While both reagents provide excellent yields, Boc-ON offers a simpler workup due to the easy removal of its primary byproduct.[12] However, the workup for Boc Anhydride is well-established and generally straightforward for most applications.
III. Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the Boc protection of a generic primary amine.
Protocol 1: Amine Protection using Boc Anhydride
-
1. Setup: To a round-bottom flask, add the amine (1.0 equiv) and dissolve it in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
2. Reagent Addition: Add a base, such as triethylamine (1.2 equiv). In a separate vessel, dissolve Boc Anhydride (1.1 equiv) in the same solvent.
-
3. Reaction: Add the Boc Anhydride solution dropwise to the stirring amine solution at room temperature.
-
4. Monitoring: Stir the reaction for 1-12 hours.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
5. Workup: Upon completion, quench the reaction with a wash of aqueous HCl (1M), followed by brine. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.[1]
-
6. Purification: The crude product can often be used without further purification. If necessary, purify via silica gel chromatography.
Protocol 2: Amine Protection using Boc-ON
-
1. Setup: Dissolve the amino acid or amine (1.0 equiv) in 50% aqueous dioxane or acetone.
-
2. Reagent Addition: Add triethylamine (1.5 equiv) followed by Boc-ON (1.1 equiv).
-
3. Reaction: Stir the mixture at room temperature. The reaction is typically rapid.
-
4. Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
5. Workup: Upon completion, remove the organic solvent via rotary evaporation.
-
6. Purification: Extract the aqueous residue with a solvent like ethyl acetate to remove the oxime byproduct.[12] The desired Boc-protected product typically remains in the aqueous layer if it is a salt or can be extracted after acidification.
IV. Workflow and Decision Visualization
To further clarify the processes and aid in reagent selection, the following diagrams illustrate the experimental workflow and a logical decision-making process.
V. Conclusion and Recommendation
The evaluation clearly demonstrates that Boc Anhydride ((Boc)₂O) is the superior choice for the vast majority of applications requiring Boc protection of amines. Its high efficiency, procedural flexibility, and, most importantly, its exceptional cost-effectiveness make it the go-to reagent for both academic research and industrial-scale synthesis.
Boc-ON , while an effective reagent with the advantage of a very clean workup, is limited by its high cost. Its use is best justified in specialized scenarios, such as with extremely sensitive substrates where the standard Boc Anhydride workup proves problematic, or in small-scale syntheses where the cost difference is negligible and convenience is the highest priority.
For researchers, scientists, and drug development professionals, optimizing synthetic routes for both efficiency and cost is crucial. Based on the evidence, standardizing laboratory protocols with Boc Anhydride for amine protection is the most logical and economical strategy.
References
- 1. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 2. Application of Boc-anhydride [en.highfine.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. nbinno.com [nbinno.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Anhydride [commonorganicchemistry.com]
- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 9. indiamart.com [indiamart.com]
- 10. Boc anhydride, 99% 24424-99-5 India [ottokemi.com]
- 11. 24424-99-5 Di-tert-butyl dicarbonate AKSci J90087 [aksci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chemtips.wordpress.com [chemtips.wordpress.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. nbinno.com [nbinno.com]
Safety Operating Guide
Navigating the Disposal of 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol: A Procedural Guide
The proper disposal of 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol, a compound utilized in synthetic chemistry, is paramount for ensuring laboratory safety and environmental protection. In the absence of explicit disposal protocols for this specific chemical, a conservative approach must be adopted, treating it as hazardous waste. This guide provides a framework for its safe handling and disposal based on established chemical waste management principles and data from structurally related compounds.
All chemical waste generators are responsible for adhering to federal, state, and local regulations.[1] This guide supplements, but does not replace, institutional and regulatory requirements. Always consult your institution's Environmental Health and Safety (EHRS) office for specific guidance.[2][3][4]
Immediate Safety and Handling Profile
Based on data for related diamine and phenol compounds, this compound should be handled with care. The following table summarizes key safety and handling information.
| Parameter | Guideline / Data | Rationale / Source |
| Assumed Hazard Class | Corrosive, Skin/Eye Irritant, Sensitizer, Harmful if Swallowed/Inhaled. | Based on hazards of similar compounds like Ethylenediamine.[1][5][6][7] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, appropriate protective gloves, lab coat. | Standard practice for handling hazardous chemicals to prevent skin and eye contact.[1][8] |
| Handling Environment | Use only in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of any potential dust or vapors.[1] |
| Incompatible Materials | Strong oxidizing agents. | To prevent hazardous chemical reactions during storage.[8][9] |
| Storage of Waste | Store in a tightly closed, compatible container in a cool, dry, well-ventilated place.[8] | Prevents degradation and accidental release. |
| Spill Response | Absorb with inert, non-combustible material (e.g., sand, dry earth) and place in a sealed container for disposal.[6][9] | Prevents the spread of contamination. Do not allow spills to enter drains or surface water. |
Standard Operating Procedure for Disposal
The primary directive for disposing of this compound is to manage it through a designated hazardous waste program. Never pour hazardous chemicals down the drain.[4]
Step 1: Waste Collection and Containment
-
Select a Compatible Container : Use a container made of a material compatible with the chemical waste. Often, the original product container is suitable.[3][10] The container must have a tightly fitting cap.[10]
-
Collect Waste : Collect all waste containing this compound, including contaminated solids (like paper towels or absorbent pads from a spill cleanup), in this designated container.
-
Avoid Mixing : Do not mix this waste with incompatible waste streams such as acids or oxidizers.[10]
Step 2: Labeling
-
Affix "HAZARDOUS WASTE" Label : As soon as waste is first added, the container must be labeled with the words "HAZARDOUS WASTE".[3]
-
Identify Contents : Clearly list all chemical constituents and their approximate concentrations on the label. Use full chemical names, not formulas or abbreviations.[10]
-
Date the Container : Mark the date when the first waste was added to the container.
Step 3: Storage
-
Designated Area : Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[4]
-
Secondary Containment : It is best practice to keep the waste container in a secondary containment bin to prevent spills or leaks from spreading.
-
Secure Storage : Ensure the container is stored away from ignition sources and incompatible materials.[5]
Step 4: Arrange for Disposal
-
Contact EHRS : Once the container is full or you are finished with the process that generates the waste, contact your institution's Environmental Health and Safety (EHRS) or equivalent department to schedule a waste pickup.[2][4]
-
Do Not Transport : Laboratory personnel should not transport hazardous waste across the facility; this should be done by trained EHRS staff.[2]
Protocol for Empty Containers
An empty container that held hazardous waste must be properly managed.
-
Triple Rinse : The container must be triple-rinsed with a suitable solvent (such as water, if soluble) that can remove the chemical residue.[2]
-
Collect Rinseate : The solvent rinsate must be collected and disposed of as hazardous waste.[2]
-
Deface Label : After triple-rinsing, completely deface or remove the original chemical label.[2] The container can then typically be disposed of as regular trash.[2]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of laboratory chemical waste like this compound.
Caption: Chemical Waste Disposal Workflow for Research Labs.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. vumc.org [vumc.org]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. durhamtech.edu [durhamtech.edu]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Safeguarding Researchers: A Guide to Handling 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol
For Immediate Reference: Essential Safety and Handling Protocols
Researchers and drug development professionals require robust safety protocols to handle specialized chemical compounds. This guide provides essential, immediate safety and logistical information for managing 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol, a compound that necessitates careful handling due to its potential as a skin and eye irritant. Adherence to these procedural steps is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Based on the hazard classification of skin and eye irritation, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn to protect against potential splashes. A face shield should be used in conjunction with safety goggles when a higher risk of splashing exists. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option. Gloves should be inspected before use and disposed of immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against incidental skin contact. |
| Respiratory Protection | N95 Dust Mask (or equivalent) | Recommended, particularly when handling the solid form, to prevent inhalation of any fine particles. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach is crucial for minimizing risks associated with this compound. The following workflow outlines the key stages of handling, from preparation to disposal.
Detailed Methodologies
While specific experimental protocols determining the PPE for this exact compound are not publicly available, the recommended safety measures are derived from the known hazards of skin and eye irritation associated with its stereoisomer, (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine. The operational plan provided is based on standard best practices for handling solid chemicals with similar hazard profiles in a laboratory setting.
Risk Assessment: Before any handling of the compound, a thorough risk assessment should be conducted. This involves identifying potential hazards (e.g., dust inhalation, skin contact), evaluating the risks, and implementing control measures.[1][2][3]
Handling Procedures:
-
Ventilation: All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust particles.[4]
-
Avoiding Aerosolization: Care should be taken to avoid the generation of dust when handling the solid compound.[4]
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | Collect in a clearly labeled, sealed, and compatible container. Dispose of as hazardous chemical waste through an approved waste disposal service.[6][7][8] |
| Contaminated Materials (e.g., gloves, weighing paper) | Place in a designated, sealed waste bag or container. Dispose of as hazardous waste.[9] |
| Empty Containers | Triple-rinse the container with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The defaced, empty container can then be disposed of according to local regulations.[10] |
Do not dispose of this chemical down the drain or in regular trash.[5][8] All chemical waste must be managed in accordance with local, state, and federal regulations.[6] It is recommended to accumulate the waste in a designated satellite accumulation area within the laboratory before collection by a certified hazardous waste disposal company.[6]
References
- 1. Risk Assessment - Health and Safety Authority [hsa.ie]
- 2. 2637874.fs1.hubspotusercontent-na1.net [2637874.fs1.hubspotusercontent-na1.net]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 9. otago.ac.nz [otago.ac.nz]
- 10. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
